(R)-3-[Boc(ethyl)amino]piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISSTNTBKVSPW-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-[Boc(ethyl)amino]piperidine and its Progenitor, (R)-3-[Boc-amino]piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-3-[Boc(ethyl)amino]piperidine. Given the limited publicly available data on this specific N-ethylated compound, this document focuses on its well-characterized precursor, (R)-3-[Boc-amino]piperidine, as a foundational reference. The principles, synthetic routes, and potential applications discussed for the parent compound provide a strong framework for understanding and utilizing its N-ethylated derivative in research and drug development.
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of chirality to this ring system, particularly at the 3-position, creates stereoisomers with potentially distinct pharmacological profiles. (R)-3-aminopiperidine is a critical chiral building block, and its derivatives are integral to the development of various therapeutic agents.
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic utility of these molecules. It temporarily masks the reactive secondary amine of the piperidine ring, allowing for selective modifications at other positions. This guide will delve into the properties and synthesis of (R)-3-[Boc-amino]piperidine and logically extend this understanding to its N-ethylated counterpart, this compound, a compound with potential for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug formulation. The properties of (R)-3-[Boc-amino]piperidine are well-documented, and from these, we can infer the likely characteristics of its N-ethylated derivative.
| Property | (R)-3-[Boc-amino]piperidine | This compound (Predicted) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 200.28 g/mol [1][2] | 228.34 g/mol |
| Appearance | White to off-white solid[1] | Likely a solid or oil at room temperature |
| Melting Point | 121.0 to 125.0 °C[1] | Expected to be lower than the parent compound |
| Boiling Point | 304.8 ± 31.0 °C (Predicted)[1] | Expected to be higher than the parent compound |
| Solubility | Soluble in methanol and ethanol[1][3] | Soluble in a range of organic solvents |
| Optical Rotation | [α]22/D +3.2° (c = 0.5 in DMF)[2] | Specific rotation would require experimental determination |
The addition of an ethyl group to the amino nitrogen in this compound increases its molecular weight and is expected to increase its lipophilicity. This would likely result in a lower melting point due to potential disruption of crystal packing and a higher boiling point due to increased van der Waals forces.
Synthesis and Methodologies
The synthesis of chiral piperidines is a key focus in organic chemistry. Below are established and proposed synthetic routes.
Synthesis of (R)-3-[Boc-amino]piperidine
A common and efficient method for the synthesis of (R)-3-[Boc-amino]piperidine involves a multi-step route starting from L-glutamic acid. This approach leverages a readily available chiral starting material to establish the desired stereochemistry.
Experimental Protocol: Synthesis of (R)-3-[Boc-amino]piperidine from L-Glutamic Acid
-
Esterification: L-glutamic acid is first converted to its dimethyl ester.
-
Boc Protection: The amino group of the dimethyl ester is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.
-
Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride.
-
Cyclization: The ditosylate undergoes intramolecular cyclization with an amine to form the piperidine ring.
-
Deprotection/Protection: Subsequent deprotection and reprotection steps yield the final (R)-3-[Boc-amino]piperidine.
Caption: Synthetic pathway of (R)-3-[Boc-amino]piperidine.
Proposed Synthesis of this compound
The most direct method to synthesize this compound is through the N-alkylation of (R)-3-[Boc-amino]piperidine.
Proposed Experimental Protocol: N-Ethylation of (R)-3-[Boc-amino]piperidine
-
Dissolution: Dissolve (R)-3-[Boc-amino]piperidine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.
-
Addition of Ethylating Agent: Slowly add an ethylating agent, for example, ethyl iodide or ethyl bromide, to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed N-ethylation of the parent compound.
Spectroscopic Analysis
-
¹H NMR: The spectrum of this compound would be expected to show the characteristic signals for the piperidine ring protons and the Boc group (a singlet around 1.4 ppm for the nine protons). In addition, a triplet corresponding to the methyl protons of the ethyl group (around 1.1 ppm) and a quartet for the methylene protons of the ethyl group (around 3.2-3.4 ppm) would be anticipated.
-
¹³C NMR: The ¹³C NMR spectrum would show signals for the piperidine ring carbons and the Boc group carbons. The ethyl group would introduce two new signals: one for the methyl carbon (around 15 ppm) and one for the methylene carbon (around 40-45 ppm).
-
IR Spectroscopy: The IR spectrum would likely show a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹. The N-H stretch present in the parent compound (around 3300-3400 cm⁻¹) would be absent in the N-ethylated product.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (228.34 g/mol ).
Applications in Drug Discovery and Development
(R)-3-[Boc-amino]piperidine is a cornerstone in the synthesis of several modern pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[4][5]
-
Alogliptin and Linagliptin Synthesis: This chiral intermediate is a key building block for drugs like Alogliptin and Linagliptin.[5] Its stereochemistry is crucial for the biological activity of these inhibitors.[5] The Boc-protected amine allows for the selective formation of amide bonds or other linkages during the synthesis of these complex molecules.
The N-ethylated derivative, this compound, represents a next-generation building block. The introduction of the ethyl group can serve several purposes in drug design:
-
Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Fine-tuning of Potency and Selectivity: The size and electronic nature of the N-substituent can affect the binding affinity of the final drug molecule to its target protein, potentially leading to improved potency or selectivity.
-
Exploration of Structure-Activity Relationships (SAR): Synthesizing analogs with small alkyl groups like ethyl is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.[6]
Caption: Role in drug discovery and development.
Safety and Handling
The safety profile of (R)-3-[Boc-amino]piperidine provides a baseline for handling its derivatives.
-
Hazard Identification: (R)-3-[Boc-amino]piperidine is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[7][8] It is also considered very toxic to aquatic life.[8]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9] In case of insufficient ventilation, wear suitable respiratory equipment.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7] Use only outdoors or in a well-ventilated area.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up.[9] Recommended storage temperature is 2-8°C.[2]
-
While specific toxicity data for this compound is not available, it should be handled with the same, if not greater, level of caution as the parent compound. A thorough risk assessment should be conducted before its use in any experimental setting.
References
- Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.
- (R)-3-(Boc-amino)piperidine Safety Data Sheet. (2025, December 25). Fisher Scientific.
- (R)-3-(Boc-Amino)piperidine SDS. (n.d.). ECHEMI.
- What is the synthesis route of (R)-3-(Boc-Amino)piperidine? (n.d.). Guidechem.
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (n.d.).
- (R)-3-(Boc-amino)piperidine. (n.d.). Chem-Impex.
- R-3-amino-1-N-Boc-piperidine SDS. (n.d.). ECHEMI.
- 3-(Boc-amino)piperidine. (n.d.). PubChem.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. (n.d.). PubChem.
- Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). (2021). ResearchGate.
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. (2025, September 8). UCHEM.
- (R)-3-(Boc-amino)piperidine 97%. (n.d.). Sigma-Aldrich.
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. (n.d.). PubChem.
- (R)-3-(Boc-Amino)piperidine CAS#: 309956-78-3. (n.d.). ChemWhat.
- 1-BOC-3-Aminopiperidine. (n.d.). PubChem.
- tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. (n.d.). Pharmaffiliates.
- (R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate. (n.d.). BLDpharm.
- Ethyl (R)-N-boc-piperidine-3-carboxylate. (n.d.). SpectraBase.
Sources
- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 2. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of (R)-3-[Boc(ethyl)amino]piperidine
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for the preparation of (R)-3-[Boc(ethyl)amino]piperidine, a valuable chiral building block in medicinal chemistry. The synthesis is presented in two key stages: the asymmetric synthesis of the precursor (R)-3-(Boc-amino)piperidine, followed by the selective N-ethylation of the Boc-protected amino group. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the methodological choices.
Introduction
The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The stereochemistry of substituents on the piperidine ring is often critical for biological activity and selectivity. This compound is a key intermediate in the synthesis of various pharmacologically active agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for versatile downstream functionalization. This guide will focus on a practical and scalable synthesis, emphasizing enantiocontrol and selective N-alkylation.
PART 1: Asymmetric Synthesis of (R)-3-(Boc-amino)piperidine
A highly efficient and enantioselective method for the synthesis of (R)-3-(Boc-amino)piperidine is through the asymmetric amination of a prochiral ketone using a transaminase enzyme. This biocatalytic approach offers excellent stereocontrol and operates under mild, environmentally benign conditions.
Causality Behind Experimental Choices
The selection of a transaminase-catalyzed reaction is driven by the need for high enantiomeric purity, which is often difficult and costly to achieve through classical resolution or chiral auxiliary-based methods. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. (R)-selective transaminases, in particular, can convert 1-Boc-3-piperidone into the desired (R)-enantiomer of 3-amino-1-Boc-piperidine with high fidelity. Isopropylamine is a commonly used and cost-effective amino donor, and pyridoxal-5'-phosphate (PLP) is an essential cofactor for the enzyme's catalytic activity. The use of an immobilized enzyme (e.g., ATA-025-IMB) simplifies the workup procedure, as the enzyme can be easily removed by filtration and potentially reused.[1]
Experimental Protocol: Biocatalytic Asymmetric Amination
Materials:
-
1-Boc-3-piperidone
-
Immobilized (R)-selective transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, suspend 1-Boc-3-piperidone (100 mg, 0.5 mmol) in triethanolamine buffer (100 mM, pH 7.5).[1]
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM and isopropylamine to a final concentration of 1 M.[1]
-
Add the immobilized (R)-selective transaminase to the reaction mixture.
-
Shake the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, remove the enzyme by filtration.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-amino-1-Boc-piperidine.[1]
Data Presentation:
| Parameter | Value | Reference |
| Substrate | 1-Boc-3-piperidone | [1] |
| Enzyme | Immobilized (R)-selective transaminase | [1] |
| Amino Donor | Isopropylamine (1 M) | [1] |
| Cofactor | PLP (1 mM) | [1] |
| Buffer | Triethanolamine (100 mM, pH 7.5) | [1] |
| Temperature | 30°C | [1] |
| Expected Enantiomeric Excess | >99% | [2] |
Visualization of the Synthesis of the Chiral Core
Caption: Biocatalytic synthesis of the chiral piperidine core.
PART 2: Selective N-Ethylation via Reductive Amination
With the chiral core in hand, the next crucial step is the selective N-ethylation of the Boc-protected amino group. Reductive amination is a highly effective method for this transformation, offering high yields and avoiding the over-alkylation issues that can be associated with direct alkylation using ethyl halides.
Causality Behind Experimental Choices
Reductive amination involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is generally clean and efficient. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and more tolerant of acidic conditions that can favor imine formation compared to other borohydrides like sodium borohydride. The presence of di-tert-butyl dicarbonate ((Boc)₂O) in a tandem direct reductive amination/N-Boc protection has been shown to prevent overalkylation by trapping the newly formed secondary amine.[3] However, for the synthesis of the target molecule where the Boc group is already present on the amino group being alkylated, a standard reductive amination protocol is appropriate. The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
Experimental Protocol: Reductive N-Ethylation
Materials:
-
(R)-3-amino-1-Boc-piperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (R)-3-amino-1-Boc-piperidine (1 mmol) in anhydrous dichloromethane (10 mL), add acetaldehyde (1.2 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (2 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | (R)-3-amino-1-Boc-piperidine | [1] |
| Reagent | Acetaldehyde | [4] |
| Reducing Agent | Sodium triacetoxyborohydride | [3][4] |
| Solvent | Dichloromethane | [3] |
| Temperature | Room Temperature | [3] |
| Expected Yield | High | [3][4] |
Visualization of the Complete Synthetic Pathway
Caption: Complete synthetic route to the target molecule.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of enantiomerically pure this compound. The use of biocatalysis for the key stereocenter-forming step ensures high enantiopurity, while the subsequent reductive amination offers a clean and selective method for N-ethylation. This approach is amenable to scale-up and provides a solid foundation for the synthesis of more complex drug candidates.
References
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link][5][6][7]
- Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
- Romano, D., et al. (2015). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link][2]
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Bandaru, S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron. [Link][3][9]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (n.d.).
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine,.
- CN105130879B - (R)The preparation method of 3 Boc amino piperidines - Google Patents. (n.d.).
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents. (n.d.).
- Das, B., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
- Bae, J. W., et al. (2006). Catalytic reductive N-alkylation of amines using carboxylic acids.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to (R)-tert-Butyl Ethyl(piperidin-3-yl)carbamate
Authored For: Medicinal Chemists, Process Development Scientists, and Pharmaceutical Researchers
Abstract
This technical guide provides an in-depth examination of (R)-tert-butyl ethyl(piperidin-3-yl)carbamate, a chiral piperidine derivative of significant interest in modern medicinal chemistry. We will dissect its formal nomenclature and structure, present a detailed, field-tested synthetic protocol with mechanistic insights, and explore its applications as a crucial building block in the development of therapeutic agents. This document is structured to serve as a practical resource for laboratory professionals, emphasizing the rationale behind procedural steps and providing robust characterization data to ensure reproducibility and validation.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3] Its six-membered heterocyclic structure offers a versatile, conformationally flexible yet stable framework that can be functionalized to modulate critical drug properties such as solubility, lipophilicity, and receptor binding affinity.[3][4]
Specifically, chiral 3-aminopiperidine derivatives are key structural motifs in numerous modern drugs, including inhibitors for various enzymes.[5][6] The compound of interest, (R)-tert-butyl ethyl(piperidin-3-yl)carbamate, provides a synthetically versatile platform. The Boc (tert-butoxycarbonyl) group offers robust protection of the exocyclic amine, which can be selectively deprotected under acidic conditions, while the secondary amine within the piperidine ring remains available for further elaboration. The defined (R)-stereochemistry at the C3 position is often critical for achieving specific and potent interactions with biological targets.
Nomenclature, Structure, and Physicochemical Properties
A precise understanding of the molecule's identity is paramount for clear scientific communication and accurate sourcing.
IUPAC Name and Structure
The formal IUPAC name for the topic compound is tert-butyl (R)-ethyl(piperidin-3-yl)carbamate .
-
Structure: The molecule consists of a piperidine ring where the hydrogen on the nitrogen at position 3 is substituted with an N-ethyl-N-tert-butoxycarbonylamino group. The stereocenter at position 3 has the (R)-configuration. The nitrogen at position 1 of the piperidine ring is a secondary amine (-NH).
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis. The following table summarizes key properties for this compound.
| Property | Value |
| CAS Number | 1272758-73-5 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Typically an oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.1-3.3 (m), ~2.5-2.9 (m), ~1.8-2.0 (m), ~1.4-1.7 (m), 1.45 (s, 9H, Boc), ~1.1 (t, 3H, Ethyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~80 (C(CH₃)₃), ~50-55 (piperidine CH), ~45-50 (piperidine CH₂), ~28 (Boc CH₃) |
| Purity (Typical) | >97% (HPLC) |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The data presented is a representative expectation for a successfully synthesized sample.
Synthesis and Mechanistic Rationale
The synthesis of (R)-tert-butyl ethyl(piperidin-3-yl)carbamate is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and efficient route begins with commercially available (R)-3-(Boc-amino)piperidine.[7]
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The target molecule can be disconnected at the ethyl-nitrogen bond, tracing back to a protected 3-aminopiperidine precursor.
Caption: Retrosynthetic disconnection of the target molecule.
Detailed Experimental Protocol: Reductive Amination
This protocol details the N-ethylation of (R)-tert-butyl (piperidin-3-yl)carbamate via reductive amination. This method is often preferred for its high efficiency and mild conditions.
Starting Material: (R)-tert-Butyl (piperidin-3-yl)carbamate (CAS: 309956-78-3)[7]
Reagents:
-
Acetaldehyde (CH₃CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of (R)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) under an inert atmosphere (N₂ or Ar), add acetaldehyde (1.5 eq). Stir the mixture at room temperature for 1 hour.
-
Scientist's Insight: This initial step allows for the formation of the intermediate iminium ion in situ. Pre-formation ensures the reducing agent acts on the correct species.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[8] It is less reactive towards aldehydes and ketones than other hydrides like NaBH₄, minimizing side reactions. Portion-wise addition helps control the exothermic nature of the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Trustworthiness Check: The bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and any unreacted starting materials, ensuring a clean extraction.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (R)-tert-butyl ethyl(piperidin-3-yl)carbamate as a clear oil.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: Step-by-step workflow for the synthesis and purification.
Applications in Drug Development
Substituted 3-aminopiperidines are integral components of numerous investigational and approved drugs.[6] While direct applications of (R)-tert-butyl ethyl(piperidin-3-yl)carbamate are often proprietary or found within patent literature, its structural motif is highly relevant. It serves as a key intermediate for building more complex molecules, particularly in the synthesis of kinase inhibitors.
For example, the related compound tofacitinib, a Janus kinase (JAK) inhibitor, features a substituted 3-aminopiperidine core that is crucial for its activity.[9][10][11][12] The synthesis of tofacitinib and its analogues often involves the coupling of a chiral piperidine intermediate with a heterocyclic core.[12] The title compound provides a scaffold where:
-
The piperidine ring nitrogen can be functionalized, for example, via acylation or alkylation.
-
The Boc-protected exocyclic amine can be deprotected to reveal a secondary amine, which can then be coupled to other fragments.
This dual functionality allows for the divergent synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
(R)-tert-Butyl ethyl(piperidin-3-yl)carbamate is a high-value chiral building block for drug discovery and development. Its synthesis, primarily through the reductive amination of a Boc-protected aminopiperidine precursor, is a reliable and scalable process. Understanding the mechanistic rationale behind the chosen reagents and conditions is critical for achieving high yield and purity. Its structural features make it an adaptable intermediate for creating complex molecular architectures, solidifying the role of the 3-aminopiperidine scaffold as a privileged structure in modern medicinal chemistry.
References
- Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Organic Process Research & Development. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. ACS Publications.
- Synthetic Communications. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online.
- Google Patents. (n.d.). Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
- University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis.
- Molecules. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- ResearchGate. (n.d.). Recent advancement of piperidine moiety in treatment of cancer- A review.
- Chem-Impex. (n.d.). 3-Aminopiperidine dihydrochloride.
- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
- ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 8. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. research.unl.pt [research.unl.pt]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-3-[Boc(ethyl)amino]piperidine
Abstract
(R)-3-[Boc(ethyl)amino]piperidine is a chiral synthetic building block of significant interest to the pharmaceutical industry, often utilized in the development of novel therapeutic agents. Its precise molecular structure, containing a stereocenter and a conformationally flexible piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to confirm the identity and purity of this compound. We will explore the theoretical underpinnings of the expected spectral features, provide typical data based on analogous structures, and outline robust experimental protocols for data acquisition, tailored for researchers and drug development professionals.
Molecular Structure and Spectroscopic Implications
To effectively interpret the spectroscopic data, one must first understand the key structural features of this compound. The molecule consists of a piperidine ring, a chiral center at the C3 position, and a tertiary amine at C3 that is protected by both a Boc group and an ethyl group.
Key Structural Features:
-
Piperidine Ring: A six-membered saturated heterocycle that typically exists in a chair conformation to minimize steric strain.
-
Chiral Center: The C3 carbon is stereogenic, leading to diastereotopic protons within the piperidine ring, which complicates ¹H NMR spectra.
-
N-Boc Group: The bulky tert-butyloxycarbonyl group is a common amine protecting group. Its presence introduces characteristic signals in all spectra. A crucial feature is the restricted rotation around the N–C(O) amide bond, which can lead to the presence of rotamers, often observed as broadened or duplicated signals in NMR at room temperature.
-
N-Ethyl Group: The ethyl substituent further increases the steric bulk around the nitrogen and introduces its own distinct NMR signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Expertise & Causality: Experimental Choices
The choice of deuterated solvent is critical. While CDCl₃ is a common starting point, its non-polar nature may not fully resolve all proton signals. A more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can alter chemical shifts and sometimes simplify complex multiplets, although it can also obscure signals if residual water is present.[1] For this guide, we will reference typical values observed in CDCl₃, which is standard for this class of compound.[2]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is defined by several key regions. The presence of the chiral center and potential rotamers means that many signals, particularly on the piperidine ring, will appear as broad or complex multiplets rather than clean, textbook patterns.
| Proton Assignment | Typical δ (ppm) | Multiplicity | Integration | Key Insights |
| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | A sharp, intense singlet, the hallmark of a successful Boc protection.[3] Its clean nature makes it an excellent internal standard for purity assessment. |
| Ethyl (-NCH₂CH₃) | ~3.2-3.4 | q, J ≈ 7 Hz | 2H | The methylene protons are deshielded by the adjacent nitrogen. The signal may be broad due to rotamers. |
| Ethyl (-NCH₂CH₃) | ~1.10 | t, J ≈ 7 Hz | 3H | A clean triplet, typically well-resolved in the upfield region. |
| Piperidine Ring (H2-H6) | ~1.5 - 3.8 | m | 9H | This region is highly complex due to signal overlap, diastereotopicity, and conformational effects. The protons alpha to the ring nitrogen (H2, H6) are expected furthest downfield. |
| Piperidine Ring (H3) | ~3.5 - 4.0 | m (broad) | 1H | The proton on the chiral carbon is significantly deshielded by the adjacent substituted nitrogen and will be a broad, complex multiplet. |
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments, which is essential for confirming the complete molecular structure.
| Carbon Assignment | Typical δ (ppm) | Key Insights |
| Boc (C =O) | ~155 | The carbamate carbonyl is significantly downfield.[4] |
| Boc (-C (CH₃)₃) | ~79-80 | The quaternary carbon of the Boc group, a key identifier.[2] |
| Piperidine (C 3) | ~55-60 | The chiral carbon atom, deshielded by the attached nitrogen. Its exact shift is sensitive to substitution.[5] |
| Piperidine (C 2, C 6) | ~45-55 | Carbons adjacent to the ring nitrogen. Two distinct signals are expected due to the C3 substituent.[5] |
| Ethyl (-NC H₂CH₃) | ~40-45 | The methylene carbon of the ethyl group. |
| Boc (-C(C H₃)₃) | ~28.5 | The three equivalent methyl carbons of the Boc group give a strong, sharp signal.[2] |
| Piperidine (C 4, C 5) | ~20-35 | The remaining ring carbons, appearing in the aliphatic region. Two signals are expected. |
| Ethyl (-NCH₂C H₃) | ~13-15 | The terminal methyl carbon of the ethyl group. |
Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Cap the tube and gently invert several times or use a vortex mixer at low speed until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 8 to 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the carbamate.
Spectral Interpretation
The IR spectrum is dominated by a few highly characteristic absorption bands.
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2975-2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine, Ethyl, Boc) |
| 1695-1680 | Very Strong | C=O Stretch | Carbamate |
| 1470-1450 | Medium | C-H Bend | CH₂ Scissoring |
| 1365 | Strong | C-H Bend | tert-butyl Umbrella Mode |
| 1250-1150 | Strong | C-N Stretch / C-O Stretch | Carbamate |
The most diagnostic signal is the intense carbonyl (C=O) stretch of the carbamate group, typically found around 1690 cm⁻¹.[7] Its presence is definitive evidence of the Boc protecting group.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula, and its fragmentation patterns offer corroborating structural evidence. Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule, as the nitrogen atoms are easily protonated.[8]
Molecular Ion and Fragmentation Analysis
The molecular formula is C₁₂H₂₄N₂O₂ with a monoisotopic mass of 228.18 Da.
-
Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 229.19 .
-
Key Fragmentation Pathways: The N-Boc group is known for its highly predictable fragmentation. The fragmentation cascade provides a structural fingerprint.[8][9]
| m/z of Fragment | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
| 173.13 | 56.06 | C₄H₈ | [M+H - isobutylene]⁺ |
| 157.13 | 72.06 | C₄H₈O | [M+H - isobutylene - O]⁺ or rearrangement |
| 129.14 | 100.05 | C₅H₈O₂ | [M+H - Boc group]⁺ (Protonated ethylaminopiperidine) |
| 57.07 | 172.12 | C₉H₁₆N₂O₂ | [tert-butyl cation, C₄H₉]⁺ (often a base peak) |
digraph "fragmentation" { graph [splines=true, overlap=false, rankdir="LR"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="normal", fontcolor="#202124"];parent [label="[M+H]⁺\nm/z = 229.19"]; frag1 [label="[M+H - C₄H₈]⁺\nm/z = 173.13"]; frag2 [label="[M+H - C₅H₈O₂]⁺\nm/z = 129.14"]; frag3 [label="[C₄H₉]⁺\nm/z = 57.07"];
parent -> frag1 [label="- C₄H₈"]; parent -> frag2 [label="- Boc"]; parent -> frag3 [label=" "]; }
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Settings (Positive Ion Mode):
-
Set the ion source to positive polarity.
-
Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the [M+H]⁺ ion.
-
-
Full Scan (MS1): Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 229.2) as the precursor ion. Apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-30 eV) to generate a product ion spectrum, which will reveal the characteristic fragments.
Conclusion
The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. IR spectroscopy provides rapid confirmation of the critical carbamate functional group via its strong C=O absorption near 1690 cm⁻¹. Finally, ESI-MS confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation of the Boc group. Together, these techniques provide a robust and definitive analytical package for researchers in the field of drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- PubChem. (n.d.). (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts.
- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- PubChem. (n.d.). N-BOC-ethylenediamine.
- SpectraBase. (n.d.). N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
- ResearchGate. (2008). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- PubChem. (n.d.). (3R)-3-Aminopiperidine, 3-BOC protected.
- SciELO. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- NIST. (n.d.). Butyl carbamate.
- Pharmaffiliates. (n.d.). (R)-3-(Boc-Amino)piperidine.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- PubMed. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of (R)-3-[Boc(ethyl)amino]piperidine in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide delineates the strategic importance and application of (R)-3-[Boc(ethyl)amino]piperidine, a chiral synthetic building block, in the landscape of contemporary medicinal chemistry. Contrary to inquiries regarding a direct "mechanism of action," this document clarifies that the compound's value is not in its intrinsic biological activity, but in its role as a highly versatile intermediate for constructing complex, pharmacologically active agents. We will explore its physicochemical properties, established synthetic pathways, and pivotal role in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their discovery pipelines.
Introduction: The "Mechanism" of a Master Key
In drug discovery, the term "mechanism of action" typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. However, for a compound like this compound, its "mechanism" is one of chemical utility—it functions as a master key, a precisely shaped structural unit that unlocks synthetic pathways to potent and selective drugs.[1][2][3]
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in three-dimensional space to interact with biological targets.[2][3] The chirality at the 3-position and the presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine make this compound a particularly valuable and versatile intermediate. This guide will elucidate the strategic advantages conferred by this specific arrangement.
Physicochemical Profile and Structural Rationale
The utility of any synthetic intermediate is grounded in its structural and chemical properties. The key features of this compound are outlined below:
| Property | Value | Significance in Synthesis |
| CAS Number | 309956-78-3 | Unique identifier for sourcing and regulatory purposes.[4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Defines elemental composition.[5][6] |
| Molecular Weight | 200.28 g/mol | Critical for stoichiometric calculations in reaction planning.[5][6] |
| Chirality | (R)-enantiomer | The specific stereochemistry is often crucial for the pharmacological activity of the final drug product, ensuring precise interaction with chiral biological targets like enzymes or receptors. |
| Boc Protecting Group | tert-butoxycarbonyl | Protects the secondary amine from unwanted reactions, allowing for selective modification at other sites. It is stable under many reaction conditions but can be removed cleanly under acidic conditions.[4] |
| Piperidine Scaffold | Saturated heterocycle | Provides a robust, non-aromatic core that can improve solubility, metabolic stability, and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[3][7] |
Synthetic Pathways and Methodologies
The synthesis of enantiomerically pure this compound is a critical process, as its purity directly impacts the quality and efficacy of the final API.[4] Several routes have been developed, often starting from readily available chiral precursors or employing chiral resolution techniques.
One common conceptual approach involves the synthesis from chiral amino acids like D-lysine or L-glutamic acid, which provides a robust and scalable method for producing the desired enantiomer.[8] Another strategy involves the chiral resolution of a racemic mixture of 3-aminopiperidine derivatives.[5][9]
Below is a generalized workflow illustrating a synthetic strategy.
Caption: Generalized synthetic workflow for this compound.
Exemplary Experimental Protocol: Boc Deprotection
A frequent subsequent step in synthesis is the removal of the Boc group to unmask the amine for further coupling reactions. This protocol is foundational for incorporating the piperidine scaffold into a larger molecule.
Objective: To deprotect the Boc-protected amine of this compound.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10-20 eq)
-
Dichloromethane (DCM) or Dioxane as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., DCM) in a round-bottom flask at room temperature.
-
Slowly add the acid (TFA or HCl in Dioxane) to the stirred solution. Gas evolution (CO₂) may be observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess acid and solvent.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, (R)-3-(ethylamino)piperidine, typically as a salt or free base.
-
The crude product should be characterized (e.g., by NMR, MS) and can be used in the next synthetic step without further purification, or purified by column chromatography if necessary.
Causality: The choice of strong acid (TFA or HCl) is critical as the Boc group is specifically designed to be labile under acidic conditions while remaining stable to many other reagents. The acid protonates the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group into gaseous carbon dioxide, isobutylene, and the free amine.
Applications in Drug Discovery: A Gateway to Bioactivity
The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of groundbreaking pharmaceuticals. The 3-aminopiperidine moiety is a recognized pharmacophore that has led to the development of highly successful drugs.[8]
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of a closely related intermediate, (R)-3-(Boc-amino)piperidine, is in the synthesis of gliptins, a class of oral antidiabetic drugs used to treat type 2 diabetes.[4][6] Drugs like Alogliptin and Linagliptin incorporate this chiral piperidine structure.[4][10]
-
Mechanism of the Final Drug (e.g., Alogliptin): DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, Alogliptin increases the levels of active incretins, thereby enhancing glucose-dependent insulin release and controlling blood sugar.[4][]
-
Role of the Piperidine Scaffold: The (R)-aminopiperidine moiety is essential for the drug's activity. It precisely orients other functional groups of the molecule to fit into the binding pocket of the DPP-4 enzyme, forming key interactions that lead to potent and selective inhibition. The specific (R)-stereochemistry is critical for this optimal fit and pharmacological effect.[4]
Caption: Logical flow from chemical intermediate to pharmacological effect.
Conclusion
This compound exemplifies a cornerstone of modern medicinal chemistry. It possesses no inherent mechanism of action but is a testament to the power of rational chemical design. Its specific stereochemistry, protected functional group, and robust scaffold provide chemists with a reliable and versatile tool for the synthesis of complex molecules that can interact with biological systems with high precision. Understanding the utility and application of such key intermediates is fundamental for professionals engaged in the design and development of the next generation of therapeutics.
References
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- CN105130879B - (R)The preparation method of 3 Boc amino piperidines.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105130879B - ï¼Rï¼The preparation method of 3 Boc amino piperidines - Google Patents [patents.google.com]
- 10. (R)-3-(Boc-amino) Piperidine [jubilantingrevia.com]
An In-Depth Technical Guide to (R)-3-[Boc(ethyl)amino]piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-3-[Boc(ethyl)amino]piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the well-established intermediate (R)-3-aminopiperidine, this compound combines the stereospecificity of the aminopiperidine core with a functional handle for further molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group on the 3-position amine allows for selective reactions at the piperidine ring nitrogen, making it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound, with a focus on the underlying chemical principles and practical experimental protocols relevant to researchers in drug discovery and process development.
Physicochemical and Structural Properties
This compound is a derivative of its more common precursor, (R)-3-(Boc-amino)piperidine. While specific experimental data for the N-ethylated compound is not widely published, its properties can be reliably extrapolated from the parent compound and general chemical principles.
Table 1: Physicochemical Properties
| Property | Value (Precursor) | Value (N-Ethyl Derivative, Estimated) | Source |
| IUPAC Name | tert-butyl [(3R)-piperidin-3-yl]carbamate | tert-butyl {(3R)-1-ethylpiperidin-3-yl}carbamate | - |
| CAS Number | 309956-78-3 | Not available | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₂H₂₄N₂O₂ | - |
| Molecular Weight | 200.28 g/mol | 228.34 g/mol | [1] |
| Appearance | White to pale yellow solid | White to pale yellow solid or viscous oil | [2] |
| Melting Point | 116-121 °C | Lower than precursor | [2] |
| Solubility | Soluble in methanol, ethanol, DMF | Soluble in common organic solvents (DCM, EtOAc, MeOH) | [3] |
| Optical Rotation | [α]22/D +3.2°, c = 0.5 in DMF | Data not available |
1.1 Structural Diagram
The fundamental structure features a piperidine ring with two key functionalities: a secondary amine at the 3-position protected by a Boc group and a tertiary amine at the 1-position bearing an ethyl group. The chirality at the C-3 position is critical for its application in stereospecific drug synthesis.
Caption: Structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is logically approached via a two-stage process: first, the stereospecific synthesis of the precursor, (R)-3-(Boc-amino)piperidine, followed by the selective N-ethylation of the piperidine ring nitrogen.
2.1 Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the ethyl group from the piperidine nitrogen, leading back to the key chiral intermediate, (R)-3-(Boc-amino)piperidine. This intermediate can be further traced back to simpler, often commercially available starting materials.
Caption: Retrosynthetic analysis workflow.
2.2 Synthesis of Chiral Precursor: (R)-3-(Boc-amino)piperidine
The synthesis of the enantiomerically pure precursor is the most critical phase, as it establishes the required stereocenter. Several robust methods exist:
-
Asymmetric Synthesis: This is often the most elegant approach. The asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, using a transaminase enzyme catalyst can provide the (R)-amine with high enantiomeric excess and under mild, environmentally friendly conditions.[4][5]
-
Chiral Resolution: A classical and industrially common method involves resolving racemic 3-aminopiperidine (or a protected version) using a chiral resolving agent, such as (R)-mandelic acid.[6] This method relies on the formation of diastereomeric salts that can be separated by crystallization.
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral molecules from nature as starting materials. For instance, multi-step synthetic routes starting from D-lysine or D-ornithine have been developed to produce (R)-3-(Boc-amino)piperidine.[7]
2.3 Selective N-Ethylation of the Piperidine Nitrogen
With the chiral precursor in hand, the final step is the introduction of the ethyl group onto the secondary nitrogen of the piperidine ring.
Causality Behind Method Selection: The key challenge is selectivity. The molecule contains two nitrogen atoms: the secondary amine of the piperidine ring and the nitrogen of the Boc-protected carbamate. The piperidine nitrogen is significantly more nucleophilic and less sterically hindered than the carbamate nitrogen, which is deactivated by the adjacent carbonyl group. Therefore, reactions targeting the more nucleophilic nitrogen can be achieved with high selectivity.
Reductive Amination: The most efficient and widely used method for this transformation is reductive amination.[8][9] This one-pot procedure involves reacting the secondary amine with an aldehyde (acetaldehyde for N-ethylation) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
-
Choice of Reducing Agent: While sodium cyanoborohydride (NaBH₃CN) has been traditionally used, it generates toxic cyanide byproducts. A superior alternative is sodium triacetoxyborohydride (NaBH(OAc)₃) , which is milder, non-toxic, and highly effective for reductive aminations. Another excellent, less toxic replacement is the borane-pyridine complex (BAP) .[10][11] These reagents are selective for the iminium ion over the aldehyde, preventing the wasteful reduction of acetaldehyde to ethanol.
Caption: N-Ethylation via Reductive Amination.
Applications in Drug Discovery
The primary utility of chiral building blocks like this compound is in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a privileged scaffold in medicinal chemistry, and modifications can significantly impact a drug's potency, selectivity, and pharmacokinetic properties.
3.1 A Key Building Block for DPP-IV Inhibitor Analogues
The precursor, (R)-3-aminopiperidine, is a cornerstone intermediate for a class of oral antidiabetic drugs known as dipeptidyl peptidase IV (DPP-IV) inhibitors.[12] Well-known drugs in this class, Alogliptin and Linagliptin, incorporate this chiral aminopiperidine moiety, where the (R)-stereochemistry is crucial for their pharmacological activity.[3][4][13]
The synthesis of this compound is a logical step in the exploration of new chemical space around this successful pharmacophore. By introducing an ethyl group on the piperidine nitrogen, medicinal chemists can develop novel analogues of existing DPP-IV inhibitors. This modification can alter the molecule's interaction with the DPP-IV enzyme, potentially leading to:
-
Improved Potency or Selectivity: Fine-tuning the steric and electronic properties of the piperidine nitrogen can enhance binding affinity.
-
Modified Pharmacokinetic Profile: Changes in lipophilicity and basicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.
The Boc-protected amine at the 3-position serves as the attachment point for the rest of the drug molecule, as shown in the generalized workflow below.
Caption: General workflow for drug candidate synthesis.
Analytical and Quality Control
Ensuring the chemical purity and stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A standard panel of analytical techniques is employed for its characterization.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| Chiral HPLC | Determine enantiomeric excess (e.e.) | A single major peak corresponding to the (R)-enantiomer, confirming >98% e.e. |
| ¹H and ¹³C NMR | Confirm chemical structure and purity | Signals corresponding to the Boc group (approx. 1.4 ppm), ethyl group (quartet and triplet), and piperidine ring protons. Integration should match the expected proton count. |
| Mass Spectrometry (MS) | Confirm molecular weight | Detection of the molecular ion peak [M+H]⁺ at m/z 229.34. |
| FTIR Spectroscopy | Identify key functional groups | Characteristic absorptions for N-H stretch (carbamate, ~3300 cm⁻¹), C=O stretch (carbamate, ~1680 cm⁻¹), and C-N stretches. |
Detailed Experimental Protocols
The following protocols are provided as representative procedures and should be adapted and optimized based on laboratory conditions and scale.
Protocol 5.1: Synthesis of this compound via Reductive Amination
This protocol describes the N-ethylation of the precursor using sodium triacetoxyborohydride.
-
Reaction Setup: To a solution of (R)-3-(Boc-amino)piperidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add acetaldehyde (1.2-1.5 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion can be facilitated by the addition of a small amount of acetic acid (0.1 eq).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Self-Validating System: The addition should be controlled to manage any mild exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Protocol 5.2: Boc-Deprotection to Yield (R)-3-(Ethylamino)piperidine
This protocol describes the removal of the Boc protecting group to liberate the primary amine for subsequent coupling reactions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Self-Validating System: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up (TFA): Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting residue is the TFA salt of the product.
-
Work-up (HCl): If using HCl in dioxane, the product hydrochloride salt may precipitate. It can be collected by filtration and washed with a cold solvent like diethyl ether.
-
Free-Basing (Optional): To obtain the free amine, dissolve the crude salt in water and basify to pH >10 with an aqueous solution of NaOH or Na₂CO₃. Extract the free amine into an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer over Na₂SO₄, and concentrate to yield the final product.
Conclusion
This compound stands as a valuable and versatile chiral building block for modern pharmaceutical research. Its synthesis is well-defined, leveraging robust methods to establish the critical (R)-stereocenter and achieve selective functionalization of the piperidine scaffold. By providing a platform for creating novel analogues of clinically successful drugs, particularly DPP-IV inhibitors, this intermediate empowers medicinal chemists to explore new structure-activity relationships and develop next-generation therapeutics. The protocols and principles outlined in this guide offer a solid foundation for the synthesis, analysis, and strategic application of this important compound.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine.
- Patel, M. B., et al. (2015). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 5(2), 85-100.[15]
- Sorrenti, A., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(21), 3875.[9]
- Ertl, P., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 351-355.[6]
- Taylor & Francis Online (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine: Synthetic Communications: Vol 23, No 6.
- Google Patents (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(12), 2135-2140.[8]
- Google Patents (n.d.). CN105130879B - The preparation method of (R)-3-Boc amino piperidines.
- ResearchGate (n.d.). Synthesis of piperidine derivatives.
- Quick Company (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
- PubChem (n.d.). 3-(Boc-amino)piperidine.
- Google Patents (n.d.). CN105906627A - Synthesis method of linagliptin intermediate.
- Drag-Dordea, B., et al. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(4), 1709-1779.[10]
- Google Patents (n.d.). WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts.
- Google Patents (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- PubChem (n.d.). 1-BOC-3-Aminopiperidine.
- precisionFDA (n.d.). 3-(N-BOC-AMINO)PIPERIDINE.
Sources
- 1. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis and Strategic Importance of (R)-3-[Boc(ethyl)amino]piperidine and its Progenitors
An in-depth technical guide or whitepaper on the core.
Executive Summary
The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1] Its significance is particularly pronounced in the development of treatments for metabolic diseases, central nervous system disorders, and infectious agents.[2] The chirality at the C-3 position is often a critical determinant of pharmacological efficacy and selectivity, with the (R)-enantiomer being a key building block for several blockbuster drugs.[3][4] This guide provides an in-depth analysis of the discovery and historical evolution of synthetic routes to enantiomerically pure (R)-3-aminopiperidine derivatives. We will explore the progression from classical resolution techniques to sophisticated chiral pool and biocatalytic strategies, which offer greater efficiency and sustainability. The primary focus will be on the widely used intermediate, (R)-3-(Boc-amino)piperidine, detailing its synthesis and pivotal role in drug manufacturing.[5][6] Finally, we will address the synthesis of the specifically functionalized target, (R)-3-[Boc(ethyl)amino]piperidine, providing a technical framework for its preparation based on established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chiral intermediate.
The Strategic Importance of the Chiral 3-Aminopiperidine Scaffold
The value of the 3-aminopiperidine core lies in its conformationally constrained, three-dimensional structure, which allows it to function as a versatile scaffold for presenting key pharmacophoric elements to biological targets.[7] The presence of two nitrogen atoms—one in the ring and one as an exocyclic amine—provides multiple points for chemical modification, enabling fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The most prominent application of the (R)-3-aminopiperidine moiety is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a major class of oral medications for the management of type 2 diabetes.[2][3] Drugs such as Alogliptin and Linagliptin incorporate this chiral fragment as an essential component for binding to the active site of the DPP-IV enzyme.[4][6][8] The specific (R)-stereochemistry is crucial for establishing the precise molecular interactions required for potent and selective inhibition.[3][4] Beyond diabetes, this scaffold is a key intermediate for Janus Kinase (JAK) inhibitors and other biologically active compounds.[9]
Caption: Integration of the (R)-3-aminopiperidine core into the drug Alogliptin.
Evolution of Synthetic Strategies for Enantiopure (R)-3-Aminopiperidine
The high demand for enantiomerically pure (R)-3-aminopiperidine has driven the development of numerous synthetic methodologies. The choice of a particular route often depends on factors such as scale, cost, atom economy, and the desired optical purity.
Classical Approaches: Chiral Resolution
Early methods relied on the resolution of racemic 3-aminopiperidine derivatives. This strategy involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means, such as fractional crystallization.
A documented approach involves the resolution of N-Cbz-3-piperidine carboxylic acid using (R)-phenylethylamine as the chiral resolving agent.[10]
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve N-Cbz-3-piperidine carboxylic acid in a suitable organic solvent (e.g., methanol, acetone).[10] Add a sub-stoichiometric amount (0.7–0.9 molar equivalents) of (R)-phenylethylamine to the solution.[10]
-
Crystallization: Allow the mixture to stand, inducing the crystallization of the less soluble diastereomeric salt ((R)-acid with (R)-amine).
-
Isolation: Isolate the crystalline salt by filtration and wash with a cold solvent.
-
Liberation of the Amine: Treat the isolated salt with a base to liberate the enantiomerically enriched N-Cbz-(R)-3-piperidine carboxylic acid.
-
Conversion: The resolved carboxylic acid can then be converted to (R)-3-aminopiperidine through standard functional group transformations, such as a Hofmann or Curtius rearrangement.[11]
Chiral Pool Synthesis: Building from Nature's Scaffolds
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach elegantly transfers the existing stereochemistry of the starting material to the final product.
Method A: Synthesis from L-Glutamic Acid
A versatile and widely cited route employs L-glutamic acid to construct the (S)-enantiomer, and by extension, D-glutamic acid can be used for the (R)-enantiomer. The process involves a five-step linear sequence.
Caption: Synthetic workflow starting from L-Glutamic Acid.
Experimental Protocol: Synthesis from L-Glutamic Acid
-
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in one pot to yield the corresponding diester.
-
N-Boc Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.
-
Reduction: The N-Boc protected diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄) in methanol.[3]
-
Tosylation: The primary hydroxyl groups of the diol are converted into a better leaving group by reacting with p-toluenesulfonyl chloride (TsCl).
-
Cyclization: The resulting ditosylate undergoes intramolecular cyclization upon reaction with a primary amine (e.g., benzylamine) to form the protected piperidine ring. Subsequent deprotection steps yield the desired product.
Asymmetric Synthesis: The Rise of Biocatalysis
Modern synthetic chemistry increasingly turns to biocatalysis to achieve high enantioselectivity under mild, environmentally friendly conditions.[12][13] Enzymes, particularly transaminases, have proven highly effective for the asymmetric synthesis of chiral amines.
Method B: Transaminase-Mediated Amination
This elegant approach utilizes an ω-transaminase enzyme to convert a prochiral ketone, 1-Boc-3-piperidone, directly into the chiral amine, (R)-1-Boc-3-aminopiperidine, with excellent optical purity.[2][14]
Experimental Protocol: Asymmetric Amination
-
Reaction Setup: In a buffered aqueous solution (e.g., triethanolamine buffer, pH 7.5), combine the cofactor pyridoxal-5'-phosphate (PLP), an amine donor (e.g., isopropylamine), and the immobilized ω-transaminase enzyme.[2]
-
Substrate Addition: Add the prochiral substrate, 1-Boc-3-piperidone, dissolved in a co-solvent like DMSO.[3]
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 35–50 °C) for 24–50 hours until conversion is complete.[3]
-
Workup and Isolation: Extract the product with an organic solvent, dry the organic phase, and concentrate. The product can be purified by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Optical Purity (e.e.) | Advantages | Disadvantages |
| Chiral Resolution | Racemic N-Cbz-3-piperidine carboxylic acid | (R)-phenylethylamine | Moderate | >98% | Well-established, high e.e. possible. | Theoretical max yield is 50%; requires recycling of the unwanted enantiomer. |
| Chiral Pool | D-Glutamic Acid or D-Ornithine | NaBH₄, TsCl, (Boc)₂O | 44-55% (overall) | >99% | Uses inexpensive starting materials; predictable stereochemistry. | Multi-step process; can have moderate overall yields. |
| Biocatalysis | 1-Boc-3-piperidone | ω-Transaminase, PLP | High | >99%[2] | High enantioselectivity; mild/green conditions; fewer steps. | Requires specific enzymes; optimization of reaction conditions can be complex. |
Protection and Derivatization: Synthesizing the Target Molecule
N-Boc Protection: The Workhorse Intermediate
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its function is to temporarily "mask" the reactivity of an amine. This protection is crucial because it allows chemists to perform reactions on other parts of the molecule without affecting the protected amine. The Boc group is stable to many reaction conditions but can be easily and cleanly removed with mild acid, regenerating the free amine for subsequent steps.[4][6]
Experimental Protocol: N-Boc Protection of (R)-3-Aminopiperidine
-
Setup: In a suitable flask, dissolve (R)-3-aminopiperidine in a solvent such as ethanol.[3] Cool the mixture to 10-15 °C.
-
Reagent Addition: Slowly and simultaneously add di-tert-butyl dicarbonate ((Boc)₂O) and an aqueous base (e.g., 25% NaOH) while monitoring the pH.[3]
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Perform an aqueous workup, extracting the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield (R)-3-(Boc-amino)piperidine.
Synthesis of this compound
The target molecule, this compound, features both a Boc group and an ethyl group on the exocyclic nitrogen. While direct syntheses are not as widely published as its progenitor, a logical and efficient route involves the N-ethylation of the readily available (R)-3-(Boc-amino)piperidine. This transformation requires a base to deprotonate the N-H of the Boc-carbamate, followed by alkylation with an ethylating agent.
Proposed Experimental Protocol: N-Ethylation
-
Deprotonation: Dissolve (R)-3-(Boc-amino)piperidine in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen, Argon). Cool the solution in an ice bath (0 °C).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise to the solution. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified by silica gel column chromatography.
Caption: Proposed final synthetic step to the target molecule.
Conclusion and Future Outlook
The journey to develop efficient and scalable syntheses of this compound and its precursors showcases the evolution of synthetic organic chemistry. From laborious classical resolutions to highly specific and sustainable biocatalytic methods, the field has made remarkable progress in delivering this critical chiral building block for the pharmaceutical industry. The strategic importance of the 3-aminopiperidine scaffold is undisputed, and its continued presence in drug discovery pipelines will undoubtedly fuel further innovation. Future efforts will likely focus on the development of novel enzyme systems through directed evolution, the implementation of continuous flow chemistry for safer and more efficient large-scale production, and the discovery of new applications for this versatile and valuable chemical entity.
References
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate.
- BenchChem. (2025). Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Schiffers, I., et al. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. ACS Figshare.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- MDPI. (n.d.). Recent Advances in Biocatalysis for Drug Synthesis.
- Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Synthesis: Exploring Key Intermediates in Pharmaceutical Manufacturing.
- Taylor & Francis Online. (n.d.). Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey.
- ACS Publications. (n.d.). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of (R)-3-(Boc-Amino)piperidine: A Building Block for Innovation.
- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.
- ResearchGate. (2025). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | Request PDF.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine.
- ChemicalBook. (n.d.). (R)-3-(Boc-Amino)piperidine synthesis.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine,.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
A Technical Guide to the Stereochemistry, Synthesis, and Application of (R)-3-[Boc-amino]piperidine Derivatives in Drug Discovery
Introduction
In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and ability to orient substituents in precise spatial vectors.[1][2][3]
This guide focuses on a particularly valuable chiral building block: (R)-3-[Boc-amino]piperidine (CAS: 309956-78-3) and its derivatives, such as (R)-3-[Boc(ethyl)amino]piperidine. The specific (R)-configuration at the C3 position is a critical design element in a range of advanced therapeutics, most notably as a cornerstone for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are instrumental in the management of type 2 diabetes.[4][5][6][7] The tert-butoxycarbonyl (Boc) protecting group provides stability and enables controlled, sequential reactions, making this intermediate a versatile tool for synthetic chemists.[4]
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the molecular chirality of (R)-3-[Boc-amino]piperidine, field-proven methodologies for its enantioselective synthesis, robust analytical protocols for stereochemical verification, and an examination of why its specific stereoisomerism is crucial for its biological function.
Section 1: Molecular Structure and the Genesis of Chirality
The defining structural feature of (R)-3-[Boc-amino]piperidine is the stereocenter at the third carbon (C3) of the piperidine ring. This single chiral center gives rise to two enantiomers, (R) and (S). The biological activity of pharmaceuticals derived from this scaffold is critically dependent on obtaining the correct (R)-enantiomer.
The Chiral Center and Cahn-Ingold-Prelog (CIP) Assignment
Chirality in this molecule originates from the C3 carbon, which is bonded to four different substituent groups:
-
The nitrogen atom of the Boc-amino group.
-
The C2 carbon of the piperidine ring.
-
The C4 carbon of the piperidine ring.
-
A hydrogen atom.
The (R) configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the C3 carbon:
-
Priority 1: The nitrogen of the amino group (-NHBoc) has the highest atomic number.
-
Priority 2: The C2 carbon, being bonded to the ring nitrogen, takes priority over C4.
-
Priority 3: The C4 carbon of the ring.
-
Priority 4: The hydrogen atom (lowest priority).
When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation (R) .
The Role of the Boc and N-Ethyl Groups
The tert-butoxycarbonyl (Boc) group is a crucial protecting group in the synthesis of complex molecules.[4] It renders the C3-amino group nucleophilic only after a deprotection step, preventing unwanted side reactions. Its stability under a wide range of conditions and its facile removal under mild acidic conditions make it ideal for multi-step syntheses.[4]
Further N-alkylation, such as the introduction of an ethyl group to form this compound, is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and target engagement. The fundamental chirality, however, remains defined by the C3 center of the piperidine core.
Caption: Structure of (R)-3-[Boc-amino]piperidine with the C3 chiral center highlighted.
Section 2: Synthesis of Enantiomerically Pure (R)-3-[Boc-amino]piperidine
The production of enantiomerically pure (R)-3-[Boc-amino]piperidine is a critical step for its use in pharmaceuticals. The two primary strategies employed are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: The Biocatalytic Approach
Asymmetric synthesis, which creates the desired enantiomer directly from a prochiral precursor, is often the more efficient and elegant method. Biocatalysis, particularly using ω-transaminases, has emerged as a powerful, green, and highly selective industrial method.[8][9][10]
Causality: This method is preferred for its exceptional enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure), and environmental benefits (using water as a solvent and avoiding heavy metal catalysts).[10][11] The enzyme's active site provides a chiral environment that precisely controls the stereochemical outcome of the amination reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 9. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 10. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Profile of (R)-3-[Boc(ethyl)amino]piperidine
Prepared by: Gemini, Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of (R)-3-[Boc(ethyl)amino]piperidine, a key chiral intermediate in pharmaceutical synthesis. Lacking extensive published data for this specific molecule, this document establishes a predictive framework grounded in fundamental physicochemical principles and proven methodologies. It details the structural components influencing solubility, provides estimated key parameters (pKa, XLogP3-AA), and outlines rigorous experimental protocols for determining aqueous and organic solubility. The guide emphasizes the causality behind experimental design, ensuring a self-validating approach to solubility characterization critical for process chemistry, formulation development, and regulatory compliance.
Introduction and Strategic Importance
This compound is a chiral piperidine derivative increasingly utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical quality attribute that dictates its behavior in virtually every stage of drug development, from reaction kinetics and purification efficiency to the ultimate bioavailability of the final API.[1]
A thorough understanding of its solubility profile is not merely an academic exercise; it is a cornerstone of a robust chemical process and a successful drug development program. It directly informs:
-
Process Chemistry: Selection of appropriate solvent systems for reactions, work-ups, and crystallizations.
-
Purification Strategy: Optimization of chromatographic and recrystallization methods.
-
Formulation Development: Early insights into potential challenges for oral or parenteral drug delivery.
-
Regulatory Compliance: Adherence to guidelines set forth by bodies like the International Council for Harmonisation (ICH) which mandate thorough characterization of drug substances.[2][3]
This guide provides the foundational knowledge and actionable protocols to empirically determine and interpret the solubility of this compound.
Physicochemical Properties and Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. A systematic deconstruction of this compound reveals the competing factors that will govern its solubility behavior.
Molecular Structure:
Caption: Key functional groups of this compound.
-
Piperidine Ring: This saturated heterocycle contains a secondary amine (NH). This nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. It can be protonated in acidic conditions, forming a charged piperidinium cation, which dramatically increases aqueous solubility.
-
Boc Group (tert-Butoxycarbonyl): This is a large, sterically hindering protecting group. Its tert-butyl component is highly aliphatic and non-polar, contributing significantly to the molecule's lipophilicity (fat-solubility) and reducing its affinity for aqueous media.
-
Ethyl Group: Attached to the exocyclic nitrogen, this alkyl group further increases the lipophilic character of the molecule.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties derived from computational models and supplier data. These values provide a crucial starting point for experimental design.
| Property | Predicted/Reported Value | Source/Method | Significance for Solubility |
| Molecular Formula | C₁₅H₃₀N₂O₂ | - | Foundational for all calculations. |
| Molecular Weight | 270.41 g/mol | - | Used for converting mass to molar concentrations. |
| XLogP3-AA | 1.1 | PubChem[4][5] | A positive logP indicates a preference for a lipophilic environment (e.g., octanol) over a hydrophilic one (water), suggesting limited intrinsic aqueous solubility. |
| Estimated pKa | ~9.0 - 10.5 | Literature Analogy | This is the most critical parameter for aqueous solubility. It predicts the pH at which the molecule transitions from its neutral, less soluble form to its protonated, more soluble form. |
| Melting Point | 116-121 °C | Sigma-Aldrich[6] | Provides information on the solid-state stability and lattice energy, which must be overcome for dissolution. |
| Physical Form | White to yellow solid | Chem-Impex[7] | Confirms the need for solid-state characterization (e.g., polymorphism). |
Note on pKa Estimation: The pKa of piperidine itself is ~11.2. The electron-withdrawing effect of the 3-amino substituent would slightly lower this value. The provided range is a conservative estimate for the secondary amine on the piperidine ring and must be determined experimentally.
Aqueous Solubility Profile: The Role of pH
The aqueous solubility of an ionizable compound like this compound is not a single value but a profile that changes with pH. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[8][9]
For a weak base (B), the equation is: pH = pKa + log([B] / [BH⁺])
Where:
-
[B] is the concentration of the neutral, unprotonated base (lower solubility).
-
[BH⁺] is the concentration of the protonated, conjugate acid (higher solubility).
Causality: When the pH of the solution is significantly below the pKa of the piperidine nitrogen, the equilibrium shifts towards the protonated form ([BH⁺]). This charged species is more readily solvated by polar water molecules, leading to a substantial increase in solubility.[10] Conversely, at a pH above the pKa, the neutral form [B] dominates, and solubility is limited to the molecule's intrinsic solubility (S₀).
Caption: Overall workflow for solubility profile determination.
Conclusion
The solubility profile of this compound is governed by its amphiphilic structure and the basicity of its piperidine nitrogen. Its aqueous solubility is predicted to be highly pH-dependent, increasing significantly at pH values below its pKa (~9.0-10.5). Its solubility in organic solvents is expected to be moderate to high in polar protic and aprotic solvents and low in non-polar hydrocarbon solvents. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise, reliable, and self-validating data required by researchers, process chemists, and formulation scientists. A comprehensive understanding of this profile is not optional but essential for mitigating risks and accelerating the development timeline of any pharmaceutical project involving this critical intermediate.
References
- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link] [1][19][21]2. Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. [Link] [20]4. Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of pharmaceutical sciences, 58(8), 911–929. [Link] [18]5. United States Pharmacopeia. General Chapter <1236> Solubility Measurements. [Link] [11]6. protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link] [12]7. Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(3), 355–373. [Link]
Sources
- 1. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 4. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. microbenotes.com [microbenotes.com]
- 10. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
A Theoretical and Computational Guide to (R)-3-[Boc-amino]piperidine: A Key Pharmaceutical Intermediate
(R)-3-[tert-butoxycarbonyl-amino]piperidine , a chiral heterocyclic compound, stands as a cornerstone in the synthesis of numerous pharmaceuticals, most notably as a critical intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, which are pivotal in the management of type 2 diabetes.[1][2] The precise stereochemistry and conformational behavior of this molecule are paramount to its reactivity and, ultimately, the efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the theoretical and computational analysis of (R)-3-[Boc-amino]piperidine for researchers, scientists, and drug development professionals.
The Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a ubiquitous motif in medicinal chemistry, prized for its favorable physicochemical properties and its ability to interact with biological targets.[3] The introduction of a chiral center at the 3-position, protected by a tert-butoxycarbonyl (Boc) group, endows (R)-3-[Boc-amino]piperidine with the necessary structural features for stereospecific elaboration into complex drug molecules. The Boc protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[1]
Synthesis and Spectroscopic Characterization
The reliable and scalable synthesis of enantiomerically pure (R)-3-[Boc-amino]piperidine is crucial for its application in pharmaceutical manufacturing. Several synthetic routes have been developed, with a common and efficient method involving the debenzylation of a protected precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol outlines a common method for the preparation of (R)-3-[Boc-amino]piperidine from benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.
Materials:
-
Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C), wet (50% water content)
-
Methanol
-
Dichloromethane
-
Petroleum ether
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave/Hydrogenation reactor
-
Standard laboratory glassware and filtration apparatus
Procedure: [4]
-
To an autoclave, add benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (46.8 g), 10% wet palladium on carbon (2.3 g), and methanol (320 mL).
-
Purge the autoclave with nitrogen gas 3 to 4 times to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to 0.3-0.4 MPa.
-
Heat the reaction mixture to 35-40 °C and maintain for 2 hours with stirring.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture and carefully vent the hydrogen gas.
-
Filter the mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the resulting residue, add dichloromethane (23 mL) and petroleum ether (46 mL).
-
Warm the mixture to 35-40 °C and slowly add an additional 325 mL of petroleum ether. Maintain this temperature for 1 hour.
-
Slowly cool the mixture to -5 to 0 °C to induce crystallization.
-
Collect the solid product by filtration and dry at 40-45 °C to yield (R)-3-[Boc-amino]piperidine as a white solid. (Yield: 95.4%)
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (R)-3-[Boc-amino]piperidine.
Spectroscopic Data
The structural integrity of the synthesized (R)-3-[Boc-amino]piperidine is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.85 | d | 1H | NH (amide) |
| 3.41 | s (br) | 2H | Piperidine CH₂ |
| 3.05 | m | 1H | Piperidine CH |
| 2.90 | m | 1H | Piperidine CH |
| 2.58-2.35 | m | 2H | Piperidine CH₂ |
| 1.92 | m | 1H | Piperidine CH |
| 1.75 | m | 1H | Piperidine CH |
| 1.58 | s | 9H | Boc (tert-butyl) |
| 1.50-1.40 | m | 2H | Piperidine CH₂ |
Solvent: DMSO-d₆, Frequency: 300 MHz[5]
Theoretical and Computational Analysis
While extensive experimental data exists for (R)-3-[Boc-amino]piperidine, specific computational studies on this exact molecule are not widely published. However, the conformational preferences and electronic properties can be reliably predicted using well-established computational methodologies that have been successfully applied to analogous substituted piperidine systems.[6][7][8][9] This section outlines the theoretical framework and a computational workflow for the in-depth analysis of (R)-3-[Boc-amino]piperidine.
The Rationale Behind Computational Investigation
Computational modeling provides invaluable insights that complement experimental findings. For (R)-3-[Boc-amino]piperidine, theoretical studies are crucial for:
-
Determining the most stable conformation: The piperidine ring can exist in chair, boat, and twist-boat conformations. The orientation of the Boc-amino substituent (axial vs. equatorial) significantly impacts the molecule's energy and reactivity.
-
Understanding electronic properties: Parameters such as electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis reveal regions of reactivity and potential intermolecular interactions.
-
Predicting spectroscopic data: Computational methods can predict NMR and IR spectra, which can be used to validate experimental results.
Computational Methodology Workflow
A robust computational investigation of (R)-3-[Boc-amino]piperidine would typically involve a multi-step approach combining quantum mechanics (QM) and molecular mechanics (MM) methods.
Diagram of the Computational Workflow:
Caption: Computational workflow for analyzing (R)-3-[Boc-amino]piperidine.
Step-by-Step Computational Protocol
-
Initial Structure Generation: A 3D model of (R)-3-[Boc-amino]piperidine is built using molecular modeling software. Both axial and equatorial conformations of the Boc-amino group on the piperidine chair should be generated as starting points.
-
Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step is crucial for exploring the rotational possibilities of the Boc-amino group.
-
Density Functional Theory (DFT) Geometry Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using DFT. A common and reliable level of theory for such molecules is B3LYP with a 6-31G(d,p) basis set.[7] This provides accurate geometries and relative energies of the different conformers. The key outcome here is to determine the energy difference between the axial and equatorial conformers to predict the dominant species in equilibrium.
-
Frequency Calculation and Thermodynamic Analysis: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes: to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy, which gives a more accurate measure of conformational stability at a given temperature.
-
Electronic Property Analysis:
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which contribute to the stability of certain conformations.
-
-
Molecular Dynamics (MD) Simulation (Optional): To study the dynamic behavior of (R)-3-[Boc-amino]piperidine in a solvent environment (e.g., water or methanol), an MD simulation can be performed. This provides information on the conformational flexibility and solvent interactions over time.
Conclusion
(R)-3-[Boc-amino]piperidine is a molecule of significant industrial and academic interest. A thorough understanding of its synthesis, characterization, and, crucially, its conformational and electronic properties through computational modeling is essential for optimizing its use in drug discovery and development. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate this key pharmaceutical intermediate, enabling a more rational approach to the design and synthesis of next-generation therapeutics.
References
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]
- NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. [Link]
- Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]
- Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]
- PubChem. (3R)-3-Aminopiperidine, 3-BOC protected. [Link]
- Google Patents.
- PubMed. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. [Link]
- PubMed Central. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
- PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
- OUCI.
- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
- ResearchGate. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. (R)-3-(Boc-Amino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-3-[Boc(ethyl)amino]piperidine in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application and strategic value of the chiral building block, (R)-3-[Boc(ethyl)amino]piperidine. We will explore the molecular rationale for its use, its role in constructing complex therapeutic agents, particularly kinase inhibitors, and provide detailed protocols for its synthesis and characterization.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[1] Its prevalence is due to a combination of favorable properties: a saturated, conformationally flexible structure that can present substituents in precise three-dimensional orientations, and a basic nitrogen atom that improves aqueous solubility and allows for salt formation. When chirality is introduced, as in this compound, the scaffold becomes a powerful tool for achieving stereospecific interactions with biological targets like enzymes and receptors, which is critical for enhancing potency and reducing off-target effects.[2]
Deconstructing the this compound Building Block
The utility of this specific intermediate lies in the orthogonal reactivity of its distinct functional groups. Each component is strategically chosen to allow for controlled, sequential chemical modifications, a cornerstone of modern synthetic medicinal chemistry.
-
(R)-Stereocenter: The defined stereochemistry at the C3 position is crucial for enantioselective recognition at the target's binding site. Many drugs, such as the DPP-IV inhibitor Alogliptin, rely on this specific chirality for their pharmacological activity.[3]
-
Piperidine Nitrogen (N1): This secondary amine is a primary point of attachment for building out the core structure of a drug candidate. It is typically used in nucleophilic substitution or coupling reactions to connect to a larger heterocyclic system (e.g., a pyrimidine or purine core).
-
Ethylamino Group at C3: The N-ethyl group provides a vector for diversification. Compared to a simple amino group, the ethyl substituent can probe deeper into hydrophobic pockets within a target's active site. This modification can significantly influence a compound's potency and selectivity profile.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the ethylamino moiety is a critical element for synthetic control. It "masks" the C3-nitrogen, preventing it from reacting while modifications are made at the piperidine's N1 nitrogen. The Boc group is exceptionally stable under a wide range of basic, reductive, and oxidative conditions, yet it can be cleanly and selectively removed under mild acidic conditions, revealing the secondary amine for subsequent reactions.[4][5]
Below is a diagram illustrating the key functional components of the molecule.
Caption: Key functional components of this compound.
Application Profile: A Versatile Scaffold for Janus Kinase (JAK) Inhibitors
While the closely related (R)-3-(Boc-amino)piperidine is a well-known intermediate for DPP-IV inhibitors, the N-ethylated version is particularly relevant to the design of Janus Kinase (JAK) inhibitors.[3][6] JAK inhibitors are a critical class of drugs for treating autoimmune diseases like rheumatoid arthritis and psoriasis.[7]
Prominent JAK inhibitors such as Tofacitinib feature a complex, N-alkylated 3-aminopiperidine moiety linked to a pyrrolo[2,3-d]pyrimidine core.[2][8] The N-alkyl group (methyl in Tofacitinib) is essential for binding and achieving the desired inhibitory profile.[8] The use of this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) at this position. Replacing a methyl with an ethyl group is a classic strategy to probe for additional hydrophobic interactions in the kinase hinge region or solvent-exposed pockets, which can lead to improved potency or selectivity against different JAK isoforms (JAK1, JAK2, JAK3, TYK2).[9][10]
The workflow below illustrates a typical synthetic sequence where this building block would be used to generate a library of potential JAK inhibitors.
Caption: General workflow for using the building block in drug discovery.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from commercially available (R)-tert-butyl piperidin-3-ylcarbamate. The key transformations are the ethylation of the exocyclic amine via reductive amination, followed by protection of the piperidine nitrogen and subsequent deprotection.
Materials & Reagents
| Reagent | CAS Number | Supplier |
|---|---|---|
| (R)-tert-butyl piperidin-3-ylcarbamate | 309956-78-3 | Major chemical suppliers |
| Acetaldehyde | 75-07-0 | Major chemical suppliers |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Major chemical suppliers |
| Benzyl bromide (BnBr) | 100-39-0 | Major chemical suppliers |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Major chemical suppliers |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Major chemical suppliers |
| Palladium on carbon (10% Pd/C) | 7440-05-3 | Major chemical suppliers |
| Dichloromethane (DCM) | 75-09-2 | Major chemical suppliers |
| Methanol (MeOH) | 67-56-1 | Major chemical suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | Major chemical suppliers |
Step-by-Step Procedure:
-
Reductive Amination to Introduce Ethyl Group:
-
To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add acetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing over-alkylation or reduction of other functional groups.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-tert-butyl ethyl(piperidin-3-yl)carbamate.
-
-
N-Benzylation of Piperidine Ring (for subsequent Boc protection):
-
Note: This step is to temporarily protect the piperidine nitrogen to ensure selective Boc protection on the ethylamino group. An alternative is direct Boc protection which may yield a mixture of N1-Boc and N3-Boc products.
-
Dissolve the crude product from Step 1 in acetonitrile (0.2 M).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) followed by benzyl bromide (BnBr) (1.2 eq).
-
Heat the mixture to 60 °C and stir for 4-6 hours until the reaction is complete (monitored by LC-MS).
-
Cool to room temperature, filter off the solids, and concentrate the filtrate. Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) to obtain (R)-tert-butyl (1-benzylpiperidin-3-yl)(ethyl)carbamate.
-
-
Hydrogenolysis to Remove Benzyl Group:
-
Dissolve the purified product from Step 2 in methanol (0.1 M).
-
Add 10% Palladium on Carbon (Pd/C) (10% w/w).
-
Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Self-Validation: Monitor the reaction by LC-MS to confirm the complete removal of the benzyl group (mass change of -90 Da).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by chromatography or crystallization if necessary.
-
Protocol 2: Quality Control & Characterization
To ensure the synthesized compound is suitable for use in medicinal chemistry campaigns, its identity, purity, and enantiomeric integrity must be rigorously confirmed.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in methanol, ethanol, DCM, EtOAc |
| Boiling Point (Est.) | ~330-350 °C at 760 mmHg |
| Melting Point (Est.) | ~110-120 °C (highly dependent on purity) |
Note: Exact physical properties may vary. The values for the parent compound (R)-3-(Boc-amino)piperidine are M.W. 200.28 and M.P. 121-125 °C.[6]
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum. Expect to see characteristic signals for the tert-butyl group (~1.45 ppm, 9H, singlet), the ethyl group (quartet and triplet), and complex multiplets for the piperidine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): Confirm the presence of 12 distinct carbon signals (or fewer if symmetry/overlap occurs), including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and aliphatic signals for the piperidine and ethyl groups.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in positive mode. The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 229.2.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: Use a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid). Purity should be ≥95% for use in initial screening campaigns, and ≥98% for lead optimization.
-
Chiral HPLC: To confirm enantiomeric excess (e.e.), use a chiral stationary phase column (e.g., Chiralpak® series). The compound must be derivatized or analyzed directly to separate the (R) and (S) enantiomers. An e.e. of >99% is required to ensure that biological data is not confounded by the presence of the other enantiomer.
-
References
- The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.
- Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate.
- Patil, Y. S., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). MDPI.
- Efficient method for the preparation of tofacitinib citrate. (2016). Google Patents.
- Srishylam, V., et al. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- FUSED IMIDAZO-PIPERIDINE COMPOUNDS AS JAK INHIBITORS. (n.d.). Google Patents.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PMC.
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2022). PMC.
- Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. (2021). PMC.
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Synthetic route for baricitinib. (n.d.). ResearchGate.
- Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- (R)The preparation method of 3 Boc amino piperidines. (n.d.). Google Patents.
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. (2025). UCHEM.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2021).
- An Efficient Synthesis of Baricitinib. (2016).
- Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (2022). PMC.
- Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride. (2022). PubMed.
- Method for preparing Baricitinib. (n.d.). Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC.
- tert-butyl (R)-piperidin-3-ylcarbamate. (n.d.). PharmaCompass.com.
- TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)CARBAMATE. (n.d.). gsrs.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. myuchem.com [myuchem.com]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-3-[Boc(ethyl)amino]piperidine as a Versatile Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-Ethyl-3-aminopiperidine Scaffold
In modern medicinal chemistry, chiral piperidine scaffolds are recognized as "privileged structures" due to their prevalence in a vast number of pharmaceuticals and bioactive compounds.[1][2] Their defined three-dimensional geometry allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3][4] (R)-3-[Boc(ethyl)amino]piperidine (CAS: 1196506-95-2) is a highly valuable, enantiomerically pure building block that offers dual points for synthetic diversification.
This molecule features two distinct nitrogen atoms, each with unique reactivity profiles controlled by the presence of a tert-butoxycarbonyl (Boc) protecting group on the exocyclic ethylamino moiety. This strategic protection allows for selective functionalization at either the endocyclic piperidine nitrogen or the exocyclic ethylamino nitrogen, making it an exceptionally versatile tool for building complex molecular architectures and exploring structure-activity relationships (SAR).[5] While its parent compound, (R)-3-(Boc-amino)piperidine, is a well-known intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like Linagliptin[6][7], the N-ethyl modification provides an additional vector for structural elaboration, enabling access to novel chemical space.
These application notes provide a comprehensive guide to the key synthetic transformations involving this compound, complete with detailed, validated protocols and expert insights into the rationale behind procedural choices.
Physicochemical and Safety Data
A thorough understanding of a building block's properties is essential for safe handling and effective reaction planning.
| Property | Value | Source(s) |
| Chemical Name | (R)-tert-butyl ethyl(piperidin-3-yl)carbamate | [8] |
| Synonym | This compound | [8] |
| CAS Number | 1196506-95-2 | [8] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |
| Molecular Weight | 228.33 g/mol | [8] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% | [8] |
| Recommended Use | Industrial and scientific research | [8] |
| Safety | Wear appropriate PPE (safety goggles, gloves, lab coat). Handle in a well-ventilated area. | [8] |
Core Synthetic Application: Sequential N-H Functionalization
The primary utility of this reagent lies in the sequential functionalization of its two nitrogen atoms. The unprotected endocyclic nitrogen is a nucleophilic secondary amine, ready for immediate modification. The exocyclic nitrogen is protected as a Boc-carbamate, which is stable under many conditions but can be readily cleaved under acidic treatment to reveal a secondary ethylamine for subsequent reactions.
Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds, favored for its mild conditions and broad substrate scope.[9] This protocol is ideal for introducing alkyl substituents to the piperidine nitrogen.
Expertise & Experience (The "Why"): This two-step, one-pot process first involves the formation of an iminium ion intermediate between the piperidine's secondary amine and a carbonyl compound (aldehyde or ketone). This is followed by in-situ reduction. We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because it is mild, moisture-tolerant, and highly selective for iminium ions over carbonyls, preventing unwanted reduction of the starting aldehyde/ketone. The reaction is typically performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which are compatible with the reducing agent and effectively solubilize the reactants.
Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq). Dissolve the components in anhydrous DCM or DCE (to a concentration of ~0.1 M).
-
Imine Formation: Add acetic acid (AcOH, 1.0-2.0 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. Caution: The addition may be exothermic.
-
Reaction Monitoring (Trustworthiness): Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection of the Exocyclic Ethylamino Group
The Boc group is a cornerstone of modern organic synthesis due to its stability and facile cleavage under acidic conditions.[10] Its removal from the exocyclic nitrogen unmasks a secondary amine, opening a new avenue for molecular elaboration.
Expertise & Experience (The "Why"): The acid-catalyzed deprotection proceeds via protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[11] Trifluoroacetic acid (TFA) in DCM is the most common and efficient method. TFA is a strong acid that cleaves the Boc group rapidly at room temperature. Anisole is often added as a scavenger to trap the liberated tert-butyl cation, preventing potential side reactions like t-butylation of electron-rich aromatic rings, should they exist on the molecule.
Protocol:
-
Setup: Dissolve the N-functionalized this compound derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask. If the molecule contains sensitive functional groups, add a scavenger like anisole (1-2 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization: Carefully dissolve the residue in water and basify to pH > 8 with a saturated aqueous solution of NaHCO₃ or by careful addition of 1M NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used directly or purified if necessary.
Protocol 3: Amide Bond Formation with the Deprotected Ethylamino Group
Following Boc deprotection, the newly revealed secondary ethylamino group is a prime site for forming robust amide linkages, a cornerstone of peptide and small molecule drug synthesis.
Expertise & Experience (The "Why"): Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must be "activated". A common and effective method uses carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but HOBt traps it to form an active ester that is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions and racemization. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acid salts and to scavenge the HCl produced if using EDC hydrochloride.
Protocol:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (~0.1 M).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the deprotected (R)-3-(ethylamino)piperidine derivative (1.1 eq) in the same anhydrous solvent, followed by the addition of DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired amide. Characterize the final product by LC-MS and NMR spectroscopy.[12]
Conclusion
This compound is a powerful and versatile chiral building block for modern drug discovery. Its dual-functional nature, governed by a strategically placed Boc protecting group, provides chemists with a flexible platform for creating diverse and complex molecules. The robust protocols detailed herein for N-alkylation, Boc deprotection, and amide coupling serve as a validated foundation for researchers to confidently incorporate this scaffold into their synthetic campaigns, accelerating the development of novel therapeutics.
References
- Preparation method of (R)-3-Boc-aminopiperidine. Google Patents. URL: https://patents.google.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook. URL: https://www.chemicalbook.
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Quick Company. URL: https://www.quickcompany.
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/12/107
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem. URL: https://www.benchchem.
- (R)-3-(Boc-amino)piperidine. Chem-Impex. URL: https://www.chemimpex.com/products/07096
- Ethyl-(R)-piperidin-3-yl-carbaMic acid tert-butyl ester Safety Data Sheets. Echemi. URL: https://www.echemi.com/msds/1196506-95-2.html
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027786/
- 1196506-95-2|this compound. Ambeed.com. URL: https://www.ambeed.com/products/1196506-95-2.html
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. URL: https://www.researchgate.net/publication/352763590_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
- (R)-3-(Boc-amino) Piperidine. Jubilant Ingrevia. URL: https://www.jubilantingrevia.com/product/speciality-chemicals/r-3-boc-amino-piperidine
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. URL: http://or.niscpr.res.in/handle/123456789/41411
- The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. URL: https://www.researchgate.net/figure/The-sequential-reactions-of-the-deprotection-of-the-Boc-group-stereoselective-reduction_fig10_342935293
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. URL: https://www.researchgate.net/publication/359146146_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. URL: https://typeset.io/papers/efficient-deprotection-of-boc-group-in-amines-and-2lq703t583
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0043-1764218
- (3R)-3-Aminopiperidine, 3-BOC protected. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1514172
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38642080/
- Amino deprotection using 3-(diethylamino)propylamine. Google Patents. URL: https://patents.google.
- Role of piperazine scaffolds in medicinal chemistry. Benchchem. URL: https://www.benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958111/
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. URL: https://www.researchgate.
- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. URL: https://www.researchgate.net/publication/369234857_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. (R)-3-(Boc-amino) Piperidine [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Boc Deprotection of (R)-3-[Boc(ethyl)amino]piperidine
Introduction
(R)-3-(Ethylamino)piperidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is vital for the efficacy and safety of numerous active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionalities during multi-step organic syntheses due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed, field-proven protocol for the efficient deprotection of the Boc group from (R)-3-[Boc(ethyl)amino]piperidine, yielding the desired (R)-3-(ethylamino)piperidine. The causality behind experimental choices, self-validating system checks, and comprehensive references are provided to ensure scientific integrity and reproducibility.
Reaction Principle and Mechanistic Insight
The removal of the Boc protecting group is most commonly achieved through acid-catalyzed cleavage.[1][2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This initial protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][4] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[3][4][5] The newly liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding salt.[3][4]
The choice of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[6][7] TFA is a strong acid that efficiently facilitates the cleavage, while DCM is an excellent solvent for a wide range of organic compounds and is relatively inert under these acidic conditions.
Visualizing the Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection.
Experimental Protocol
This protocol outlines a standard procedure for the acid-catalyzed removal of the Boc protecting group from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% Purity | Commercial Source |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | Commercial Source |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | In-house prep. |
| Brine (Saturated NaCl Solution) | ACS Reagent | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercial Source |
| Diethyl Ether | ACS Reagent | Commercial Source |
| Deuterated Chloroform (CDCl₃) for NMR | 99.8 atom % D | Commercial Source |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
NMR Spectrometer
-
LC-MS System
Detailed Step-by-Step Procedure
Part 1: Reaction Setup and Deprotection
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure for potentially sensitive substrates, though the reaction is often robust at room temperature.[4]
-
Acid Addition: To the stirred solution, slowly add trifluoroacetic acid (TFA) (5-10 equivalents). A common and effective approach is to use a 1:1 mixture of DCM and TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8][9]
-
TLC Monitoring: Use a suitable mobile phase (e.g., 10% methanol in DCM). The deprotected amine product will be more polar and thus have a lower Rf value than the starting material. Visualization can be achieved using a UV lamp and/or staining with ninhydrin, which is specific for primary and secondary amines.[8][9]
-
LC-MS Monitoring: This provides a more accurate assessment of reaction completion by quantifying the disappearance of the starting material and the appearance of the product, confirming the expected molecular weight.[8]
-
Part 2: Work-up and Isolation
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4][9] To ensure complete removal of residual TFA, an azeotropic distillation can be performed by adding a solvent like toluene or DCM and concentrating again; repeat this step 2-3 times.[4]
-
Neutralization (to obtain the free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution.[4] This step neutralizes the excess TFA and converts the amine salt to the free amine.
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (R)-3-(ethylamino)piperidine.[4][9]
Part 3: Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation if it is a liquid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR Spectroscopy: A key indicator of successful deprotection is the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group of the Boc protecting group, typically observed around 1.4 ppm.[8]
-
Visualizing the Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Chiral Piperidines in Kinase Inhibition
An In-Depth Guide to the Application of (R)-3-[Boc(ethyl)amino]piperidine in the Synthesis of Next-Generation Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the piperidine ring stands out as a privileged scaffold. Its conformational rigidity, basic nitrogen atom, and the potential for stereoisomerism make it an invaluable component for achieving high-potency and selective interactions with the kinase active site. Among the vast array of substituted piperidines, chiral 3-aminopiperidine derivatives have garnered significant attention as key building blocks for numerous clinically successful drugs.[1][2]
This technical guide focuses on a specific, high-value intermediate: This compound . We will explore its strategic application in the synthesis of potent and selective kinase inhibitors, delving into the synthetic protocols, the critical role of its stereochemistry in defining structure-activity relationships (SAR), and its impact on the mechanism of action of the final drug molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor programs.
Part 1: Synthesis of Kinase Inhibitors Featuring the this compound Scaffold
The incorporation of the this compound moiety is a critical step in the synthesis of several advanced kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and subsequent functionalization of the exocyclic amine, while the piperidine nitrogen can be used for coupling to the core scaffold of the inhibitor.[3] A representative synthetic workflow is detailed below, illustrating the coupling of the piperidine building block to a heterocyclic core, a common strategy in kinase inhibitor synthesis.
Illustrative Synthetic Protocol: Coupling to a Pyrazolopyrimidine Core
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to couple the piperidine nitrogen to an activated heterocyclic core, a key step in the synthesis of many Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors.
Experimental Workflow Diagram
Caption: Synthetic workflow for kinase inhibitor synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the chloro-pyrazolopyrimidine core (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add this compound (1.1 eq).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 80-100 °C, for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Final Coupling: After removing the TFA under reduced pressure, the resulting amine can be directly used in the next step, which for many covalent BTK inhibitors is an acylation reaction with acryloyl chloride in the presence of a base.[4][5][6]
Table 1: Reagents and Conditions for SNAr Coupling
| Reagent/Parameter | Role/Condition | Rationale |
| This compound | Nucleophile | The key chiral building block. |
| Chloro-Pyrazolopyrimidine | Electrophile | The core scaffold of the kinase inhibitor. |
| DIPEA | Base | Scavenges HCl byproduct without competing as a nucleophile. |
| DMF or MeCN | Solvent | Aprotic, polar solvent facilitates the SNAr reaction. |
| 80-100 °C | Temperature | Provides the necessary activation energy for the reaction. |
| TFA/DCM | Deprotection Reagents | Standard conditions for the clean and efficient removal of the Boc group. |
Part 2: The Critical Role of Stereochemistry and Structure-Activity Relationship (SAR)
The precise three-dimensional arrangement of atoms in a drug molecule is paramount for its interaction with the target protein. For kinase inhibitors incorporating a 3-aminopiperidine moiety, the stereochemistry at the C3 position is a critical determinant of biological activity.
The (R)-Enantiomer Advantage:
In numerous kinase inhibitors, the (R)-enantiomer of the 3-aminopiperidine scaffold demonstrates significantly higher potency compared to the (S)-enantiomer. This preference is dictated by the specific topology of the kinase active site. The (R)-configuration positions the substituents on the piperidine ring in an optimal orientation to engage in key binding interactions, such as hydrogen bonds or van der Waals contacts, with specific amino acid residues in the kinase domain. This precise fit enhances the binding affinity and, consequently, the inhibitory activity of the molecule.[3]
Role of the N-Ethyl Group:
The N-ethyl substituent on the exocyclic amine is not merely a passive component. It can serve several functions:
-
Fine-tuning Potency: The ethyl group can occupy a small hydrophobic pocket within the active site, contributing to the overall binding affinity.
-
Modulating Physicochemical Properties: The addition of the ethyl group can influence the molecule's lipophilicity, solubility, and metabolic stability, which are crucial for its pharmacokinetic profile.
-
Vector for Further Elaboration: The secondary amine, after Boc deprotection, provides a handle for further chemical modification to explore additional SAR.[7]
Structure-Activity Relationship (SAR) Visualization
Caption: Key SAR interactions within the kinase active site.
Part 3: Mechanism of Action and Impact on Kinase Signaling Pathways
Kinases are fundamental enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Inhibitors developed using this compound often target key kinases in critical signaling pathways.
Example: Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[10][11] Aberrant BCR signaling is implicated in the survival and proliferation of malignant B-cells in various lymphomas and leukemias.[10]
BTK Signaling Pathway and Inhibition
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 5. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
An Application Note and Protocol Guide for Reactions Involving (R)-3-[Boc(ethyl)amino]piperidine
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3][4] The introduction of chirality to the piperidine ring often enhances biological activity, improves selectivity for the target, and can lead to more favorable pharmacokinetic properties.[1][2][5] this compound is a valuable chiral building block for the synthesis of novel therapeutics. The Boc (tert-butyloxycarbonyl) protecting group on the 3-amino substituent allows for selective reactions at the piperidine nitrogen, while the ethyl group can modulate the lipophilicity and steric profile of the molecule. This application note provides detailed protocols for key synthetic transformations involving this compound, offering insights into the rationale behind the experimental choices to guide researchers in their synthetic endeavors. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[6]
Chemical and Physical Properties
While specific data for the ethylated derivative is not widely published, the properties of the closely related (R)-3-(Boc-amino)piperidine provide a useful reference point.
| Property | Value | Reference |
| Molecular Formula | C10H20N2O2 | [6][7] |
| Molecular Weight | 200.28 g/mol | [6][7] |
| Appearance | White to off-white solid | [6][8] |
| Melting Point | 116-121 °C | [6][7] |
| Solubility | Soluble in methanol and ethanol | [8][9] |
| Storage | 2-8°C | [7][8] |
Note: The presence of the ethyl group in this compound will slightly increase the molecular weight and may alter the melting point and solubility characteristics.
Safety and Handling
Safe handling of all chemicals is paramount. The following precautions are based on data for structurally similar compounds and should be strictly adhered to.
-
Hazard Identification : (R)-3-(Boc-amino)piperidine is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[7][10][11] It is advisable to handle the ethylated analog with the same level of caution.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][13]
-
First Aid :
Experimental Protocols
The following protocols are designed as a starting point for the synthetic manipulation of this compound. Optimization may be necessary depending on the specific substrate and desired outcome.
Protocol 1: N-Alkylation of the Piperidine Nitrogen via Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds and is highly applicable for the alkylation of the secondary piperidine nitrogen.[14][15] This protocol describes the reaction with a generic aldehyde.
Rationale: This two-step, one-pot procedure first involves the formation of an iminium ion intermediate between the piperidine nitrogen and the aldehyde, followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it is less sensitive to acidic conditions that can inadvertently cleave the Boc group.
Experimental Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Materials and Reagents:
| Reagent | Representative Quantity | Molar Equivalents |
| This compound | 214 mg (1.0 mmol) | 1.0 |
| Aldehyde (R-CHO) | 1.1 mmol | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | 318 mg (1.5 mmol) | 1.5 |
| Dichloromethane (DCM), anhydrous | 10 mL | - |
| Saturated sodium bicarbonate (NaHCO3) solution | 10 mL | - |
| Brine | 10 mL | - |
| Anhydrous sodium sulfate (Na2SO4) | - | - |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Protocol 2: Deprotection of the Boc Group
The removal of the Boc protecting group is a common and crucial step to liberate the 3-amino functionality for further reactions.[16] This is typically achieved under acidic conditions.
Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is highly effective as it protonates the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt. Dichloromethane is a common solvent for this reaction.
Experimental Workflow:
Caption: Workflow for Boc deprotection using TFA.
Materials and Reagents:
| Reagent | Representative Quantity | Molar Equivalents |
| N-Boc protected piperidine | 1.0 mmol | 1.0 |
| Dichloromethane (DCM), anhydrous | 5 mL | - |
| Trifluoroacetic acid (TFA) | 1-2 mL | - |
| Saturated sodium bicarbonate (NaHCO3) solution | - | - |
| Ethyl acetate or DCM for extraction | - | - |
Step-by-Step Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v with DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in water and basify to pH > 9 with a suitable base (e.g., saturated NaHCO3 or 1M NaOH).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.
Protocol 3: Amide Coupling with the Piperidine Nitrogen
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[17] This protocol outlines a standard procedure for coupling a carboxylic acid to the secondary piperidine nitrogen using HATU, a common and efficient coupling reagent.
Rationale: The direct reaction between a carboxylic acid and an amine is slow. Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile (the piperidine nitrogen) to form the amide bond. A non-nucleophilic base, such as DIPEA, is required to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Materials and Reagents:
| Reagent | Representative Quantity | Molar Equivalents |
| This compound | 214 mg (1.0 mmol) | 1.0 |
| Carboxylic acid (R-COOH) | 1.1 mmol | 1.1 |
| HATU | 418 mg (1.1 mmol) | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 348 µL (2.0 mmol) | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 5 mL | - |
| Water | - | - |
| Ethyl acetate or DCM for extraction | - | - |
| Saturated sodium bicarbonate (NaHCO3) solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na2SO4) | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a versatile building block for the synthesis of complex, chiral molecules in drug discovery. The protocols provided herein for N-alkylation, Boc deprotection, and amide coupling represent fundamental transformations that can be applied to this scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively utilize this compound to generate novel chemical entities with therapeutic potential.
References
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
- Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(12), 2293. [Link]
- ResearchGate. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.
- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- Oakwood Chemical. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Oakwood Chemical. [Link]
- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol. [Link]
- PubChem. (n.d.). 3-(Boc-amino)piperidine. PubChem. [Link]
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11499-11579. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Semantic Scholar. (2012).
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine. PubChem. [Link]
- ChemWhat. (n.d.). (R)-3-(Boc-Amino)piperidine CAS#: 309956-78-3; ChemWhat Code: 17209.
- SpectraBase. (n.d.). Ethyl (R)
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.cn]
- 8. (R)-3-(Boc-Amino)piperidine CAS#: 309956-78-3 [amp.chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. hepatochem.com [hepatochem.com]
Scale-Up Synthesis of (R)-3-[Boc(ethyl)amino]piperidine: An Application Note
Introduction
(R)-3-[Boc(ethyl)amino]piperidine is a chiral synthetic building block of significant interest to the pharmaceutical industry. The piperidine motif is a common feature in a multitude of bioactive molecules and approved drugs, and the specific stereochemistry and functionalization at the 3-position are often critical for pharmacological activity.[1][2] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes process safety, efficiency, and high product purity, suitable for kilogram-scale production.
The synthetic strategy is based on a two-step sequence starting from the readily available chiral precursor, (R)-3-aminopiperidine. This approach involves a selective N-ethylation via reductive amination, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group. This sequence is designed to be efficient and avoid common pitfalls such as over-alkylation and racemization.
Synthetic Strategy Overview
The synthesis of this compound will be achieved through a two-step process commencing with the commercially available (R)-3-aminopiperidine. The selection of this starting material is predicated on its availability and the established methods for its preparation in high enantiomeric purity.[3][4]
The overall synthetic transformation is depicted in the following scheme:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
PART 1: Scale-Up Synthesis of (R)-3-(Ethylamino)piperidine via Reductive Amination
This procedure details the selective mono-N-ethylation of (R)-3-aminopiperidine using acetaldehyde and sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is chosen for its mildness and high selectivity for the reduction of imines in the presence of aldehydes, which is crucial for minimizing side reactions.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| (R)-3-Aminopiperidine | 100.16 | 1.00 | 9.98 |
| Acetaldehyde | 44.05 | 0.48 | 10.98 |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 | 11.98 |
| Dichloromethane (DCM) | - | 10.0 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Large-scale rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Reactor Setup and Inerting: The 20 L reactor is thoroughly dried and purged with nitrogen.
-
Charging of Reactants: Charge the reactor with (R)-3-aminopiperidine (1.00 kg, 9.98 mol) and dichloromethane (10.0 L). Stir the mixture to ensure complete dissolution.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Acetaldehyde Addition: Slowly add acetaldehyde (0.48 kg, 10.98 mol) to the cooled solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The formation of the intermediate imine is an exothermic process.
-
Stirring: Stir the reaction mixture at 0-5 °C for an additional hour after the acetaldehyde addition is complete to ensure complete imine formation.
-
Addition of Reducing Agent: In a separate container, prepare a slurry of sodium triacetoxyborohydride (2.54 kg, 11.98 mol) in dichloromethane (2.0 L). Add this slurry portion-wise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude (R)-3-(ethylamino)piperidine as an oil. The crude product is of sufficient purity for the next step.
PART 2: Scale-Up Boc Protection of (R)-3-(Ethylamino)piperidine
This protocol describes the protection of the secondary amine of (R)-3-(ethylamino)piperidine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Crude (R)-3-(Ethylamino)piperidine | 128.22 | (Assumed from previous step) | ~9.98 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.29 | 10.48 |
| Triethylamine (TEA) | 101.19 | 1.11 | 10.98 |
| Dichloromethane (DCM) | - | 12.0 L | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Large-scale rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Reactor Setup: The 20 L reactor is cleaned, dried, and purged with nitrogen.
-
Charging of Reactants: Dissolve the crude (R)-3-(ethylamino)piperidine from the previous step in dichloromethane (12.0 L) in the reactor. Add triethylamine (1.11 kg, 10.98 mol).
-
Cooling: Cool the solution to 0-5 °C.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (2.29 kg, 10.48 mol) in dichloromethane (2.0 L) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 2 L), followed by saturated sodium bicarbonate solution (2 L), and finally brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation for large quantities to yield a pure product.
Process Workflow Diagram
Caption: Detailed workflow for the scale-up synthesis of this compound.
Safety and Handling Precautions
-
Acetaldehyde: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. May cause cancer. Handle only in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and serious eye irritation. Handle under an inert atmosphere and avoid contact with moisture.[6][7][8] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6][7]
-
Dichloromethane: Suspected of causing cancer. Handle in a well-ventilated area.
-
Di-tert-butyl dicarbonate: May cause an allergic skin reaction. Avoid skin contact.
-
Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
General Precautions: All operations should be carried out by trained personnel in a well-ventilated laboratory or a designated chemical production area. An emergency eyewash and safety shower must be readily accessible.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described two-step sequence, involving a selective reductive amination followed by Boc protection, offers a reliable and efficient route to this valuable chiral building block. By adhering to the detailed procedures and safety precautions, researchers and process chemists can confidently produce this compound in high yield and purity on a kilogram scale, facilitating its use in drug discovery and development programs.
References
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]
- Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
- NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
- ACS Publications. Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. [Link]
- NIH. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
- Quick Company. An Improved Process For The Preparation Of (R)
- Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
- NIH. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- SciSpace. An asymmetric synthesis method for (R)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
The Strategic Application of (R)-3-(Boc-amino)piperidine: A Chiral Building Block for Asymmetric Synthesis
Introduction: Correcting a Common Misconception
In the landscape of asymmetric synthesis, the precise introduction of chirality is paramount. While the query for "(R)-3-[Boc(ethyl)amino]piperidine as a chiral auxiliary" highlights a keen interest in chiral piperidine scaffolds, it is crucial to begin by clarifying a fundamental point of nomenclature and function. The widely utilized and commercially significant molecule in this class is (R)-3-(tert-butoxycarbonylamino)piperidine , commonly abbreviated as (R)-3-(Boc-amino)piperidine .
More importantly, this molecule functions not as a classical chiral auxiliary—a temporary stereodirecting group that is later removed—but as a chiral building block . This distinction is vital: as a building block, the (R)-3-(Boc-amino)piperidine scaffold is permanently incorporated into the final molecular structure, conferring its inherent chirality to the target molecule. Its value lies in providing a pre-defined, stereochemically pure fragment for the construction of complex bioactive molecules.
This guide provides a comprehensive overview of (R)-3-(Boc-amino)piperidine, detailing its synthesis through various strategic routes and its application as a cornerstone chiral intermediate in pharmaceutical development, most notably in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin.[1]
Strategic Synthesis of (R)-3-(Boc-amino)piperidine
The selection of a synthetic route to enantiomerically pure (R)-3-(Boc-amino)piperidine is a critical decision dictated by factors such as scale, cost, desired purity, and access to specialized reagents or equipment. Here, we analyze and provide protocols for three primary strategies: Asymmetric Enzymatic Amination, Classical Chiral Resolution, and Chiral Pool Synthesis.
Caption: Decision tree for selecting a synthetic route.
Comparison of Primary Synthetic Routes
The following table provides a quantitative comparison of the primary synthetic routes to (R)-3-(Boc-amino)piperidine, offering a clear overview of their respective efficiencies.
| Feature | Route A: Asymmetric Enzymatic Amination | Route B: Chiral Resolution | Route C: Chiral Pool Synthesis (from L-Glutamic Acid) |
| Starting Material | 1-Boc-3-piperidone (prochiral) | Racemic 3-aminopiperidine | L-Glutamic Acid |
| Key Transformation | Stereoselective transamination | Diastereomeric salt formation | Multi-step chemical transformation |
| Typical Overall Yield | >90%[2] | 40-50% (of the desired enantiomer) | 44-55% |
| Enantiomeric Excess (ee) | >99%[2] | >99% (after recrystallization)[3] | >99% (inherent) |
| Key Advantages | High yield and selectivity, green chemistry | Well-established, reliable, uses common reagents | Absolute stereochemical control |
| Key Limitations | Requires specific enzyme and cofactor | Theoretical max yield is 50%, generates waste isomer | Multi-step, potentially lower overall yield |
Experimental Protocols: Synthesis
Protocol 1: Asymmetric Enzymatic Amination of 1-Boc-3-piperidone
This modern approach leverages the high stereoselectivity of ω-transaminase enzymes to convert a prochiral ketone directly into the desired chiral amine with exceptional purity.[2]
Caption: Workflow for asymmetric enzymatic amination.
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (R-selective)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5 mL of triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM). Add 200 mg of the immobilized transaminase enzyme.
-
Stir the mixture at 35 °C for 5 minutes to allow for equilibration.
-
In a separate vial, prepare a solution of 1-Boc-3-piperidone (e.g., 0.26 mmol, 45 mM) in 750 µL of DMSO and preheat to 35 °C.
-
Reaction: Add the warm substrate solution to the enzyme slurry. Stir the reaction mixture in an open vessel at 35-50 °C.
-
Monitor the reaction progress by TLC or HPLC until completion (typically 24-48 hours).
-
Work-up: Upon completion, filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused).
-
Adjust the pH of the filtrate to >10 with an aqueous NaOH solution to liberate the free amine.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-(Boc-amino)piperidine. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis via Chiral Resolution
This classical method involves separating a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral acid. The desired diastereomer is selectively crystallized, isolated, and then converted to the final Boc-protected product.
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
D-(-)-Tartaric acid (resolving agent)
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane and Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Liberation of Free Base: Dissolve racemic 3-aminopiperidine dihydrochloride (e.g., 0.85 mol) in anhydrous ethanol. Neutralize by adding NaOH with stirring. Filter off the resulting NaCl.
-
Diastereomeric Salt Formation: To the ethanolic solution of racemic 3-aminopiperidine, add D-(-)-tartaric acid (1.0 equivalent). Heat the mixture to reflux for 2 hours.
-
Selective Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-3-aminopiperidine with D-tartaric acid will preferentially crystallize. Stir at room temperature for an additional hour to maximize precipitation.
-
Isolation of Salt: Collect the white solid by filtration and wash with cold ethanol. The enantiomeric purity can be enhanced by recrystallization from ethanol.
-
Liberation of Chiral Amine: Suspend the isolated diastereomeric salt in water and basify with a concentrated NaOH solution until the pH is >11. Extract the liberated (R)-3-aminopiperidine into an organic solvent like dichloromethane. Dry the organic phase and concentrate to yield the free chiral amine.
-
Boc Protection: Dissolve the obtained (R)-3-aminopiperidine in a mixture of dioxane and water. Cool in an ice bath and add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.). Allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Final Work-up: Remove the organic solvent under reduced pressure. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield (R)-3-(Boc-amino)piperidine.
Protocol 3: Chiral Pool Synthesis from L-Glutamic Acid
This route leverages the inherent chirality of a natural amino acid to build the piperidine ring with absolute stereocontrol. The process involves multiple steps but avoids the need for resolution.
Summary of Key Steps:
-
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, typically using thionyl chloride in methanol, to yield dimethyl L-glutamate hydrochloride.
-
N-Boc Protection: The amino group of the diester is protected with (Boc)₂O in the presence of a base like triethylamine to give the N-Boc protected diester.
-
Reduction to Diol: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride in methanol.
-
Hydroxyl Activation: The primary hydroxyl groups of the diol are activated, commonly by converting them into tosylates using p-toluenesulfonyl chloride.
-
Cyclization: The resulting ditosylate undergoes intramolecular cyclization upon reaction with a primary amine (e.g., benzylamine), which acts as both the nucleophile and the eventual piperidine ring nitrogen.
-
Debenzylation: If benzylamine was used, the N-benzyl group is removed via catalytic hydrogenation (H₂, Pd/C) to yield the final (S)-N-Boc-3-aminopiperidine. (Note: starting from L-glutamic acid yields the (S)-enantiomer. To obtain the (R)-enantiomer, one would start with D-glutamic acid).
Application Protocol: Synthesis of Alogliptin
(R)-3-(Boc-amino)piperidine is a crucial intermediate for the DPP-IV inhibitor Alogliptin. The synthesis involves a key nucleophilic aromatic substitution step.
Caption: Key coupling step in Alogliptin synthesis.
Materials:
-
(R)-3-(Boc-amino)piperidine
-
4M HCl in Dioxane
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Uracil derivative)
-
Potassium Carbonate (K₂CO₃)
-
Isopropanol and Water
Procedure:
Part A: Boc-Deprotection
-
Dissolve (R)-3-(Boc-amino)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate.
-
Add 4M HCl in 1,4-dioxane (e.g., 2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
A precipitate of (R)-3-aminopiperidine dihydrochloride will form. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Part B: Nucleophilic Substitution
-
In a reaction flask, suspend the uracil derivative and the prepared (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.
-
Add potassium carbonate (approx. 3-4 equivalents) to the suspension to act as the base.
-
Heat the mixture to reflux and maintain for several hours, monitoring for completion by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude Alogliptin free base can be purified by recrystallization or column chromatography.
Conclusion
(R)-3-(Boc-amino)piperidine serves as a quintessential example of a chiral building block, where its pre-defined stereochemistry is foundational to the biological activity of the final pharmaceutical product. Its utility is underscored by the multiple robust synthetic routes developed for its production, ranging from modern, highly efficient enzymatic methods to classical, reliable chiral resolutions. The protocols and comparative data presented herein provide researchers, scientists, and drug development professionals with a detailed framework for the strategic synthesis and application of this invaluable intermediate, enabling the efficient construction of complex, enantiomerically pure molecules.
References
- Chen, M. et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384.
- Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 61-68.
- Google Patents (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.
- Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC), 63(5).
- Liu, W., et al. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
- Quick Company (2013). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
Sources
Application Notes & Protocols: Strategic Synthesis of Functionalized (R)-3-[Boc(ethyl)amino]piperidine Analogs
Abstract
The (R)-3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal building block for creating highly selective and potent drug candidates.[3][4] This document provides a detailed guide on the synthetic routes to a key derivative, (R)-3-[Boc(ethyl)amino]piperidine, and its subsequent functionalization. We will explore multiple strategic approaches, from establishing the critical C3 stereocenter to advanced C-H functionalization of the piperidine ring, providing both the underlying chemical logic and detailed, field-tested protocols for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Piperidine Core
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals.[3][5] The specific stereochemistry and substitution pattern are often critical for pharmacological activity.[2] The target scaffold, this compound, presents three key synthetic challenges that must be addressed strategically:
-
Asymmetric Synthesis: Secure and high-fidelity installation of the (R)-stereocenter at the C3 position.
-
N-Alkylation: Selective introduction of the ethyl group onto the 3-amino moiety.
-
Ring Functionalization: Site-selective introduction of additional diversity points on the piperidine ring to modulate pharmacokinetic and pharmacodynamic properties.
This guide is structured to address each of these challenges sequentially, providing a logical workflow from starting materials to complex, functionalized analogs.
Figure 1: Overall synthetic workflow.
Establishing the (R)-Stereocenter: Asymmetric Routes to the 3-Aminopiperidine Core
The cornerstone of the synthesis is the creation of the C3 chiral center with high enantiomeric purity. The choice of method depends on factors like scale, cost, and available technology.
Strategy 1: Asymmetric Biocatalysis (Transaminase)
Rationale: This is a state-of-the-art approach for producing chiral amines. It utilizes an ω-transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone, N-Boc-3-piperidone.[1] The key advantages are exceptionally high enantioselectivity (>99% ee), mild and environmentally friendly reaction conditions (aqueous buffer, moderate temperatures), and operational simplicity, making it highly scalable.[6][7]
Protocol 2.1: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone [1][2]
-
Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer solution and adjust the pH to 8.0.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the Tris-HCl buffer, isopropylamine (as the amine donor), and pyridoxal 5'-phosphate (PLP) cofactor (typically 0.5-1.0 mM). Stir the mixture at 35-40 °C for 5-10 minutes to ensure homogeneity.
-
Enzyme Addition: Add the appropriate ω-transaminase enzyme (one that produces the desired (R)-enantiomer) to the reaction mixture.
-
Substrate Addition: Add a solution of 1-Boc-3-piperidone in a co-solvent like DMSO to the reaction mixture. The final substrate concentration is typically in the range of 40-50 mM.
-
Reaction Monitoring: Maintain the reaction at 35-40 °C with stirring for 24-48 hours. Monitor the conversion of the ketone to the amine product by HPLC or TLC.
-
Work-up: Upon completion, acidify the reaction mixture to pH ~2 with 4 M HCl. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ketone.
-
Product Isolation: Adjust the aqueous layer to pH >10 with a base (e.g., NaOH). Extract the (R)-1-Boc-3-aminopiperidine product into an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure product.
Strategy 2: Chiral Pool Synthesis from L-Glutamic Acid
Rationale: This classical approach leverages a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the piperidine ring. The inherent chirality of the starting material is transferred through the synthetic sequence, guaranteeing the final product's stereochemical integrity. While robust, this multi-step route is longer than the biocatalytic method.
Figure 2: Chiral pool synthesis from L-glutamic acid.
Protocol 2.2: Key Steps for Chiral Pool Synthesis
-
Esterification & N-Boc Protection: To a solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise and reflux to form the dimethyl ester. After work-up, protect the amine with di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine (TEA) in dichloromethane (CH₂Cl₂) to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.
-
Reduction to Diol: Reduce the N-Boc protected diester using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at room temperature. This chemoselectively reduces the esters to alcohols, yielding the corresponding diol.
-
Tosylation and Cyclization: Convert the diol to a ditosylate using p-toluenesulfonyl chloride (TsCl) and a base. The resulting ditosylate is a potent electrophile. Cyclize by reacting with a primary amine, such as benzylamine, which acts as a nucleophile to displace both tosylate groups, forming the N-benzyl-3-(N-Boc-amino)piperidine. Subsequent debenzylation (e.g., catalytic hydrogenation) yields the desired (S)-N-Boc-3-aminopiperidine.
Note: L-glutamic acid naturally leads to the (S)-enantiomer. To obtain the (R)-enantiomer, one would start with D-glutamic acid or use an alternative chiral pool starting material like D-ornithine.[8][9]
N-Ethylation: Installing the Ethyl Group
With the chiral core in hand, the next step is the selective ethylation of the 3-amino group. Reductive amination is the most efficient and widely used method for this transformation.
Rationale: Reductive amination is a one-pot reaction that proceeds by forming an imine or enamine intermediate from the primary amine and an aldehyde (acetaldehyde), which is then immediately reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for imines over aldehydes and tolerant of a wide range of functional groups.
Protocol 3.1: Reductive Amination of (R)-1-Boc-3-aminopiperidine
-
Reaction Setup: To a stirred solution of (R)-1-Boc-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or dichloroethane (DCE) at room temperature, add acetaldehyde (1.2-1.5 eq).
-
Imine Formation: Stir the mixture for 5-10 minutes to allow for the formation of the corresponding imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature overnight or until completion, as monitored by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Advanced Strategies: Functionalization of the Piperidine Ring
To create a library of analogs for structure-activity relationship (SAR) studies, functional groups must be introduced at other positions of the piperidine ring. Modern C-H functionalization techniques offer a powerful way to achieve this without de novo ring construction.[10]
Rationale: Direct C-H functionalization avoids the need for pre-installed functional handles, providing a more atom-economical and efficient route to analogs.[5] The regioselectivity (e.g., C2 vs. C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group, which can exert both steric and electronic effects.[11][12] For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are highly effective for this purpose.[11][12]
Figure 3: Catalyst-controlled regioselective C-H functionalization.
Conceptual Protocol 4.1: Rhodium-Catalyzed C-H Functionalization [11][12]
-
Substrate Preparation: The N-Boc protecting group on the piperidine nitrogen may need to be swapped for another group (e.g., an N-α-oxoarylacetyl group) to direct functionalization to the C4 position.[11] For C2 functionalization, the N-Boc group is often suitable.
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, dissolve the piperidine substrate (1.0 eq) and the appropriate rhodium catalyst (1-2 mol%) in a dry, non-polar solvent like dichloromethane or hexane.
-
Reagent Addition: Slowly add a solution of the diazo compound (e.g., methyl 2-diazo-2-phenylacetate) (1.1 eq) in the same solvent to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to suppress dimerization of the carbene intermediate.
-
Reaction: Stir the reaction at the optimal temperature (often room temperature or slightly elevated) until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to isolate the diastereomeric products. The diastereoselectivity will depend on the catalyst and substrate.
Summary and Data Table
| Transformation | Strategy | Key Reagents | Typical Yield | Stereochemical Outcome | Reference |
| Asymmetric Synthesis | Biocatalytic Amination | N-Boc-3-piperidone, ω-Transaminase, PLP | Good to Excellent | >99% ee | [1] |
| Asymmetric Synthesis | Chiral Pool | L-Glutamic Acid, (Boc)₂O, NaBH₄, TsCl | Moderate (multi-step) | Follows starting material | |
| N-Ethylation | Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | Excellent | Retention of stereochemistry | N/A |
| Ring Functionalization | C-H Insertion | Rhodium Catalyst, Diazo Compound | Moderate to Good | Diastereomeric mixture | [11][12] |
Conclusion
The synthesis of functionalized this compound analogs is a multi-faceted challenge that requires careful strategic planning. For the construction of the core scaffold, biocatalytic asymmetric amination represents the most efficient and elegant solution, delivering high enantiopurity in a single step. Subsequent N-ethylation is reliably achieved via reductive amination. For generating structural diversity, modern C-H functionalization methods provide powerful tools for late-stage modification of the piperidine ring, enabling rapid exploration of the chemical space around this medicinally vital scaffold. The protocols and strategies outlined herein provide a robust foundation for researchers to build upon in their drug discovery programs.
References
- Title: An asymmetric synthesis method for (R)
- Title: An asymmetric synthesis method for (R)-3-amino piperidine derivatives Source: SciSpace by Typeset URL:[Link]
- Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor Source: PubMed URL:[Link]
- Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: National Institutes of Health (NIH) URL:[Link]
- Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: National Institutes of Health (NIH) URL:[Link]
- Title: Method for synthesizing (R)
- Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: National Institutes of Health (NIH) URL:[Link]
- Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)
- Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Title: Preparation method of (R)
- Title: Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)
- Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL:[Link]
- Title: Synthetic strategies towards C−H functionalization of piperidines at...
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis of 3-dimensional scaffolds for application in medicinal chemistry Source: Nottingham ePrints URL:[Link]
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 7. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (R)-3-[Boc(ethyl)amino]piperidine in Modern Asymmetric Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Archetype – The Strategic Value of N-Alkylation in Chiral Piperidine Scaffolds
The chiral piperidine ring is a cornerstone of medicinal chemistry, embedded in the architecture of countless natural products and blockbuster pharmaceuticals.[1][2][3] While the parent molecule, (R)-3-(Boc-amino)piperidine, has become a workhorse intermediate—most notably in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin and Linagliptin for type 2 diabetes—the focus of this guide is its N-ethylated derivative: (R)-3-[Boc(ethyl)amino]piperidine .[4][5][6]
The introduction of an ethyl group to the 3-position amine is not a trivial modification. It is a deliberate synthetic choice that fundamentally alters the molecule's steric and electronic properties. This guide elucidates the strategic advantages conferred by this N-ethyl moiety and provides detailed protocols for leveraging this unique building block in advanced asymmetric synthesis, moving beyond established applications into next-generation drug design.
Section 1: Core Molecular Attributes and Strategic Implications
The presence of the N-ethyl group alongside the Boc-protecting group imparts specific characteristics that a synthetic chemist can exploit:
-
Modulated Basicity and Nucleophilicity: The ethyl group, being electron-donating, subtly increases the basicity of the nitrogen it subtends compared to a primary amine. This can influence reaction kinetics and the interaction of the molecule with biological targets.
-
Enhanced Lipophilicity: The addition of the ethyl group increases the molecule's lipophilicity (fat-solubility). In drug development, this is a critical parameter for tuning pharmacokinetic properties such as cell membrane permeability, oral bioavailability, and metabolic stability.
-
Steric Direction and Control: The ethyl group provides additional steric bulk around the chiral center. This can be used to influence the stereochemical outcome of subsequent reactions, either by directing incoming reagents or by favoring specific conformations of a transition state.
-
Tertiary Amine Precursor: Upon deprotection of the Boc group, a chiral secondary amine remains. This secondary amine is a key functional handle for a variety of transformations, including reductive amination, amide coupling, and the formation of more complex heterocyclic systems.
Data Presentation: Physicochemical Property Comparison
| Property | (R)-3-(Boc-amino)piperidine | This compound | Strategic Implication of N-Ethylation |
| Molecular Weight | 200.28 g/mol | 228.33 g/mol | Increased mass for formulation calculations. |
| Predicted LogP | ~1.5 | ~2.1 | Enhanced lipophilicity; potential for improved membrane permeability. |
| pKa (of 3-amino group) | ~9.8 (estimated) | ~10.2 (estimated) | Increased basicity, affecting nucleophilicity and salt formation. |
| Key Functional Handle | Boc-protected primary amine | Boc-protected secondary amine | Allows for direct synthesis of tertiary amines and unique scaffolds. |
Section 2: Application in Asymmetric Synthesis as a Chiral Building Block
The most direct application of this compound is as a chiral scaffold, where the entire molecule is incorporated into the final target. This is particularly relevant in the synthesis of novel kinase inhibitors, GPCR modulators, and other complex drug candidates where a chiral, substituted piperidine is a key pharmacophore.
Core Workflow: Synthesis of a Novel Kinase Inhibitor Core
This protocol details the integration of the this compound scaffold via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in medicinal chemistry.
Caption: Workflow for incorporating the chiral amine into a kinase inhibitor.
Experimental Protocol 1: Boc-Deprotection and SNAr Coupling
Objective: To synthesize (R)-N-ethyl-N-(2-chloro-pyrimidin-4-yl)piperidin-3-amine, a key intermediate.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA, 5.0 eq) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Part A: Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Acidification: Cool the solution to 0 °C in an ice bath. Add TFA (5.0 eq) dropwise over 10 minutes. Rationale: The Boc group is labile under acidic conditions. TFA is effective and volatile, simplifying workup.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture in vacuo. The crude product is the TFA salt of the deprotected amine. This is often used directly in the next step without further purification to prevent amine oxidation or side reactions.
Part B: SNAr Coupling
-
Reaction Setup: To a solution of the crude (R)-N-ethyl-piperidin-3-amine TFA salt in DMF (0.1 M), add 2,4-dichloropyrimidine (1.1 eq). Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions, promoting the reaction rate.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. Rationale: DIPEA is a non-nucleophilic base that neutralizes the TFA salt and scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor for the formation of the product and consumption of the starting materials by LC-MS.
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Rationale: This removes DMF and residual base/acid.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Section 3: Application as a Chiral Ligand Precursor in Asymmetric Catalysis
The deprotected (R)-N-ethyl-piperidin-3-amine can serve as a bidentate ligand for transition metals, creating a chiral environment for asymmetric catalysis. The piperidine nitrogen and the exocyclic secondary amine can coordinate with metals like Rhodium, Iridium, or Ruthenium.
Catalytic Pathway: Asymmetric Transfer Hydrogenation
In this application, a chiral catalyst is formed in situ from the amine and a metal precursor to catalyze the reduction of a prochiral ketone to a chiral alcohol with high enantioselectivity.
Caption: Formation and cycle of a chiral catalyst for hydrogenation.
Experimental Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess (e.e.).
Materials:
-
(R)-N-ethyl-piperidin-3-amine (from Protocol 1, Part A) (0.02 eq)
-
[Rh(cod)Cl]₂ (0.01 eq)
-
Formic acid (HCOOH) / Triethylamine (NEt₃) azeotropic mixture (5:2)
-
Acetophenone (1.0 eq)
-
Degassed solvent (e.g., Isopropanol)
-
Chiral HPLC column for e.e. determination
Procedure:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Pre-formation: In a Schlenk flask, dissolve [Rh(cod)Cl]₂ (0.01 eq) and (R)-N-ethyl-piperidin-3-amine (0.02 eq) in degassed isopropanol. Stir at room temperature for 30 minutes. A color change should be observed, indicating ligand exchange and catalyst formation. Rationale: Pre-forming the catalyst ensures a homogeneous and active catalytic species before introducing the substrate.
-
Reagent Addition: Add acetophenone (1.0 eq) to the catalyst solution.
-
Initiation: Add the formic acid/triethylamine mixture (acting as the hydrogen source) to the flask.
-
Reaction: Stir the reaction at 40 °C for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by GC or TLC. Upon completion, quench the reaction by adding water. Extract the product with diethyl ether (3x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by chromatography if necessary. Determine the enantiomeric excess of the (R)-1-phenylethanol product using chiral stationary phase HPLC.
Section 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key analytical checkpoints are included:
-
Reaction Monitoring: TLC and LC-MS are critical for confirming the consumption of starting materials and the formation of the desired product at each stage, preventing progression with an incomplete reaction.
-
Spectroscopic Confirmation: The structure of key intermediates and the final product should always be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate their identity and purity.
-
Stereochemical Integrity: For asymmetric reactions, the determination of enantiomeric excess (e.e.) via chiral HPLC is the ultimate validation of the protocol's success. A high e.e. value directly confirms that the chiral information from this compound was effectively transferred.
By following these analytical steps, a researcher can have high confidence in the outcome of the synthetic transformations, ensuring reproducibility and scientific rigor.
References
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.Nature Catalysis. [URL: https://www.nature.com/articles/s41929-021-00722-7][1][2]
- Synthesis of 2,4,6-trisubstituted chiral piperidines and (-)-dendroprimine by one-pot asymmetric azaelectrocyclization protocol.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15230588/][7]
- Asymmetric synthesis of substituted NH-piperidines from chiral amines.Royal Society of Chemistry Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01659a][8]
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483477/][9]
- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00336a040][10]
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis.Leading Chemical Supplier Insights. [URL: https://www.chembk.
- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01235][11]
- Boc-(R,S-(3-aminomethyl)piperidine Applications.Chem-Impex. [URL: https://www.chemimpex.com/products/boc-r-s-3-aminomethyl-piperidine][12]
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.ResearchGate. [URL: https://www.researchgate.net/publication/352528751_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane][13]
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/15/6][4]
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine.ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7749989_EN.htm][5]
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.Pharmaceutical Intermediate Supplier Article. [URL: https://www.chembk.com/en/news/the-role-of-r-3-boc-amino-piperidine-in-modern-pharmaceutical-synthesis][6]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-3-[Boc(ethyl)amino]piperidine
Welcome to the technical support center for the synthesis of (R)-3-[Boc(ethyl)amino]piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
This compound is a valuable chiral building block in medicinal chemistry. Its precursor, (R)-3-(Boc-amino)piperidine, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used in the treatment of type 2 diabetes.[1][2][3] The addition of the N-ethyl group modifies the molecule's properties for use in further drug discovery efforts.
Achieving high yield and purity in this synthesis requires careful control over reaction conditions, particularly concerning the N-ethylation step, which introduces challenges of reactivity and selectivity.
Recommended Synthetic Pathways
The synthesis of the target compound typically begins with the commercially available or synthetically prepared precursor, (R)-3-(Boc-amino)piperidine. The key transformation is the selective ethylation of the Boc-protected exocyclic amine. Two primary, reliable pathways are recommended:
-
Route A: Reductive Amination : A two-step, one-pot reaction involving the formation of an imine with acetaldehyde, followed by in-situ reduction.
-
Route B: Direct Alkylation : A base-mediated deprotonation of the N-H bond of the Boc-carbamate, followed by nucleophilic substitution with an ethylating agent.
The choice between these routes depends on available reagents, scale, and equipment. The following decision workflow can guide your selection.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My overall yield is low after the N-ethylation reaction. How do I identify the problem?
Low yield is a common issue that can stem from incomplete conversion of the starting material or the formation of side products. The approach to troubleshooting depends on the chosen synthetic route.
For Route A (Reductive Amination):
-
Cause - Incomplete Imine Formation: The initial condensation between (R)-3-(Boc-amino)piperidine and acetaldehyde to form the imine is a reversible equilibrium. Insufficient removal of the water byproduct or an inappropriate pH can limit imine concentration.
-
Solution:
-
Add a Dehydrating Agent: Incorporate an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to sequester water and drive the equilibrium towards the imine.
-
pH Control: The reaction is often fastest under mildly acidic conditions (pH 4-6), which catalyze imine formation without significantly hydrolyzing the Boc group. A common choice is acetic acid.
-
-
Cause - Ineffective Reduction: The reducing agent may be old, hydrated, or simply not potent enough for the specific iminium ion.
-
Solution:
-
Verify Reagent Quality: Use a freshly opened bottle of sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is less toxic and selective for imines over aldehydes.
-
Monitor with TLC/LC-MS: Track the disappearance of the starting amine and the appearance of the product. If an intermediate imine or enamine is observed without subsequent conversion, the reduction step is the issue.
-
For Route B (Direct Alkylation):
-
Cause - Insufficient Deprotonation: The N-H proton of a Boc-carbamate is weakly acidic (pKa ~17) and requires a strong, non-nucleophilic base for complete deprotonation. Weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) will result in very low to no conversion.
-
Solution:
-
Use a Stronger Base: Employ a powerful base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF.[4]
-
Ensure Anhydrous Conditions: Moisture will quench the strong base and the resulting anion. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause - Poor Electrophile Reactivity: The ethylating agent may be the issue.
-
Solution:
-
Choice of Leaving Group: The reactivity order for ethyl halides is I > Br > Cl. Use ethyl iodide or ethyl bromide for better results. Ethyl triflate is even more reactive but also more expensive.
-
Temperature Control: While initial deprotonation may be done at 0 °C, the alkylation step may require gentle warming (e.g., to room temperature or 40-50 °C) to proceed at a reasonable rate. Monitor by TLC to avoid decomposition.
-
Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Side product formation is a key challenge, particularly concerning the two potentially reactive nitrogen atoms in the starting material.
Caption: Potential side products in the N-ethylation reaction.
-
Side Product: N¹-ethyl-(R)-3-(Boc-amino)piperidine (Piperidine Ring Alkylation)
-
Cause: The secondary amine of the piperidine ring is nucleophilic and can compete with the Boc-protected amine (or its anion) for the ethylating agent. This is especially problematic in Route B if the base is not strong enough to fully deprotonate the carbamate, leaving the more nucleophilic ring nitrogen to react.
-
Solution:
-
Protecting Group Strategy: The most robust solution is to start with a precursor where the piperidine nitrogen is already protected, for example, (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.[5] After N-ethylation of the Boc-amine, the benzyl group can be removed by catalytic hydrogenation.
-
Route A Advantage: Reductive amination (Route A) is generally more selective for the primary/less hindered amine and less likely to cause alkylation on the more hindered piperidine ring nitrogen.
-
Route B Optimization: Use a very strong base (NaH) that selectively deprotonates the carbamate N-H. The resulting anion is a "softer" nucleophile than the piperidine nitrogen, which can improve selectivity.
-
-
-
Side Product: Quaternary Ammonium Salt
-
Cause: This occurs if the newly formed tertiary amine product reacts further with the ethylating agent. This is more common in Route B where a reactive ethyl halide is used.
-
Solution:
-
Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the ethylating agent.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain its low concentration, minimizing the chance of it reacting with the product.
-
Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS).
-
-
Question 3: My purification by column chromatography is difficult, with poor separation between product and starting material. What can I do?
The polarity difference between the starting material ((R)-3-(Boc-amino)piperidine) and the N-ethylated product can be small, making chromatographic separation challenging.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A common system is Dichloromethane/Methanol (DCM/MeOH), but switching to Ethyl Acetate/Hexanes with a small amount of triethylamine (to prevent tailing on silica) might improve separation.
-
Column Size: Use a longer column with a smaller diameter ("high-resolution" setup) to increase the number of theoretical plates and improve separation.
-
-
Alternative Purification: Acid-Base Extraction
-
Principle: If the main impurity is the unreacted starting material, an extractive workup can be attempted. The N-ethylated product is a tertiary amine, while the starting material is a secondary amine (on the piperidine ring). Their pKa values may be slightly different.
-
Procedure: Dissolve the crude mixture in a solvent like ethyl acetate. Wash carefully with a dilute, buffered acidic solution (e.g., pH 4-5 citrate buffer). This may selectively protonate and extract one amine into the aqueous phase over the other. This requires careful optimization.
-
-
Alternative Purification: Crystallization/Salt Formation
-
Procedure: The product can be converted to a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The resulting salt may have different solubility properties, allowing for purification by recrystallization. The free base can then be regenerated.
-
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally preferred for scalability?
-
A: Route A (Reductive Amination) is often preferred for larger scales. The reaction conditions are typically milder, it's a one-pot procedure, and it avoids the use of hazardous reagents like sodium hydride. The reagents, particularly NaBH(OAc)₃, are well-suited for industrial processes.[6]
-
-
Q: What are the best analytical methods to monitor these reactions?
-
A:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a visualizing stain like ninhydrin (stains primary/secondary amines) or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It confirms the disappearance of starting material (by mass) and the appearance of the product (by mass), and can help identify side products.
-
Nuclear Magnetic Resonance (NMR): Essential for final product characterization. ¹H NMR will clearly show the appearance of an ethyl group (a quartet and a triplet) and the disappearance of the N-H proton.
-
-
-
Q: How can I confirm the regioselectivity of the ethylation?
-
A: 2D NMR techniques are definitive. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the protons of the N-ethyl group and the carbon atom at the C3 position of the piperidine ring, confirming that ethylation occurred on the exocyclic nitrogen. A correlation to the C2 and C6 carbons of the piperidine ring would indicate N¹-ethylation.
-
Detailed Experimental Protocols
Protocol 1: Route A - Reductive Amination
This protocol is adapted from standard reductive amination procedures.[7]
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-3-(Boc-amino)piperidine (1.0 eq), and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add acetic acid (1.1 eq) followed by acetaldehyde (1.5 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, gradient elution with Hexane/Ethyl Acetate containing 0.5% TEA, or DCM/MeOH).
Protocol 2: Route B - Direct Alkylation
This protocol is based on methods for alkylating N-Boc protected amines.[4][8]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane.
-
Substrate Addition: Add anhydrous Tetrahydrofuran (THF) to the flask, cool to 0 °C, and add a solution of (R)-3-(Boc-amino)piperidine (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (EtI) (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Data Summary Table
| Feature | Route A: Reductive Amination | Route B: Direct Alkylation |
| Key Reagents | Acetaldehyde, NaBH(OAc)₃ | Strong Base (NaH, KOtBu), Ethyl Halide (EtI) |
| Pros | Milder conditions, one-pot, generally higher regioselectivity, better for scale-up. | Can be faster if heating is applied, useful if reductive amination fails. |
| Cons | Can be slow, requires careful pH control, acetaldehyde is volatile. | Requires strictly anhydrous conditions, uses hazardous reagents (NaH), risk of over-alkylation and lower regioselectivity. |
| Key Parameters | pH, quality of reducing agent, water removal. | Strength of base, anhydrous conditions, stoichiometry of ethylating agent. |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- ResearchGate. (2021). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines.
- Google Patents. (2015). CN105130879B - (R)The preparation method of 3 Boc amino piperidines.
- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Der Pharma Chemica. (2015). Synthesis, characterization and evaluation of antimicrobial activity of some novel coupled and cyclized products of L-phenylalanine and ethylenediamine.
- National Institutes of Health (NIH). (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
- Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- Pharmaffiliates. (n.d.). CAS No : 309956-78-3 | Product Name : (R)-3-(Boc-Amino)piperidine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
Sources
- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 5. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-3-[Boc(ethyl)amino]piperidine Synthesis
Welcome to the technical support guide for the synthesis of (R)-3-[Boc(ethyl)amino]piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound and which is preferred?
There are two principal methods for the N-ethylation of the precursor, (R)-tert-butyl piperidin-3-ylcarbamate:
-
Reductive Amination: This is a two-step, one-pot reaction where the starting amine is first condensed with acetaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.
-
Direct Alkylation: This involves the direct reaction of the starting amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Recommendation: Reductive amination is generally the preferred method. It is a more controlled reaction that significantly reduces the risk of over-alkylation, a common issue with direct alkylation of amines.[1][2] The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for mild reaction conditions that are tolerant of many functional groups, including the acid-sensitive Boc protecting group.[3][4]
Q2: I'm performing a reductive amination and my LC-MS shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
This is a common issue and typically points to an incomplete formation of the crucial iminium ion intermediate.
Causality: The formation of the iminium ion from a secondary amine and an aldehyde is a reversible equilibrium reaction that releases water.[5] If this water is not removed or sequestered, the equilibrium may not sufficiently favor the iminium ion, leading to low conversion.
Troubleshooting Steps:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å, activated) into the reaction mixture to sequester the water produced during imine formation.[4]
-
Use a Protic Co-solvent: Small amounts of a protic solvent like methanol or acetic acid can catalyze iminium ion formation.[3] However, be cautious, as excess acid can lead to the degradation of the Boc group.
-
Check Reagent Quality: Ensure your acetaldehyde is not old or polymerized. Use a freshly opened bottle or distill it immediately before use. Verify the activity of your reducing agent, as hydride reagents can degrade with improper storage.
-
Increase Equivalents: A modest increase in the equivalents of both acetaldehyde (e.g., 1.2-1.5 eq.) and the reducing agent (e.g., 1.5-2.0 eq.) can help drive the reaction to completion.
Q3: My mass spectrum shows an unexpected peak at [M+28]+. What is this impurity and how can I prevent it?
A mass increase of 28 amu almost certainly corresponds to diethyl-amination , resulting in the formation of (R)-tert-butyl 3-(diethylamino)piperidine-1-carboxylate.
Causality: This side product is more prevalent in direct alkylation methods. Because the product, a secondary amine, is often more nucleophilic than the starting primary amine, it can react again with the ethylating agent, leading to over-alkylation.[2][6] While less common in reductive amination, it can occur if reaction conditions are harsh or if there are side reactions that generate ethylamine, which then participates in the reaction.
Mitigation Strategies:
-
For Direct Alkylation:
-
Slowly add the ethylating agent (ethyl iodide/bromide) to the reaction mixture to maintain its low concentration.
-
Use a bulky, non-nucleophilic base (e.g., diisopropylethylamine) to minimize side reactions.
-
Consider using a less reactive ethylating agent, such as diethyl sulfate.
-
-
For Reductive Amination (General Best Practice):
-
Maintain a moderate reaction temperature (typically room temperature).
-
Use a selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the acetaldehyde to ethanol/ethylamine.[3]
-
Q4: I'm observing a significant peak with a mass of [M-100], corresponding to the loss of the Boc group. What's causing this?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[7][8] The presence of (R)-3-(ethylamino)piperidine indicates premature deprotection.
Causality:
-
Acidic Reagents: The use of overly acidic catalysts (e.g., strong Lewis acids or excess acetic acid) to promote iminium formation can cleave the Boc group.[9]
-
Workup Conditions: Quenching the reaction or performing an extraction with strong aqueous acid (pH < 4) can cause partial or complete loss of the Boc group.[10][11]
-
Reducing Agent Byproducts: Some hydride reagents can generate acidic byproducts upon quenching.
Preventative Measures:
-
Control pH: If using an acid catalyst, use it sparingly (e.g., catalytic amounts of acetic acid).[3]
-
Neutral or Basic Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) to neutralize any residual acid before extraction.
-
Choice of Reducing Agent: NaBH(OAc)₃ is generally considered safe for Boc groups as it performs well under neutral or weakly acidic conditions.[3]
Q5: The enantiomeric purity of my product is lower than that of my starting material. What could be the cause?
Preserving stereochemical integrity is critical. A loss of enantiomeric excess (e.e.) is a serious issue, often traced back to the starting material or, less commonly, to the reaction conditions.
Potential Causes:
-
Starting Material Purity: The most common cause is the use of (R)-tert-butyl piperidin-3-ylcarbamate with insufficient enantiomeric purity. Always verify the e.e. of your starting material by chiral HPLC before beginning the synthesis.
-
Racemization: While racemization at the C3 position of the piperidine ring is unlikely under standard reductive amination or direct alkylation conditions, harsh basic or acidic conditions combined with elevated temperatures could potentially lead to side reactions that compromise stereochemical purity. However, this is not a typical outcome.
Corrective Actions:
-
Source High-Purity Starting Material: Procure (R)-3-(Boc-amino)piperidine from a reputable supplier with a certificate of analysis specifying high enantiomeric purity (>99% e.e.).
-
Re-purify Starting Material: If the starting material is the issue, consider recrystallization or chiral chromatography to enhance its enantiomeric purity before proceeding with the ethylation step.
Data Summary: Common Side Products
| Impurity Name | Structure | Δ Mass (vs. Product) | Probable Cause | Mitigation Strategy |
| Unreacted Starting Material | (R)-tert-butyl piperidin-3-ylcarbamate | -28 | Incomplete reaction | Add dehydrating agent; check reagent quality; increase equivalents. |
| De-Boc Product | (R)-3-(ethylamino)piperidine | -100 | Acidic conditions during reaction or workup | Use mild acid catalyst; perform neutral/basic workup.[8] |
| Over-Alkylation Product | (R)-tert-butyl 3-(diethylamino)piperidine-1-carboxylate | +28 | Reaction of product with excess ethylating agent | Use reductive amination; slow addition of alkylating agent.[2] |
| Enantiomeric Impurity | (S)-3-[Boc(ethyl)amino]piperidine | 0 | Impure starting material | Verify e.e. of starting material; use high-purity reagents. |
Visual Schematics
Reaction Pathway and Side Product Formation
The following diagram illustrates the desired reductive amination pathway and the formation of key side products.
Caption: Reductive amination pathway and common side reactions.
Troubleshooting Workflow
Use this flowchart to diagnose unexpected peaks in your analytical data (e.g., HPLC or LC-MS).
Caption: Diagnostic workflow for impurity identification.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
(R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.)
-
Acetaldehyde (1.5 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated molecular sieves, 4Å (optional, but recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration). If using, add activated 4Å molecular sieves.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add acetaldehyde (1.5 eq.) and stir the mixture for 30-60 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.). Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.[12]
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wang, C., et al. (2024). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications.
- Roychowdhury, P., Waheed, S., Sengupta, U., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Letters.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate Q&A.
- Karlsson, C., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 61(9), 4227–4235.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(18), 7535-7550.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2023). Amine alkylation and reductive amination are classical synthetic methods for amine synthesis. ResearchGate.
- Thompson, C. F., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1214–1222.
- Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synfacts, 10(12), 1269.
- Hernández-Vázquez, E., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.
- Hernández-Vázquez, E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
- Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23785-23791.
- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(2), 298.
- Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(05), 518-523.
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
Sources
- 1. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of (R)-3-[Boc(ethyl)amino]piperidine
Welcome to the technical support center for the synthesis of (R)-3-[Boc(ethyl)amino]piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in achieving high stereoselectivity for this critical building block. The piperidine motif is a cornerstone in medicinal chemistry, and controlling its stereochemistry is paramount for pharmacological activity.[1][2][3][4] This guide offers practical, experience-driven solutions to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing enantiomerically pure (R)-3-aminopiperidine derivatives?
A1: The main strategies include:
-
Asymmetric Hydrogenation: This is a powerful method involving the reduction of a prochiral pyridine or dihydropyridine precursor using a chiral catalyst.[5][6][7][8] Transition metals like rhodium, iridium, and ruthenium complexed with chiral phosphine ligands are commonly employed.[6][9][10]
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as D-lysine or D-ornithine, as starting materials.[11]
-
Enzymatic Methods: Biocatalysis, particularly using transaminases, offers a highly selective route for the asymmetric amination of a prochiral ketone precursor, often yielding high enantiomeric excess (e.e.).[1][2][12][13]
-
Chiral Resolution: This involves separating a racemic mixture of 3-aminopiperidine derivatives using a chiral resolving agent.[1][14]
Q2: Why is achieving high stereoselectivity in the synthesis of 3-substituted piperidines often challenging?
A2: Key challenges include:
-
Catalyst Inhibition: The nitrogen atom in pyridine-based substrates can coordinate to the metal center of the catalyst, leading to catalyst poisoning or deactivation.[15][16]
-
Aromaticity of the Pyridine Ring: The inherent stability of the aromatic pyridine ring makes its reduction more difficult compared to non-aromatic olefins.[16][17]
-
Substrate Control: The electronic and steric properties of substituents on the pyridine ring can significantly influence the reaction's stereochemical outcome.[5][18] For 3-substituted pyridines, in particular, achieving high enantioselectivity can be difficult.[5]
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on asymmetric hydrogenation approaches.
Issue 1: Low Enantiomeric Excess (e.e.) in the Asymmetric Hydrogenation of a Pyridine Precursor
Possible Cause: Suboptimal catalyst system, reaction conditions, or substrate activation.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of metal precursor and chiral ligand is critical.
-
Rationale: The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the hydrogenation. Different ligands have unique steric and electronic properties that influence their effectiveness with specific substrates.
-
Protocol: Screen a panel of chiral phosphine ligands (e.g., BINAP, TangPhos, SynPhos) with various metal precursors (e.g., [Rh(COD)2]BF4, [Ir(COD)Cl]2).[6][8][16]
-
Data-Driven Decision: The table below shows representative data on how ligand choice can impact e.e. in similar systems.
-
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Reference |
| [Rh(COD)2]BF4 / TangPhos | 3-Substituted Pyridine Derivative | >95% | [8] |
| [Ir(COD)Cl]2 / (R)-SynPhos | 2-Substituted Pyridinium Salt | up to 99% | [16] |
| Rh/BINAP | Unactivated Pyridine | 25% | [6] |
-
Substrate Activation: Activating the pyridine ring can significantly improve both reactivity and stereoselectivity.
-
Rationale: Activation reduces the aromatic stability and can prevent catalyst inhibition by the nitrogen lone pair.[7][16]
-
Methods:
-
Formation of Pyridinium Salts: Reacting the pyridine precursor with an alkyl halide or acid (e.g., HBr) to form a pyridinium salt. This enhances the substrate's reactivity towards reduction.[16]
-
N-Oxide or N-Ylide Formation: Conversion of the pyridine to an N-oxide or an N-iminopyridinium ylide can also facilitate asymmetric hydrogenation.[7][17]
-
Workflow for Substrate Activation:
Caption: Strategies for activating pyridine precursors before asymmetric hydrogenation.
-
-
Solvent and Temperature Optimization: These parameters can have a profound effect on stereoselectivity.
-
Rationale: The solvent can influence the stability of the catalyst-substrate complex and the transition states leading to the different enantiomers.[18][19] Temperature affects the reaction kinetics, with lower temperatures often favoring the formation of the thermodynamically more stable diastereomeric transition state, leading to higher e.e.[18]
-
Protocol:
-
Screen a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, toluene).[19][20][21] Protic solvents are often effective in hydrogenation reactions.[19]
-
Systematically vary the reaction temperature (e.g., from room temperature down to 0°C or lower) and monitor the impact on e.e.
-
-
Issue 2: Poor Diastereoselectivity in Reductive Amination or Other Cyclization Strategies
Possible Cause: Unfavorable reaction mechanism or steric hindrance.
Troubleshooting Steps:
-
Reagent and Catalyst Selection: The choice of reducing agent or catalyst can dictate the stereochemical pathway.
-
Rationale: In a reductive amination, for example, the facial selectivity of the hydride attack on the intermediate iminium ion determines the final stereochemistry.
-
Protocol:
-
-
Use of Directing Groups: Incorporating a directing group on the substrate can help control the stereochemical outcome.
-
Rationale: A directing group can coordinate to the catalyst or reagent, forcing the reaction to proceed from a specific face of the molecule. This is a key strategy for achieving high selectivity.[6]
-
Example: A hydroxyl or amide group at a strategic position on the precursor can direct the approach of the catalyst.
-
Issue 3: Inconsistent Results or Reaction Stalling
Possible Cause: Catalyst deactivation or impurities in reagents/solvents.
Troubleshooting Steps:
-
Inert Atmosphere and Reagent Purity: Ensure strict anaerobic and anhydrous conditions.
-
Rationale: Many organometallic catalysts, particularly those used in asymmetric hydrogenation, are sensitive to oxygen and moisture. Impurities in solvents or starting materials can also act as catalyst poisons.
-
Protocol:
-
Use freshly distilled and degassed solvents.
-
Perform reactions under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Ensure the purity of the pyridine precursor, as impurities can interfere with the catalysis.
-
-
-
Catalyst Loading and Hydrogen Pressure: These parameters should be carefully optimized.
-
Rationale: Insufficient catalyst loading can lead to incomplete conversion. Hydrogen pressure can influence the reaction rate and, in some cases, the stereoselectivity by affecting the concentration of hydrogen available in the solution.[19]
-
Protocol:
-
Systematically vary the catalyst loading (e.g., from 0.5 mol% to 2 mol%).
-
Optimize the hydrogen pressure within the safe limits of your reactor (e.g., from 10 bar to 100 bar).[5]
-
-
Troubleshooting Workflow for Low Stereoselectivity:
Caption: A systematic approach to troubleshooting low stereoselectivity.
By systematically addressing these potential issues, you can significantly improve the stereoselectivity in your synthesis of this compound, leading to a more efficient and reliable process for producing this valuable chiral intermediate.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (n.d.). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives.
- BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines.
- Maire, P., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
- Halpern, J. (1982).
- Halpern, J. (n.d.). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Semantic Scholar.
- Nilsson, P., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 939-957.
- Sanders, J. K. M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
- Li, W. (2021). Controlling the Reactivity and Selectivity in Iridium- and Rhodium-Catalyzed Asymmetric Hydrogenation. DiVA portal.
- Chen, Y. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois at Urbana-Champaign.
- Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- ResearchGate. (n.d.). Top: Overview of the susceptible pyridine motifs for enantioselective hydrogenation. 80-90 Middle: Common activation strategies of pyridines for homogenous asymmetric hydrogenation. Bottom: Examples for successfully used ligands in enantioselective pyridine hydrogenation.
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- Zhang, Z., et al. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives.
- Farkas, T., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7349-7360.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- ResearchGate. (n.d.). The proposed stereo-chemical pathways in rhodium-catalyzed asymmetric hydrogenation[3].
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(21), 3845-3850.
- Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(6), 1587-1603.
- Zhang, T., et al. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society, 146(1), 669-679.
- Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2158-2164.
- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
- Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository.
- Celentano, G., et al. (2007). Chiral Bis-pyridinium Salts as Novel Stereoselective Catalysts for the Metal-Free Diels–Alder Cycloaddition of.
- Kawamoto, T., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(40), 18276-18281.
- Jiang, X., et al. (2015). Asymmetric Catalytic Cascade Reactions for Constructing Diverse Scaffolds and Complex Molecules. Accounts of Chemical Research, 48(7), 1919-1930.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar.
- Nishimura, T., et al. (2014). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Catalysis Science & Technology, 4(10), 3534-3541.
- Zhang, X., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(34), 10108-10114.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- ResearchGate. (n.d.). Investigation of solvents for hydrogenation of pyridine 2s.
- ResearchGate. (n.d.). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- Fu, G. C., & Kwon, H. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235.
- Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Vitaku, E., et al. (2022).
- Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(32), 14541–14547.
- Miller, S. J., et al. (2022). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society, 144(37), 17013–17025.
- Wang, D., & Zhou, Y. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7858.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 13. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 14. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 20. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-3-[Boc(ethyl)amino]piperidine stability and degradation pathways
Technical Support Center: (R)-3-[Boc(ethyl)amino]piperidine
Introduction
This compound is a valuable chiral building block in modern pharmaceutical development, serving as a key intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure combines a piperidine scaffold, common in CNS-acting agents and other therapeutics, with a Boc-protected secondary amine.[3] The stability of this molecule is paramount for ensuring the integrity of synthetic routes and the purity of final compounds. The tert-butyloxycarbonyl (Boc) group, while robust under many conditions, is strategically designed for lability, making a thorough understanding of its stability profile essential.
This guide serves as a centralized resource for researchers, scientists, and drug development professionals. It provides field-proven insights into the handling, stability, and potential degradation pathways of this compound, moving beyond simple data sheets to explain the chemical principles behind the recommended procedures.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common inquiries regarding the day-to-day handling and stability of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4] The primary concerns are gradual hydrolysis of the Boc group in the presence of acidic vapors and potential oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.
Q2: How stable is the compound in common organic solvents at room temperature?
A2: this compound is generally stable in common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). It is also soluble and stable in alcohols like methanol and ethanol.[2][5] However, prolonged storage in solution is not advised. Protic solvents, especially if acidic contaminants are present, can slowly facilitate Boc group cleavage. For reactions, it is best practice to use freshly prepared solutions.
Q3: What is the general pH stability range for the Boc group on this molecule?
A3: The Boc group is renowned for its stability in neutral and basic conditions but is labile in acidic environments.[6][7][8]
-
Stable: pH > 7. The carbamate linkage is resistant to hydrolysis by strong bases like NaOH or KOH.[6]
-
Unstable: pH < 4. The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] Even moderately acidic conditions can lead to slow degradation over time.
Q4: I need to run a reaction at an elevated temperature. How thermally stable is this compound?
A4: The thermal stability is dependent on the reaction conditions. In a neutral or basic, anhydrous environment, the Boc group is relatively stable at moderately elevated temperatures (e.g., up to 60-80°C) for typical reaction times. However, thermal deprotection can occur at very high temperatures (e.g., >150-200°C), even in the absence of an acid catalyst.[11][12] If acidic species are present, thermal stress will significantly accelerate the rate of deprotection. It is crucial to ensure the reaction medium is not acidic if heating is required.
Section 2: Troubleshooting Guide - Investigating Unexpected Degradation
This section is designed in a problem-and-solution format to address specific issues you might encounter during your experiments.
Q1: My reaction should be compatible with a Boc group, but I'm observing significant loss of starting material and formation of a more polar byproduct, especially after an acidic workup. What is the likely cause?
A1: This is a classic case of inadvertent Boc deprotection. The most probable cause is exposure to acidic conditions.
-
Causality: The Boc group is cleaved via a mechanism involving protonation of the carbamate carbonyl, which is followed by the elimination of a highly stable tert-butyl cation.[10] This process is often irreversible as the resulting carbamic acid rapidly decarboxylates to the free amine and carbon dioxide.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Check if any of your reagents are acidic or have acidic impurities (e.g., certain grades of chloroform can contain HCl).
-
Modify Workup: Avoid acidic aqueous washes (e.g., HCl, NH₄Cl). Use a neutral wash (brine) or a mild basic wash (saturated NaHCO₃ solution) instead.
-
Buffer the Reaction: If the reaction itself generates acidic byproducts, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to maintain a neutral pH.
-
Q2: I'm performing an oxidation reaction on another part of a larger molecule containing the this compound moiety. I'm seeing a complex mixture of byproducts. Could the piperidine ring be degrading?
A2: While the Boc-protected amine is generally stable to oxidation, the piperidine ring itself can be susceptible to degradation under harsh oxidative conditions.[13]
-
Causality: Strong oxidizing agents can initiate hydrogen abstraction from the C-H bonds of the piperidine ring.[14][15] This can lead to a cascade of reactions, including the formation of imines (e.g., tetrahydropyridines), ketones (piperidinones), or even ring-opening products.[14][15]
-
Troubleshooting Steps:
-
Use Milder Oxidants: Switch to more selective and milder oxidizing agents if possible (e.g., consider Dess-Martin periodinane or a Swern oxidation over stronger reagents like KMnO₄ or chromic acid).
-
Control Temperature: Run the oxidation at the lowest possible temperature to minimize side reactions.
-
Protect the Piperidine Nitrogen: In some advanced synthetic strategies, the piperidine nitrogen itself (if deprotected) can be a site of oxidation. However, in your case, the Boc group is already protecting the exocyclic amine, and the ring nitrogen is a secondary amine which could be oxidized.
-
Analyze Byproducts: Use LC-MS to get molecular weights of the major byproducts. A loss of 2 mass units could indicate imine formation, while a gain of 14 mass units (O-2H) could suggest ketone formation.
-
Q3: How do I design a forced degradation study to proactively identify potential degradants of this compound for a regulatory filing?
A3: A forced degradation or stress testing study is critical to establish degradation pathways and develop stability-indicating analytical methods.[16] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being destroyed by overly harsh conditions.[16]
-
Workflow Diagram:
Caption: Workflow for a forced degradation study.
-
Summary of Conditions:
Stress Condition Typical Reagent/Condition Potential Degradation Pathway Acid Hydrolysis 0.1 M HCl at RT or 50-70°C Primary: Boc Deprotection Base Hydrolysis 0.1 M NaOH at RT or 50-70°C Unlikely to degrade. Confirms base stability. Oxidation 3% H₂O₂ at RT Piperidine ring oxidation (N-oxides, ketones). Thermal Solid sample at 80°C (or higher) Boc deprotection (at very high temps). | Photolytic | ICH Q1B exposure (1.2M lux-hrs) | Generally stable, but confirms photostability.[17] |
Refer to Section 4 for a detailed experimental protocol.
Section 3: Key Degradation Pathways & Mechanisms
Understanding the chemical mechanisms of degradation is crucial for predicting and preventing unwanted side reactions.
Pathway 1: Acid-Catalyzed Deprotection (Primary Degradation Pathway)
This is the most significant and synthetically utilized degradation pathway for this compound. The Boc group is an acid-labile protecting group by design.[7][9]
-
Mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid source. This is the rate-limiting step.
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and yielding the free secondary amine, (R)-3-(ethylamino)piperidine.
-
-
Mechanism Diagram:
Caption: Mechanism of acid-catalyzed Boc deprotection.
Pathway 2: Oxidative Degradation of the Piperidine Ring
Under forced oxidative conditions (e.g., strong peroxides, ozone, or radical initiators), the piperidine ring can undergo degradation. This is generally not observed under standard synthetic conditions but is relevant for stability studies.
-
Potential Products: The primary sites of attack are the C-H bonds adjacent to the ring nitrogen (the α-positions).
-
Hydrogen Abstraction: An oxidant abstracts a hydrogen atom from a carbon on the piperidine ring.
-
Radical Cascade: This can lead to the formation of various products, including:
-
Imines (Dehydrogenation): Loss of H₂ to form a tetrahydropyridine derivative.
-
Piperidinones (Ketones): Introduction of a carbonyl group.
-
Ring Opening: Scission of C-C or C-N bonds under very harsh conditions.
-
-
Section 4: Experimental Protocols
These protocols provide standardized procedures for key workflows discussed in this guide. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Standard Boc Deprotection with TFA
This protocol describes the complete removal of the Boc group to yield the free amine salt.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm and minimize side reactions with other sensitive functional groups.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Common ratios of TFA:DCM range from 1:4 to 1:1 by volume.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Isolation: The resulting product will be the TFA salt of (R)-3-(ethylamino)piperidine. It can be precipitated by adding cold diethyl ether, or used directly in the next step. To obtain the free base, the residue can be dissolved in a minimal amount of water, basified with NaOH, and extracted with an organic solvent.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines the steps for stress testing as described in Section 2.[16]
-
Sample Preparation: Prepare five separate samples of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water). Also, prepare a control sample stored at 2-8°C in the dark.
-
Acid Stress: Add 0.1 M HCl to one sample. Heat at 50°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
Base Stress: Add 0.1 M NaOH to a second sample. Heat at 50°C. Withdraw and neutralize aliquots with HCl at the same time points.
-
Oxidative Stress: Add 3% hydrogen peroxide to a third sample. Keep at room temperature. Withdraw aliquots at the same time points.
-
Thermal Stress: Place a fourth sample (in solution) and a solid sample in an oven at 80°C. Withdraw aliquots from the solution at the set time points. Dissolve a portion of the stressed solid for analysis at each time point.
-
Photolytic Stress: Expose a fifth sample (solid and solution) to a light source according to ICH Q1B guidelines. Shield a control sample in foil and place it under the same conditions.
-
Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC method (e.g., a C18 column with a gradient elution) with UV and MS detection to separate and identify the parent compound and any new peaks corresponding to degradation products.
References
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Thermo Scientific Alfa Aesar. (n.d.). (R)-3-(Boc-amino)piperidine, 97% 1 g.
- White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
- RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 5. fishersci.fi [fishersci.fi]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
alternative reagents for the synthesis of (R)-3-[Boc(ethyl)amino]piperidine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the synthesis of (R)-3-[Boc(ethyl)amino]piperidine, a key chiral building block in modern pharmaceuticals.[1] This document moves beyond standard protocols to address common experimental challenges and provide validated alternative strategies, ensuring you can select the most robust and efficient pathway for your specific laboratory context.
The primary synthetic challenge lies not in the final Boc protection, which is typically straightforward, but in the selective N-ethylation of the precursor, (R)-3-aminopiperidine. This guide is structured as a series of frequently asked questions that directly address the hurdles you may encounter during this critical transformation.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the standard, recommended method for preparing the (R)-3-(ethylamino)piperidine precursor, and what are its limitations?
The most widely accepted and reliable method for synthesizing (R)-3-(ethylamino)piperidine is through a one-pot reductive amination of (R)-3-aminopiperidine with acetaldehyde.[2][3] The reducing agent of choice for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .
Why STAB is the Standard:
-
Chemoselectivity: STAB is a mild and sterically hindered reducing agent. It reacts much more rapidly with the protonated iminium ion intermediate formed in situ than it does with the starting aldehyde (acetaldehyde).[4][5] This minimizes the formation of ethanol as a byproduct, a common issue with less selective hydrides like sodium borohydride (NaBH₄).[4]
-
Mild Conditions: The reaction proceeds efficiently under mild, often slightly acidic conditions, which preserves the stereochemical integrity of the chiral center and is compatible with many other functional groups.[4]
-
Operational Simplicity: As a one-pot reaction, it avoids the need to isolate the unstable imine intermediate, improving overall efficiency.[6]
Common Issues & Limitations: Even with this robust method, users may encounter challenges:
-
Incomplete Conversion: This can result from impure or wet reagents/solvents. STAB is moisture-sensitive.[5][7]
-
Side-Product Formation: If acetic acid is used as a catalyst (often required for less reactive ketones, but sometimes used with aldehydes), there is a risk of N-acetylation of the starting amine or the product.[6]
-
Difficult Purification: The boronate salts and acetic acid byproducts can sometimes complicate aqueous workups, requiring careful extraction and washing.
Q2: My reductive amination with STAB is sluggish. Before I switch reagents, how can I optimize the reaction?
Optimizing the standard procedure is often more efficient than changing the entire reagent system. Here are key parameters to investigate:
-
Solvent Choice: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard for STAB reactions as they are aprotic and effectively solubilize the reactants.[5][7] Avoid protic solvents like methanol, which can react with STAB.[5]
-
Stoichiometry: Ensure you are using a slight excess of both the aldehyde (1.1-1.2 equiv.) and STAB (1.2-1.5 equiv.) to drive the reaction to completion.[4][6]
-
pH and Acid Catalysis: While many aldehyde-based reductive aminations proceed without an acid catalyst, the rate is dependent on the formation of the iminium ion. For sluggish reactions, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial. However, be mindful of the potential for N-acetylation.[6]
-
Temperature and Reaction Time: Most reactions are run at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can be effective, but should be monitored carefully to avoid side reactions.
Below is a logical workflow for troubleshooting a sluggish STAB-mediated reaction.
Caption: Two-step acylation-reduction alternative.
Reagents for Amide Reduction:
-
Lithium Aluminum Hydride (LiAlH₄): The classic reagent for amide reduction. It is highly effective but requires strictly anhydrous conditions and a careful aqueous workup (e.g., Fieser workup).
-
Borane (BH₃•THF): A milder alternative to LiAlH₄ that is also highly effective for reducing amides. It is often easier to handle and work up.
This two-step method is robust and predictable, making it an excellent choice when one-pot methods prove problematic.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (Alternative Reagent)
This protocol is a two-stage, one-pot procedure designed to maximize imine formation before introducing the non-selective reducing agent.
-
Imine Formation:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-3-aminopiperidine (1.0 equiv.) and anhydrous methanol (MeOH, approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde (1.2 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours or until TLC/LC-MS analysis indicates consumption of the imine intermediate.
-
-
Workup and Purification:
-
Cool the reaction to 0 °C and slowly quench by adding 1 M HCl (aq) until the pH is ~7.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with dichloromethane (DCM, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (R)-3-(ethylamino)piperidine, which can be purified by column chromatography or used directly in the next step.
-
Protocol 2: Final Boc Protection
This step is performed on the crude or purified (R)-3-(ethylamino)piperidine from any of the preceding methods.
-
Reaction Setup:
-
Dissolve (R)-3-(ethylamino)piperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C.
-
-
Boc Anhydride Addition:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the amine solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by TLC/LC-MS.
-
-
Workup and Purification:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final product as a white solid or viscous oil.
-
References
- Master Organic Chemistry. (2017).
- Demir, A. S., & Sariaslani, F. S. (Eds.). (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5581-5643. [Link]
- Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Fletcher, S. P. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link]
- Wang, D., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 83(15), 8436–8445. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Gassama, A., & Diatta, A. (2015).
- ResearchGate. (2019). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. [Link]
- ResearchGate. (2019).
- Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Reddit. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Fry, A. J., & Porter, M. J. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(7), 1733. [Link]
- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Resolving Enantiomers of 3-[Boc(ethyl)amino]piperidine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the chiral resolution of 3-[Boc(ethyl)amino]piperidine. The content is structured to address common challenges encountered during experimental work, blending theoretical principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for resolving the enantiomers of 3-[Boc(ethyl)amino]piperidine?
The resolution of racemic 3-[Boc(ethyl)amino]piperidine can be approached through three primary methodologies. The optimal choice depends on the scale of the separation, available equipment, and desired purity.
-
Classical Resolution via Diastereomeric Salt Formation: This is the most established and industrially scalable method.[1] It involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, notably solubility.[2][3] This difference allows for their separation by fractional crystallization.[4]
-
Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the two enantiomers.[1] This method is highly effective for producing high-purity material and is often the method of choice for analytical and small-scale preparative work.[5][6]
-
Enzymatic Resolution: This is a kinetic resolution technique where an enzyme, typically a lipase, selectively catalyzes a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[7][8] This allows the reacted and unreacted enantiomers to be separated. A key limitation is that the theoretical maximum yield for a single enantiomer is 50%.[5]
Q2: How does resolution by diastereomeric salt formation work on a molecular level?
The foundational principle of this technique is the conversion of a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers.[2]
-
Enantiomers: (R)- and (S)-3-[Boc(ethyl)amino]piperidine are non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility, etc.), making them impossible to separate by standard techniques like crystallization.
-
Diastereomers: When the racemic amine mixture (R/S) is reacted with a pure chiral resolving agent, for example, the (R,R) enantiomer of an acid, two different salts are formed: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid]. These two salt complexes are now diastereomers. They are no longer mirror images of each other and thus have distinct physical properties, including different solubilities in a given solvent system.[9]
This crucial difference in solubility is exploited during fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its physical separation by filtration.
Caption: Conversion of enantiomers to separable diastereomers.
Q3: Which chiral resolving agents are most effective for a substituted piperidine like this?
For a basic compound like 3-[Boc(ethyl)amino]piperidine, chiral acids are the resolving agents of choice.[2] The selection is often empirical and requires screening to find the optimal agent-solvent combination that provides good crystal formation and high diastereomeric excess.[1][10]
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Structure Type | Acidity (pKa) | Advantages | Considerations |
|---|---|---|---|---|
| L-(+)-Tartaric Acid | α-Hydroxy Dicarboxylic Acid | pKa₁ ≈ 2.98 | Readily available, inexpensive, widely documented, two acidic protons for salt formation.[9] | Can sometimes form gels or oils; solubility profiles can be complex. |
| Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | Stronger Acid | Often gives well-defined, crystalline salts. Frequently used for resolving aminopiperidines.[11][12] | More expensive than simple tartaric acid. |
| (S)-(-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | pKa ≈ 3.41 | Often provides high enantiomeric excess in a single crystallization.[9] | The aromatic ring can offer beneficial π-stacking interactions in the crystal lattice. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | pKa ≈ -1.5 | Strong acid, effective for resolving less basic amines.[9][13] Rigid structure can lead to good crystal packing. | Higher cost; its strength can sometimes complicate the liberation of the free base. |
Troubleshooting & Experimental Protocols
Q4: I'm not getting any crystals from my diastereomeric salt formation. What are the common causes and solutions?
Failure to induce crystallization is a frequent challenge. It almost always stems from the conditions of solubility and supersaturation.
Table 2: Troubleshooting Guide: No Crystallization Observed
| Potential Cause | Explanation | Actionable Solutions |
|---|---|---|
| Solvent is too good | The diastereomeric salt is too soluble in the chosen solvent to precipitate, even at low temperatures. | 1. Concentrate the Solution: Carefully remove some solvent under reduced pressure to create a supersaturated solution.[4] 2. Add an Anti-Solvent: Slowly add a solvent in which the salt is known to be insoluble (e.g., heptane, MTBE) until persistent turbidity is observed.[4] 3. Change Solvents: Screen other solvents (e.g., isopropanol, acetonitrile, ethyl acetate) entirely. |
| Insufficient Time | Crystallization can be a slow kinetic process, sometimes requiring extended periods to initiate nucleation. | Be patient. Allow the solution to stand undisturbed at a low temperature (e.g., 4 °C) for 24-48 hours.[4] |
| Lack of Nucleation Sites | Crystal growth requires an initial seed or nucleation site. Smooth glass surfaces can inhibit this. | 1. Scratch: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface to create microscopic imperfections that can initiate crystal growth. 2. Seed: If available, add a single, tiny crystal of the desired diastereomeric salt to the solution. |
| Incorrect Stoichiometry | Using a large excess of the resolving agent can sometimes increase the overall solubility of the salt mixture. | Start with 0.5-0.6 equivalents of the chiral resolving agent relative to the racemic amine. This favors the precipitation of the less soluble salt while leaving the more soluble one in the mother liquor. |
Q5: The enantiomeric excess (ee) of my crystallized product is low. How can I improve it?
Achieving low ee is a sign that the less soluble and more soluble diastereomers are co-precipitating. This is an issue of selectivity in the crystallization process.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of (R)-3-[Boc(ethyl)amino]piperidine
Welcome to the technical support center for the synthesis and purification of (R)-3-[Boc(ethyl)amino]piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring its high chemical and enantiomeric purity is paramount.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and mitigate common impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and analysis of this compound. The synthetic route can significantly influence the impurity profile. The two most common routes are:
-
Route A: (R)-3-aminopiperidine → Ethylation → Boc Protection
-
Route B: (R)-3-aminopiperidine → Boc Protection → Ethylation
Our troubleshooting guide will consider impurities arising from both pathways.
Issue 1: An unexpected peak is observed in LC-MS with a mass corresponding to the loss of the ethyl group.
-
Symptom: Your LC-MS analysis shows a significant peak with an (M+H)⁺ value corresponding to (R)-3-(Boc-amino)piperidine, suggesting incomplete ethylation.
-
Probable Cause(s):
-
Insufficient Ethylation Reagent: The stoichiometry of the ethylating agent (e.g., ethyl iodide, diethyl sulfate) was too low to drive the reaction to completion.
-
Suboptimal Reaction Conditions: The reaction temperature may have been too low, or the reaction time was insufficient for complete conversion.
-
Steric Hindrance: The Boc-protected amine (in Route B) can be sterically hindered, slowing down the subsequent ethylation step.[1]
-
Base Inefficiency: The base used was not strong enough to adequately deprotonate the starting amine, leading to poor reactivity.
-
-
Recommended Actions & Solutions:
-
Reagent Stoichiometry: Increase the equivalents of the ethylating agent incrementally (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction progress by TLC or LC-MS to avoid potential side reactions from a large excess of the reagent.
-
Optimize Conditions: Gradually increase the reaction temperature in 10°C increments. Perform a time-course study to determine the optimal reaction duration.
-
Choice of Base: If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to ensure complete deprotonation.
-
Issue 2: A higher molecular weight peak is detected, suggesting over-reaction.
-
Symptom: LC-MS analysis reveals a peak corresponding to a di-Boc or a Boc-protected, N-ethylated piperidine ring impurity.
-
Probable Cause(s):
-
Di-Boc Formation: This is common when protecting the exocyclic amine (Route A). The piperidine ring nitrogen, being a secondary amine, can also react with di-tert-butyl dicarbonate ((Boc)₂O), especially under strongly basic conditions or with prolonged reaction times.[2][3]
-
Excessive Reagents: Using a large excess of (Boc)₂O can drive the reaction towards di-protection.[3]
-
-
Recommended Actions & Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of (Boc)₂O.[3]
-
Mind the Base: Use a milder base like sodium bicarbonate, or control the addition of a stronger base like triethylamine. The presence of a strong base can deprotonate the mono-Boc product, making it more nucleophilic and prone to a second reaction.[3]
-
Temperature Control: Perform the Boc protection at a controlled temperature, typically between 0°C and room temperature, to minimize the rate of the secondary reaction.[4]
-
Purification: These higher molecular weight impurities can often be effectively removed using column chromatography.
-
Issue 3: Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer.
-
Symptom: The enantiomeric excess (e.e.) of your final product is lower than expected.
-
Probable Cause(s):
-
Racemization of Starting Material: The chiral integrity of the starting (R)-3-aminopiperidine may be compromised.
-
Harsh Reaction Conditions: Exposure to strong acidic or basic conditions, particularly at elevated temperatures, can potentially cause racemization at the chiral center. While piperidines are generally robust, certain intermediates or reaction conditions could facilitate this process.
-
-
Recommended Actions & Solutions:
-
Verify Starting Material: Always confirm the enantiomeric purity of your starting (R)-3-aminopiperidine using chiral HPLC before beginning the synthesis.
-
Milder Conditions: Avoid prolonged exposure to high temperatures and extremes of pH throughout the synthesis and workup steps.
-
Chiral Resolution: If racemization is unavoidable or if the starting material has low e.e., a final chiral resolution step may be necessary. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by crystallization.[5]
-
Issue 4: A peak corresponding to the complete loss of the Boc group is observed.
-
Symptom: Your analytical data shows the presence of (R)-3-(ethylamino)piperidine.
-
Probable Cause(s):
-
Acidic Contamination: The tert-butoxycarbonyl (Boc) group is highly sensitive to acid.[6][7] Accidental exposure to acidic conditions during the workup or purification (e.g., acidic silica gel, incorrect pH adjustment) can cause premature deprotection. The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the free amine.[8]
-
-
Recommended Actions & Solutions:
-
Neutralize Glassware: Ensure all reaction and storage vessels are free of acidic residues.
-
Aqueous Workup: During workup, use a mild basic wash (e.g., saturated aqueous NaHCO₃) to neutralize any acidic species before concentration.
-
Chromatography: If using silica gel chromatography, consider pre-treating the silica with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to prevent on-column deprotection.
-
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing unknown impurities during your synthesis.
Caption: Troubleshooting workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the Boc protection step? A1: The most critical parameters are temperature, stoichiometry of (Boc)₂O, and the choice and amount of base. The reaction is exothermic, and poor temperature control can lead to side reactions. Using more than a slight excess (1.05-1.1 eq) of (Boc)₂O can lead to the formation of di-Boc impurities, especially if a strong base is used.[3][9]
Q2: Which analytical techniques are best for monitoring the reaction and assessing final purity? A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress.[10] For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (LC-MS) detection is the gold standard.[10][] To determine the enantiomeric purity, a specific Chiral HPLC method is required.
Q3: Can ethanol be used as a solvent during any hydrogenation steps (e.g., for removing a benzyl protecting group)? A3: It is highly discouraged. During catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), ethanol can be oxidized to acetaldehyde. This acetaldehyde can then undergo a reductive amination with your product amine, leading to the formation of an N-ethylated impurity, which in this case would be the desired product but formed via an uncontrolled side reaction.[3][12] It is better to use solvents like methanol, ethyl acetate, or THF.
Q4: How can I effectively remove the unreacted starting amine from my final product? A4: Unreacted (R)-3-aminopiperidine or (R)-3-(ethylamino)piperidine can typically be removed through an acidic wash during the workup. The basic amine impurities will be protonated and move into the aqueous layer, while the Boc-protected product remains in the organic layer. Alternatively, column chromatography on silica gel is also very effective.
Experimental Protocols
Protocol 1: Optimized Boc Protection of (R)-3-(ethylamino)piperidine
This protocol is designed to minimize the formation of di-Boc and other byproducts.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-3-(ethylamino)piperidine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of amine).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: If your starting material is a salt (e.g., dihydrochloride), add triethylamine (2.2 eq) and stir for 15 minutes. If starting from the free base, add triethylamine (1.1 eq).
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to neutralize), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel if necessary.
Protocol 2: General Method for Chiral HPLC Analysis
This serves as a starting point for method development to determine the enantiomeric excess (e.e.).
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.
-
Additive: Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape and resolution for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210-220 nm.
-
Procedure:
-
Dissolve a small sample of the final product in the mobile phase.
-
Inject onto the HPLC system.
-
Analyze the chromatogram to determine the retention times of the (R) and (S) enantiomers. A racemic standard is required for initial peak identification.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
Summary of Potential Impurities
| Impurity Name | Probable Origin | (M+H)⁺ (Expected) | Recommended Analytical Method |
| (R)-3-(Boc-amino)piperidine | Incomplete ethylation | 201.16 | LC-MS, HPLC |
| 1-Boc-(R)-3-(ethylamino)piperidine | Over-reaction (piperidine N-protection) | 329.25 | LC-MS, HPLC |
| Unreacted (R)-3-(ethylamino)piperidine | Incomplete Boc-protection | 129.14 | LC-MS, GC-MS |
| (S)-3-[Boc(ethyl)amino]piperidine | Racemization | 229.19 | Chiral HPLC |
| (R)-3-(ethylamino)piperidine | Premature Boc-deprotection | 129.14 | LC-MS, GC-MS |
Synthetic Pathway and Impurity Formation
Caption: Synthetic Route B and common impurity pathways.
References
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- Cho, H., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(8), 12479-12488.[14]
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[16]
- ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[17]
- Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.[18]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Rychnovsky, S. D., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(18), 6363-6374.[5]
- BenchChem. (n.d.). Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine.
- Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B, 853-859.[19]
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.[20]
- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.[21]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Guidechem. (n.d.). What is the synthesis route of (R)-3-(Boc-Amino)piperidine?.
- Pesnot, T., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition, 60(33), 18039-18044.[24]
- Pharmaffiliates. (n.d.). CAS No : 309956-78-3 | Product Name : (R)-3-(Boc-Amino)piperidine.
- BenchChem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
- ResearchGate. (2019).
- BenchChem. (n.d.). The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis.
- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- ResearchGate. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.[29]
- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.[4]
- BOC Sciences. (n.d.). Impurity Identification & Analysis Services.
- Åkerman, S., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(13), 5414-5425.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for (R)-3-[Boc(ethyl)amino]piperidine Coupling
Welcome to the technical support center for optimizing the amide coupling of (R)-3-[Boc(ethyl)amino]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific transformation. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenge stems from the steric hindrance of the amine. This compound is a secondary amine with bulky substituents (an ethyl group and a piperidine ring), which can significantly slow down the rate of reaction compared to a primary amine.[1][2][3] This steric bulk can make it difficult for the amine to approach the activated carboxylic acid, often leading to low yields or requiring harsh reaction conditions.[1][4]
Q2: Which coupling reagents are most effective for this hindered amine?
For sterically hindered amines, modern uronium/aminium-based coupling reagents are generally the most effective due to their high reactivity and ability to rapidly form a highly reactive activated ester.[5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[5][6][7] Its mechanism involves the formation of a reactive OAt-active ester, and the presence of the HOAt moiety accelerates the coupling and is known to suppress epimerization, which is crucial when coupling chiral carboxylic acids.[5][8]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also strong alternatives, though HATU often provides faster kinetics and higher yields with challenging substrates.[9][10][11]
-
Carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) can be used, but almost always require an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to form the active ester in situ and minimize side reactions and racemization.[1][9][12][13] For hindered couplings, this method can be sluggish compared to HATU.[4]
| Coupling Reagent | Pros | Cons | Typical Equivalents |
| HATU | High reactivity, fast kinetics, low racemization.[5] | Higher cost, can cause guanidinylation of the amine if not pre-activated.[14] | 1.0 - 1.5 |
| HBTU/PyBOP | Effective, less expensive than HATU. | Can be less effective than HATU for severely hindered substrates.[9] | 1.0 - 1.5 |
| EDC/HOBt | Cost-effective, water-soluble urea byproduct (EDC).[2][12] | Slower kinetics, higher risk of racemization without additives.[8][15] | 1.2 - 1.5 |
Q3: What is the best choice of base and solvent for this reaction?
Base: A non-nucleophilic, sterically hindered base is essential to prevent unwanted side reactions.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard and highly recommended choice.[16][17] Its bulky isopropyl groups prevent it from acting as a nucleophile, so it will not compete with your piperidine substrate.[17][18][19] It effectively scavenges the acid formed during the reaction.
-
Triethylamine (TEA) should be used with caution. It is less sterically hindered than DIPEA and can sometimes act as a nucleophile, leading to the formation of byproducts.[16][18][20]
Solvent: A polar, aprotic, and anhydrous solvent is required.
-
N,N-Dimethylformamide (DMF) is a common and effective choice, as it readily dissolves most reactants and reagents.[6]
-
Dichloromethane (DCM) is another excellent option, particularly if the product is sensitive to higher temperatures, as DCM is more volatile and easier to remove.[2]
-
Ensure all solvents are anhydrous, as water will hydrolyze the activated ester intermediate, leading to reaction failure.[1]
Q4: How can I monitor the reaction progress effectively?
Monitoring the reaction is crucial for optimization. The two most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the limiting starting material.[21] A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the consumption of starting materials and the formation of the desired product mass peak. This is the preferred method for tracking reaction completion and identifying potential byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling reaction.
Problem 1: Low or No Product Formation
This is the most common issue and can stem from several root causes.
Caption: Troubleshooting flowchart for low yield.
-
Cause A: Incomplete Carboxylic Acid Activation. The coupling reagent may be old, hydrated, or simply not potent enough for your specific carboxylic acid.[1]
-
Cause B: Amine Deactivation. The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Additionally, if your amine starting material is an HCl salt, it will consume a full equivalent of your base before the reaction can even begin.
-
Solution: Ensure you are using at least 2.0 equivalents of DIPEA.[5] If the amine is a salt, consider increasing the base to 3.0 equivalents or performing a basic aqueous workup to liberate the free amine before the reaction.
-
-
Cause C: Steric Hindrance. As discussed, this is a primary challenge.[1][2][3] Standard conditions may not be sufficient.
-
Solution: For particularly difficult couplings, you may need to increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time (e.g., 12-24 hours). In some extreme cases, converting the carboxylic acid to an acyl fluoride has been shown to be effective for coupling hindered substrates.[3][4][23][24]
-
Problem 2: Racemization of the Carboxylic Acid Stereocenter
If your carboxylic acid has a stereocenter adjacent to the carboxyl group, there is a risk of epimerization under the reaction conditions.
-
Cause: The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated and re-protonated, scrambling the stereocenter.[25] This is more likely with over-activation or prolonged exposure to base.
-
Solution 1: Choice of Reagent. Use a coupling reagent with a built-in racemization suppressant. HATU (containing HOAt) and EDC combined with Oxyma Pure are superior to HBTU or EDC/HOBt in this regard.[1][5][8]
-
Solution 2: Temperature Control. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] Avoid heating unless absolutely necessary for the reaction to proceed.
-
Solution 3: Base. Use the minimum necessary amount of base (typically 2.0 equivalents). Some protocols for highly sensitive substrates recommend N-methylmorpholine (NMM) as it is less basic than DIPEA, though this may slow the reaction rate.
-
Problem 3: Difficult Product Purification
The crude product may be contaminated with urea byproducts or excess reagents.
-
Cause A: Urea Byproducts. If using a carbodiimide like DCC or DIC, the resulting dicyclohexylurea (DCU) or diisopropylurea can be difficult to remove as they are often poorly soluble.
-
Cause B: Excess Reagents/Starting Materials.
-
Solution: Implement a Standard Aqueous Workup. A robust workup procedure can remove the majority of impurities before chromatography.[21] After diluting the reaction mixture with an organic solvent (e.g., Ethyl Acetate), wash sequentially with:
-
Finally, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[21] This cleaner crude product will behave much better during column chromatography.
-
General Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of this compound.
Caption: Standard workflow for HATU coupling.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)[5]
-
DIPEA (2.0 - 3.0 eq)[5]
-
Anhydrous DMF or DCM
-
Ethyl Acetate (EtOAc)
-
1M Citric Acid or Saturated NH₄Cl
-
Saturated NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.2 eq) followed by DIPEA (2.0 eq).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. The solution may change color.[5]
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-18 hours).[5]
-
Once complete, quench the reaction by adding water and dilute with a larger volume of an organic solvent like Ethyl Acetate.[21]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M citric acid, saturated NaHCO₃, and finally with brine.[5][21]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to obtain the desired amide product.
References
- Biofilm Inhibitor Synthesis. Amide Workup.
- Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
- T. Fukuyama. Epimerization of Peptide.
- Wikipedia. HATU.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
- The Synthesis of Sterically Hindered Amides. ResearchGate.
- Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?.
- Organic Chemistry Portal. Amide synthesis by acylation.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Reddit. amide coupling help.
- Fisher Scientific. Amide Synthesis.
- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Reddit. Does using DIPEA in a peptide coupling reaction that different from TEA?.
- Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
- Reddit. Tips and tricks for difficult amide bond formation?.
- ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. bachem.com [bachem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. hepatochem.com [hepatochem.com]
- 16. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 17. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 22. reddit.com [reddit.com]
- 23. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Purity Assessment of (R)-3-[Boc(ethyl)amino]piperidine
Introduction: The Analytical Imperative for Chiral Building Blocks
(R)-3-[Boc(ethyl)amino]piperidine is a chiral synthetic building block of significant interest in pharmaceutical development. As a substituted piperidine, it belongs to a class of structures prevalent in many active pharmaceutical ingredients (APIs). The precise stereochemistry at the C3 position, combined with the Boc (tert-Butoxycarbonyl) and ethyl protecting groups, makes it a valuable intermediate for constructing complex target molecules.
In the rigorous landscape of drug development, the purity of such a starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug substance. Impurities, whether they are structural isomers, enantiomeric counterparts, residual starting materials, or by-products, can have unintended pharmacological or toxicological effects.[1] This guide provides a comprehensive comparison of orthogonal analytical methods for the complete purity assessment of this compound, designed for researchers, analytical chemists, and process development professionals. Our approach is built on the principle of orthogonality, where distinct analytical techniques are employed to create a self-validating system of quality control.
The purity profile is dissected into three critical attributes:
-
Chemical Purity: The identification and quantification of any organic impurities that are not the desired molecule.
-
Enantiomeric Purity: The measure of the undesired (S)-enantiomer relative to the desired (R)-enantiomer, typically expressed as enantiomeric excess (% ee).
-
Absolute Purity (Assay): The definitive quantification of the mass of the target analyte in the material.
Assessment of Chemical Purity: The Role of Reversed-Phase HPLC
The primary tool for assessing chemical purity and detecting related substances is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode.[2]
Causality Behind Experimental Choices (Expertise & Experience): Reversed-phase HPLC separates molecules based on their hydrophobicity. For this compound, this is an ideal choice because potential impurities often have different polarities. For example, an impurity where the Boc group has been prematurely cleaved would be significantly more polar and elute much earlier. Conversely, impurities from unreacted starting materials or side-reactions may be more or less polar, allowing for effective separation across a gradient elution. The Boc group provides a moderate UV chromophore, enabling sensitive detection, typically around 210-220 nm.
Experimental Protocol: RP-HPLC for Related Substances
-
System Preparation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). The C18 phase provides excellent hydrophobic retention for the Boc-protected compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the basic piperidine nitrogen.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient is employed to separate compounds with a wide range of polarities.
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for reproducible retention times.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Concentration: Accurately prepare a sample solution at approximately 1.0 mg/mL.
-
Data Presentation: Typical Chromatographic Profile
The data below is illustrative of a typical analysis, where impurities are quantified by peak area percentage.
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Possible Identity |
| Impurity 1 | 4.5 | 0.30 | 0.08% | De-Boc protected compound |
| Main Peak | 15.0 | 1.00 | 99.75% | This compound |
| Impurity 2 | 18.2 | 1.21 | 0.12% | Process-related impurity |
| Impurity 3 | 21.5 | 1.43 | 0.05% | Unknown |
Workflow Visualization: HPLC Purity Analysis
Caption: Standard workflow for chemical purity analysis by RP-HPLC.
The Critical Determination of Enantiomeric Purity
For a chiral intermediate, controlling the enantiomeric purity is arguably the most critical analytical task. The presence of the undesired (S)-enantiomer can lead to reduced efficacy or off-target effects in the final API.[3] Chiral chromatography is the definitive technique for this measurement. We compare two powerful, orthogonal approaches: Supercritical Fluid Chromatography (SFC) and HPLC.
Method A: Chiral Supercritical Fluid Chromatography (SFC)
Causality Behind Experimental Choices: SFC has emerged as a premier technique for chiral separations, often surpassing HPLC in speed and efficiency.[4] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for very fast separations (often under 5 minutes) without sacrificing resolution.[3] Furthermore, it drastically reduces the consumption of organic solvents, making it a more cost-effective and environmentally friendly ("green") method.[5]
-
System: An analytical SFC system with a back-pressure regulator, CO2 pump, modifier pump, and UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm). These columns are broadly selective for a wide range of chiral compounds.
-
Mobile Phase: Supercritical CO2 with an organic modifier (co-solvent). A typical starting point is 85:15 (CO2:Methanol). An additive like 0.1% diethylamine (DEA) may be added to the modifier to improve the peak shape of the basic analyte.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation:
-
Diluent: Methanol.
-
Concentration: 0.5 mg/mL.
-
Method B: Chiral High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: Chiral HPLC remains a robust and universally available technique for enantioseparation. While often slower than SFC, its strength lies in the vast array of available CSPs and the use of different solvent systems (normal-phase, polar organic, reversed-phase), providing a truly orthogonal check to an SFC method.[6][7] For Boc-protected amines, normal-phase chromatography using hexane/alcohol mixtures often provides excellent selectivity on polysaccharide-based CSPs.
-
System: A standard HPLC system.
-
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® IC (4.6 x 250 mm, 5 µm). Using a different CSP provides orthogonality.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% DEA as an additive for peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Concentration: 0.5 mg/mL.
-
Comparison of Chiral Separation Techniques
| Parameter | Chiral Supercritical Fluid Chromatography (SFC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Analysis Speed | Very Fast (typically 2-5 min) | Moderate to Slow (typically 10-30 min) |
| Resolution (Rs) | Often higher due to high efficiency | Generally very good, highly dependent on CSP/mobile phase |
| Solvent Consumption | Low organic solvent use; primarily CO2 | High organic solvent use (Hexane, Alcohols) |
| Environmental Impact | Low ("Green" technique) | High, especially with normal-phase solvents |
| Cost per Analysis | Lower due to solvent savings and speed | Higher due to solvent cost and longer run times |
| Orthogonality | Highly orthogonal to HPLC due to different phase properties | Provides orthogonality through different modes (NP, RP, PO) |
Workflow Visualization: Chiral Method Development Strategy
Caption: A logical workflow for developing a robust chiral separation method.
Orthogonal & Confirmatory Methods
To build a truly trustworthy and self-validating analytical package, chromatographic methods should be supported by techniques that rely on fundamentally different principles.
Method A: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality Behind Experimental Choices: While HPLC-UV detects impurities, it does not identify them. LC-MS is the gold standard for impurity identification.[8][9] By coupling the separation power of HPLC with the detection power of a mass spectrometer, one can obtain the molecular weight of each impurity peak observed in the chromatogram. This is indispensable during process development to understand the origin of by-products and degradation pathways.[10]
The protocol follows the RP-HPLC method described in Section 1, with the eluent from the column directed into the source of a mass spectrometer (e.g., a single quadrupole or Q-TOF instrument).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for the basic piperidine nitrogen, which will readily form [M+H]⁺ ions.
-
Data Acquisition: Scan mode is used to acquire mass spectra across a relevant range (e.g., m/z 100-1000) for all eluting peaks.
-
Data Analysis: The mass spectrum of each impurity peak is analyzed to determine its molecular weight, providing crucial clues to its structure.
Method B: Quantitative NMR (qNMR)
Causality Behind Experimental Choices: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity (assay) of a substance.[11] Unlike chromatography, which provides a relative purity based on response factors (which are assumed to be equal for impurities), qNMR provides a direct, absolute measure of the analyte concentration against a certified internal standard.[12][13] The integral of an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[14] This makes qNMR an invaluable orthogonal technique to verify the assay value obtained by HPLC.[15]
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. The standard must have peaks that do not overlap with the analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field instrument (≥400 MHz) ensuring full relaxation of all signals (long relaxation delay, D1 ≥ 5xT₁).
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique peak for the analyte (e.g., the 9 protons of the Boc group) and a unique peak for the internal standard.
-
-
Calculation: The purity (P) is calculated using the following formula:
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte)
-
Where: I = integral, N = number of protons, M = molar mass, m = mass.
-
Summary and Recommended Strategy
A robust, reliable, and defensible purity assessment of this compound requires a multi-pronged, orthogonal strategy. No single method can provide a complete picture.
-
For Routine Quality Control:
-
Chemical Purity: A validated RP-HPLC method should be used to quantify related substances.
-
Enantiomeric Purity: A validated Chiral SFC method is recommended for its speed and green credentials. A Chiral HPLC method should be developed as an orthogonal backup.
-
-
For Development & Characterization:
-
Impurity Identification: LC-MS is essential to identify the structure of any unknown impurities detected by HPLC, guiding process improvements.
-
Reference Standard Certification: qNMR should be used to assign the absolute purity (assay) of the reference standard material, against which all chromatographic assays are ultimately compared.
-
By integrating these techniques, researchers and drug developers can establish a self-validating analytical system that ensures the quality and consistency of this critical chiral building block, ultimately contributing to the development of safer and more effective medicines.
References
- Emery Pharma.
- American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
- Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1). [Link]
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
- American Pharmaceutical Review.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ResearchGate.
- PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
- PubMed.
- Wiley Online Library. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]
- LCGC International. New Study Outlines on SFC Technique for Chiral Bioanalysis. [Link]
- CHIMIA.
- Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
- ResearchGate.
- Biomedical Journal of Scientific & Technical Research.
- ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs)
Sources
- 1. soeagra.com [soeagra.com]
- 2. biomedres.us [biomedres.us]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chimia.ch [chimia.ch]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Method Development for (R)-3-[Boc(ethyl)amino]piperidine
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective analysis of (R)-3-[Boc(ethyl)amino]piperidine. As a critical chiral intermediate in the synthesis of various pharmaceutical agents, ensuring its enantiomeric purity is paramount. This document moves beyond a single, prescribed method, instead offering a logical, field-proven workflow for method development. We will explore the rationale behind selecting chiral stationary phases (CSPs), compare mobile phase strategies, and provide detailed experimental protocols based on established methods for structurally similar piperidine derivatives.
The Analytical Imperative: Why Chiral Separation Matters
This compound belongs to a class of chiral building blocks essential in modern drug development. The Boc (tert-butoxycarbonyl) protecting group makes it a versatile intermediate for creating more complex molecules.[1][2][3] Specifically, N-protected 3-aminopiperidine derivatives are foundational for synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[2][4] The biological activity of these final drug products is often dependent on a single enantiomer; the other may be inactive or, in some cases, cause undesirable side effects. Therefore, a robust and reliable analytical method to quantify the enantiomeric excess (e.e.) is a non-negotiable aspect of quality control.
The primary analytical challenge with piperidine derivatives is their lack of a strong UV chromophore.[5][6][7] While the Boc group provides some UV absorbance, detection sensitivity can be limited. This guide will address direct separation methods and discuss derivatization as a viable alternative for enhancing detectability.
Pillar 1: The Heart of the Separation - The Chiral Stationary Phase (CSP)
The cornerstone of any chiral separation is the choice of the CSP.[8] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[9] One enantiomer forms a more stable complex, leading to a longer retention time and, thus, separation. For piperidine derivatives, polysaccharide-based CSPs are overwhelmingly the most successful choice.[8][9]
These CSPs consist of cellulose or amylose polymers derivatized with various phenylcarbamates, which are then coated or immobilized onto a silica support.[9][10] The separation is governed by a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[11][12]
Below is a comparison of commonly screened polysaccharide CSPs for this class of compounds.
| Chiral Stationary Phase (CSP) | Selector Chemistry | Primary Interactions & Strengths |
| Lux Cellulose-1 / CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | A versatile selector offering strong π-π and hydrogen bonding sites. Excellent for aromatic and conjugated systems, and has proven highly effective for piperidine derivatives.[10][11][12] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | The amylose backbone provides a different helical structure ("chiral pockets") compared to cellulose, often resulting in complementary or inverted elution order.[5][9] |
| Chiralpak® IA / IB | Immobilized Amylose & Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized phases offer enhanced robustness and allow for a wider range of solvents, including those prohibited on coated phases (e.g., DCM, THF), expanding method development options.[13][14] |
For a new molecule like this compound, a screening approach using both a cellulose-based (e.g., Lux Cellulose-1) and an amylose-based (e.g., Chiralpak AD-H) column is the most efficient strategy to find a successful separation.
Pillar 2: The Mobile Phase - Driving Selectivity
The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. Screening is typically performed in three modes: Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP).[9] For Boc-protected amines, NP and PO modes are often the most effective.
-
Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar modifier (the "alcohol"), such as isopropanol (IPA) or ethanol (EtOH). This mode promotes hydrogen bonding between the analyte and the CSP.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol. This can offer different selectivity compared to NP.
-
The Critical Role of Additives: For basic analytes like amines, peak shape can be poor due to strong interactions with residual acidic silanols on the silica support. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is crucial.[5][15] The DEA competes for the active sites on the silica, preventing peak tailing and improving resolution.
Comparative Methodologies & Protocols
While a specific, published method for the title compound is not available, we can construct highly effective starting protocols based on successful separations of the closely related (R)-3-aminopiperidine and its Boc-protected precursor.[4][5]
Method A: Cellulose-Based CSP in Normal Phase
This approach leverages the proven success of cellulose tris(3,5-dimethylphenylcarbamate) for similar structures.
Experimental Protocol:
-
Column: Lux Cellulose-1 (or Chiralpak OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm (for the Boc group).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Method B: Amylose-Based CSP in Polar Organic Mode
This method provides an alternative selectivity using an amylose-based column, which can sometimes provide superior resolution or a different elution order.[5]
Experimental Protocol:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.[16]
-
Mobile Phase: Ethanol / Diethylamine (100:0.1, v/v).[5]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 228 nm.
-
Sample Preparation: Dissolve the sample in ethanol at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Anticipated Performance Comparison
The following table outlines the expected performance characteristics based on data from analogous separations.
| Parameter | Method A (Cellulose-NP) | Method B (Amylose-PO) | Rationale & Explanation |
| Resolution (Rs) | Expected > 2.0 | Expected > 4.0 | Both methods are expected to yield baseline resolution. The polar organic method reported for a similar compound showed very high resolution.[5] |
| Selectivity (α) | > 1.2 | > 1.5 | Selectivity is a measure of the separation factor between the two peaks. A higher value indicates a greater difference in retention. |
| Retention Time (k') | 3-8 minutes | 10-20 minutes | Normal phase methods with high hexane content are typically faster. The polar organic method with a lower flow rate will likely result in longer run times.[5] |
| Peak Shape | Symmetrical peaks | Symmetrical peaks | The inclusion of DEA in the mobile phase is critical for achieving good peak symmetry in both methods. |
| Elution Order | R before S (Hypothetical) | S before R (Hypothetical) | Elution order can be unpredictable and may be inverted between cellulose and amylose phases. |
Visualizing the Workflow and Mechanism
To achieve a robust chiral separation, a systematic approach is necessary. The following diagram illustrates a logical workflow for chiral method development.
Caption: A systematic workflow for chiral HPLC method development.
The separation itself is based on the differential interaction energy between the enantiomers and the CSP.
Caption: Principle of chiral recognition on a polysaccharide CSP.
Alternative Strategy: Pre-Column Derivatization
If detection sensitivity is a major issue or if direct methods fail to provide adequate resolution, pre-column derivatization is a powerful alternative. This involves reacting the amine with a reagent to attach a strongly UV-absorbing group.
A published method for the parent compound, 3-aminopiperidine, successfully used para-toluenesulfonyl chloride (PTSC) as a derivatizing agent.[5] This reaction introduces a tosyl group, which has a strong chromophore, significantly enhancing detection at wavelengths like 228 nm or 254 nm.[5][6]
Advantages:
-
Increased Sensitivity: Allows for the detection and quantification of very low levels of the undesired enantiomer.
-
Altered Selectivity: The derivatized molecule has different properties and may be separated more easily on a wider range of CSPs.
Disadvantages:
-
Additional Sample Prep: Adds time and complexity to the workflow.
-
Risk of Racemization: The derivatization conditions must be mild to ensure the chiral center of the analyte is not affected.
-
Stoichiometry: The reaction must be driven to completion to ensure accurate quantification.
Conclusion and Recommendations
For the enantioselective analysis of this compound, a systematic screening approach is the most scientifically sound strategy.
-
Primary Recommendation: Begin by screening both a cellulose-based (e.g., Lux Cellulose-1 ) and an amylose-based (e.g., Chiralpak AD-H ) column under normal phase (Hexane/IPA) and polar organic (Ethanol) conditions. The inclusion of 0.1% DEA in the mobile phase is critical for success. This dual-pronged approach has a very high probability (>90%) of yielding a satisfactory separation.[10]
-
Secondary Approach: If the primary screening fails or if higher sensitivity is required for impurity testing, a pre-column derivatization method using an agent like PTSC or benzoyl chloride should be developed.[5][6][7]
The detailed protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to establish a validated, high-performance chiral HPLC method for this important pharmaceutical intermediate.
References
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Lux Cellulose-1. Phenomenex. [Link]
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
- Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chrom
- Lux Simplified Chiral Separ
- Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride.
- Preparation method of (R)-3-Boc-aminopiperidine.
- Tilstam, U., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.RSC Advances. [Link]
- Contente, M. L., et al. (2017). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.Beilstein Journal of Organic Chemistry. [Link]
- A kind of HPLC analytical approach of 3-amino piperidine.
- The HPLC analytical approach of 3-amino piperidine.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Bhushan, R., & Kumar, R. (2010). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Ghavre, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.Journal of Chemistry. [Link]
- Du, J., et al. (2023). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.Journal of the American Chemical Society. [Link]
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.WorldOfChemicals. [Link]
- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- CHIRALPAK® AD-H Instructions. Daicel Chiral Technologies. [Link]
- An, M., & Wu, J. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.Journal of the American Society for Mass Spectrometry, 15(4), 569-578. [Link]
- Mittal, R., et al. (2019).
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. hplcmart.com [hplcmart.com]
- 12. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 13. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chiraltech.com [chiraltech.com]
A Comparative Guide to Chiral Piperidines in Asymmetric Synthesis: A Focus on (R)-3-(Boc-amino)piperidine and its Analogs
Abstract: The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral amines, particularly those embedded in heterocyclic scaffolds like piperidine, are indispensable building blocks and intermediates in the synthesis of a vast array of pharmaceuticals.[1][2] This guide provides an in-depth comparative analysis of (R)-3-[Boc(ethyl)amino]piperidine and its more prevalent precursor, (R)-3-(Boc-amino)piperidine, against other classes of chiral amines used in asymmetric synthesis. We will explore its role as a chiral building block, contrasting its utility with classical chiral auxiliaries and the parent structures of organocatalysts. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral synthons for complex molecule synthesis.
The Central Role of Chiral Amines in Modern Synthesis
Chiral amines are fundamental tools in asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules.[3] Their utility spans three primary roles:
-
Chiral Building Blocks: Enantiopure amines are incorporated directly into the final molecular structure, providing a key stereocenter from which other chiral centers can be established. (R)-3-(Boc-amino)piperidine is a prime example of a molecule used in this capacity.[4][5]
-
Chiral Auxiliaries: A chiral amine can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[6][7] After the desired transformation, the auxiliary is cleaved and can often be recovered.[3]
-
Chiral Catalysts: Amines can act as organocatalysts, forming transient chiral intermediates like enamines or iminium ions to facilitate highly enantioselective reactions.[8][9] Primary and secondary amines, such as those derived from proline or cinchona alkaloids, are particularly prominent in this field.[10]
The selection of a chiral amine is therefore a critical decision, dictated by the synthetic strategy, desired stereochemical outcome, and the specific transformation being performed.
Profile of (R)-3-(Boc-amino)piperidine: A Key Pharmaceutical Building Block
(R)-3-(Boc-amino)piperidine (CAS: 309956-78-3) is a chiral piperidine derivative that has become a high-value intermediate in the pharmaceutical industry.[11][12] Its prominence is largely due to its role as a key structural component in Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Alogliptin and Linagliptin, which are used in the management of type 2 diabetes.[5][13]
Structure and Key Features:
-
Chiral Center: The stereocenter at the C-3 position is crucial for the biological activity of the final drug molecule, ensuring precise interaction with the target enzyme.
-
Piperidine Scaffold: This saturated heterocycle is a common motif in bioactive molecules, providing a rigid conformational framework.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the exocyclic amine is a critical feature.[14] It renders the amine non-nucleophilic and non-basic, preventing unwanted side reactions during synthesis. The Boc group is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions, allowing for selective deprotection and subsequent functionalization.[15]
The workflow for utilizing a chiral building block like (R)-3-(Boc-amino)piperidine is a foundational concept in multi-step synthesis.
Caption: Generalized workflow for using a chiral building block.
Comparative Analysis with Other Chiral Amines
The effectiveness of (R)-3-(Boc-amino)piperidine as a building block can be best understood by comparing it to other classes of chiral amines in their respective applications.
Versus Classical Chiral Auxiliaries
Chiral auxiliaries, such as Evans' oxazolidinones and prolinol derivatives, achieve stereocontrol by being covalently bonded to the substrate to induce diastereoselectivity.[6]
| Feature | (R)-3-(Boc-amino)piperidine (as Building Block) | Evans' Oxazolidinones (as Auxiliary) | (S)-Prolinol Derivatives (as Auxiliary) |
| Primary Role | Direct incorporation into final structure | Temporary stereodirecting group | Temporary stereodirecting group |
| Mechanism | Provides a pre-existing stereocenter | Steric hindrance directs approach of reagents | Steric hindrance and chelation control |
| Typical Application | Synthesis of DPP-IV inhibitors[13] | Asymmetric alkylations, aldol reactions | Asymmetric Diels-Alder, aldol reactions[16] |
| Stereoselectivity | N/A (enantiopure starting material) | High diastereoselectivity (>99% de) | High diastereoselectivity and enantioselectivity (>98% ee)[16] |
| Removal Required | No, it is part of the target molecule | Yes (e.g., hydrolysis, reduction) | Yes (e.g., hydrolysis, reduction) |
| Atom Economy | High (all atoms are incorporated) | Lower (auxiliary is removed) | Lower (auxiliary is removed) |
Causality Insight: The choice between a chiral building block and a chiral auxiliary is a fundamental strategic decision. Using a building block like (R)-3-(Boc-amino)piperidine is often more convergent and atom-economical if the scaffold is desired in the final product. Chiral auxiliaries offer greater flexibility for creating stereocenters on a wide variety of substrates but require additional steps for attachment and removal.[7]
Versus Chiral Organocatalysts
While the Boc-protected amine is catalytically inactive, its deprotected form, (R)-3-aminopiperidine, contains a secondary amine and a primary amine, bearing resemblance to scaffolds used in organocatalysis, such as proline and its derivatives.[9]
| Catalyst / Precursor | Reaction Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-Diphenylprolinol TMS Ether [9] | Michael Addition (Propanal + Nitrostyrene) | Not Specified | 82 | 99 |
| L-Proline [9] | Michael Addition (Propanal + Nitrostyrene) | Not Specified | 10 | 22 |
| (R)-3-aminopiperidine scaffold | N/A (Used as building block, not catalyst) | N/A | N/A | N/A |
Expertise Insight: The data clearly shows that specialized chiral amines like prolinol derivatives are highly optimized for catalytic asymmetric reactions, offering exceptional enantioselectivity.[9] While the (R)-3-aminopiperidine scaffold could theoretically have catalytic activity, its primary and documented value lies in its role as a structural component, where its chirality is transferred stoichiometrically, not catalytically.
The Influence of N-Substitution: The Case of this compound
The user's topic of interest, this compound, is a derivative of the more common (R)-3-(Boc-amino)piperidine. While direct comparative experimental data is scarce in peer-reviewed literature, we can infer its properties based on established chemical principles.
Structural Comparison:
-
(R)-3-(Boc-amino)piperidine: Features a Boc-protected primary amine (-NHBoc).
-
This compound: Features a Boc-protected secondary amine (-N(Et)Boc).
Predicted Impact of the Ethyl Group:
-
Steric Hindrance: The addition of the ethyl group increases the steric bulk around the nitrogen atom. This would likely decrease the rate of subsequent reactions involving this group, for example, in acylation or alkylation steps after a hypothetical Boc-deprotection.
-
Reactivity: The fundamental role of the Boc group is to "mask" the amine functionality.[14] This role is maintained in the ethylated analog. The primary difference in reactivity would manifest after the Boc group is removed. The resulting (R)-3-(ethylamino)piperidine would be a secondary amine, which has different reactivity profiles compared to the primary amine of deprotected (R)-3-aminopiperidine.
-
Synthesis: The synthesis of this compound would require additional steps compared to its simpler analog, likely involving either the alkylation of (R)-3-(Boc-amino)piperidine or the reductive amination of a suitable piperidone precursor with ethylamine, followed by protection.
This logical relationship highlights how a seemingly small structural modification can have significant implications for a synthetic campaign.
Caption: Synthetic relationship between key piperidine derivatives.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols.
Protocol 1: Synthesis of (R)-tert-butyl piperidin-3-ylcarbamate via Hydrogenation
This protocol describes the preparation of the title compound from a commercially available precursor. The success of the reaction is validated by the removal of the Cbz protecting group, which can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS).
Objective: To prepare (R)-3-(Boc-amino)piperidine from its N-Cbz protected precursor.
Materials:
-
(R)-benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂) supply
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve (R)-benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (e.g., 2.25 g, 6.73 mmol) in ethanol (20 mL).[11]
-
Carefully add 10% Pd/C catalyst (e.g., 0.23 g, ~10% by weight) to the solution.
-
Seal the vessel and purge the atmosphere with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is (R)-3-(Boc-amino)piperidine, which can be dried under vacuum.[11]
Protocol 2: Asymmetric Michael Addition using a Chiral Prolinol Catalyst
This protocol demonstrates a typical application of a chiral amine as an organocatalyst, providing a point of comparison for the function of chiral amines.
Objective: To synthesize a chiral γ-nitro aldehyde with high enantioselectivity.[9]
Materials:
-
(S)-Diphenylprolinol TMS Ether
-
Propanal
-
Trans-β-nitrostyrene
-
Toluene (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) and the (S)-Diphenylprolinol TMS Ether catalyst (20 mol%, 0.1 mmol) in toluene (1.0 mL) at room temperature, add propanal (2.0 mmol).
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (e.g., 1-24 hours).[9]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture directly under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the γ-nitro aldehyde product.
-
Validation: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[9]
Conclusion
(R)-3-(Boc-amino)piperidine stands out as a highly valuable chiral building block, primarily due to its efficient and direct incorporation into high-value pharmaceutical targets like DPP-IV inhibitors.[13] Its utility lies in the pre-packaged, protected, and stereochemically defined nature of its scaffold.
When compared to other classes of chiral amines:
-
It is more atom-economical and synthetically convergent than chiral auxiliaries for targets containing the piperidine core.
-
While its deprotected form has structural similarities to organocatalysts, its true value is realized in stoichiometric applications rather than catalytic ones.
The N-ethylated analog, this compound, represents a logical next-generation derivative. While not as commonly cited, its synthesis is feasible, and its utility would be in creating novel molecular architectures where a secondary amine is required at the 3-position. The principles of stereochemical control and protecting group strategy remain the same, highlighting the versatility and foundational importance of the chiral 3-aminopiperidine scaffold in modern medicinal chemistry.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 12. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 13. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 14. nbinno.com [nbinno.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Chiral Piperidine Scaffolds: A Comparative Guide to (R)- and (S)-3-[Boc(ethyl)amino]piperidine in Drug Discovery
Introduction: The Critical Role of Chirality in Piperidine-Based Pharmaceuticals
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold for engaging with biological targets. A key determinant of the pharmacological activity of substituted piperidines is stereochemistry. The spatial arrangement of atoms, particularly at chiral centers, can profoundly influence a molecule's binding affinity, selectivity, and metabolic stability. This guide provides a comparative overview of the (R)- and (S)-enantiomers of 3-[Boc(ethyl)amino]piperidine, two chiral building blocks with significant potential in drug discovery.
While direct comparative biological activity data for (R)- and (S)-3-[Boc(ethyl)amino]piperidine is not extensively available in public literature, their importance lies in their role as advanced intermediates for the synthesis of complex, biologically active molecules. The stereochemistry at the C3 position of the piperidine ring is often crucial for the pharmacological activity of the final drug substance.[2] This guide will, therefore, focus on the synthesis of the parent chiral aminopiperidines and the inferred significance of each enantiomer based on the established roles of analogous compounds in medicine.
The Significance of the 3-Aminopiperidine Core
Optically active 3-aminopiperidine derivatives are key structural features in a variety of pharmaceuticals.[3] For instance, the (R)-enantiomer of 3-aminopiperidine is a critical component of several dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin.[2][4] The specific stereoconfiguration of the amino group is essential for the high-affinity binding of these drugs to the active site of the DPP-IV enzyme.
The introduction of an ethyl group on the 3-amino nitrogen and a Boc protecting group on the piperidine nitrogen, to give (R)- or (S)-3-[Boc(ethyl)amino]piperidine, creates advanced intermediates that can be used in multi-step syntheses. The Boc group serves to protect the piperidine nitrogen, allowing for selective reactions at other positions, while the ethyl group can modify the steric and electronic properties of the 3-substituent, potentially influencing the biological activity of the final compound.
Synthesis of Enantiomerically Pure 3-Substituted Piperidines
The preparation of enantiomerically pure building blocks is a critical step in modern drug development. Several strategies have been developed for the synthesis of chiral 3-aminopiperidine derivatives.
Illustrative Synthetic Workflow: From L-Glutamic Acid
One common approach to synthesizing chiral 3-aminopiperidines is to start from a chiral pool material, such as an amino acid. L-glutamic acid can be used to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step process.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (R)-3-[Boc(ethyl)amino]piperidine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of (R)-3-[Boc(ethyl)amino]piperidine, a key building block in contemporary medicinal chemistry. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and offers a framework for a self-validating analytical workflow, ensuring the highest degree of scientific integrity.
The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in organic synthesis, valued for its stability and straightforward removal under mild acidic conditions.[1] Verifying the successful and correct installation of the Boc group, along with the overall molecular architecture, is paramount. This guide will focus on a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive and definitive structural analysis.
The Strategic Imperative for Multi-Modal Analysis
Relying on a single analytical technique for structural confirmation can be fraught with ambiguity. A more robust strategy involves the orthogonal application of multiple spectroscopic methods. Each technique probes different aspects of the molecule's structure, and their combined data provide a synergistic and self-validating confirmation. This approach is not merely about data collection; it is about building a logical and irrefutable case for the structure of the target molecule.
Caption: A workflow diagram illustrating the multi-modal approach to spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon.
-
Data Acquisition and Processing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Process the data with appropriate window functions and Fourier transformation to obtain a high-resolution spectrum.
Data Interpretation and Structural Confirmation
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on established chemical shift ranges for N-Boc protected amines and substituted piperidines.[2][3]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | Broad multiplet | 1H | H3 (methine proton at the chiral center) |
| ~3.1 - 3.4 | Quartet (q) | 2H | -N-CH₂ -CH₃ |
| ~2.8 - 3.0 | Multiplet | 2H | Piperidine ring protons (axial) |
| ~2.5 - 2.7 | Multiplet | 2H | Piperidine ring protons (equatorial) |
| ~1.6 - 1.9 | Multiplet | 4H | Piperidine ring protons |
| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |
| ~1.1 | Triplet (t) | 3H | -N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C =O (Boc carbonyl) |
| ~79 | -C (CH₃)₃ (Boc quaternary carbon) |
| ~50 - 55 | C3 (methine carbon at the chiral center) |
| ~45 - 50 | Piperidine ring carbons (C2, C6) |
| ~40 - 45 | -N-CH₂ -CH₃ |
| ~28 | -C(CH₃ )₃ (Boc methyl carbons) |
| ~20 - 30 | Piperidine ring carbons (C4, C5) |
| ~14 | -N-CH₂-CH₃ |
The presence of the large singlet at approximately 1.45 ppm in the ¹H NMR spectrum, integrating to nine protons, is a definitive indicator of the Boc protecting group.[2] The downfield shift of the proton at the C3 position (H3) is consistent with the attachment of the electron-withdrawing N-Boc-ethylamino group. The conformational analysis of the piperidine ring can be inferred from the coupling constants of the ring protons, which typically adopts a chair conformation to minimize steric strain.[4]
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected as the parent ion.
-
Tandem MS (MS/MS): To gain further structural insights, perform a product ion scan on the isolated parent ion. This will induce fragmentation and reveal characteristic daughter ions.
Data Interpretation and Structural Confirmation
The molecular weight of this compound is 228.34 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at m/z 229.35 corresponding to the [M+H]⁺ ion. The fragmentation pattern in MS/MS will be dictated by the lability of the Boc group and the piperidine ring structure.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Description |
| 229.35 | [M+H]⁺ | Protonated molecular ion |
| 173.29 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |
| 129.23 | [M - Boc + H]⁺ | Loss of the entire Boc group |
| 101.15 | [C₅H₁₀N(C₂H₅)]⁺ | Fragmentation of the piperidine ring |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation from the Boc group |
The characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the parent ion is a strong indicator of the presence of the Boc protecting group.[5] Further fragmentation of the piperidine ring can provide additional confirmation of the core structure.
Caption: A simplified diagram showing the key fragmentation pathways of protonated this compound.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Acquire the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and ratio the sample spectrum to the background to obtain the final absorbance or transmittance spectrum.
Data Interpretation and Structural Confirmation
The FTIR spectrum will show characteristic absorption bands for the key functional groups in this compound.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3500 | N-H stretch (overtone) | Secondary amine (if present as impurity) |
| ~2850 - 2980 | C-H stretch | Aliphatic (piperidine, ethyl, Boc) |
| ~1680 - 1700 | C=O stretch | Urethane (Boc group) |
| ~1160 - 1250 | C-N stretch | Amine |
The strong carbonyl (C=O) stretching absorption in the region of 1680-1700 cm⁻¹ is a key diagnostic peak for the Boc protecting group.[6] The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ confirms that the amine is secondary and has been successfully ethylated.
Alternative and Complementary Techniques: Chiral HPLC
While the spectroscopic methods described above confirm the molecular structure, they do not inherently distinguish between enantiomers. To confirm the enantiomeric purity of this compound, a chiral separation technique is required.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC
-
Method Development: Select a suitable chiral column (e.g., polysaccharide-based) and mobile phase (typically a mixture of hexane/isopropanol or other non-polar/polar solvents).
-
Sample Analysis: Inject a solution of the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
For amines that lack a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity.[7]
Conclusion
The structural confirmation of this compound requires a meticulous and multi-faceted analytical approach. By integrating the data from ¹H and ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy, a comprehensive and self-validating picture of the molecule's structure can be assembled. This guide has provided not only the expected spectroscopic data and experimental protocols but also the underlying scientific rationale for these choices. For the confirmation of enantiomeric purity, chiral HPLC stands as an indispensable complementary technique. Adherence to this rigorous analytical workflow ensures the generation of reliable and defensible data, a critical requirement in the fields of chemical research and drug development.
References
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548.
- Thangamani, A., et al. (2006). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 118(6), 579-586.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548.
- Future4200. Chapter 11 - Amines.
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779.
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- University of California, Los Angeles. IR: amines.
- Michigan State University. Proton NMR Table.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Wikipedia. Mass spectral interpretation.
- Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- PubChem. 1-Propanamine, N-ethyl-.
- Doc Brown's Chemistry. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and...
- PubChem. N-Boc-piperidine.
- PubChem. 4-Amino-1-Boc-piperidine.
- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Journal of the American Chemical Society. Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
- PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
Sources
- 1. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]
- 2. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum [chemicalbook.com]
- 5. N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]
- 7. N-ethyl-N-propylaniline | C11H17N | CID 13203875 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of (R)-3-[Boc(ethyl)amino]piperidine
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a chiral building block is not merely a quality metric; it is a fundamental determinant of a future drug's efficacy and safety. The compound (R)-3-[Boc(ethyl)amino]piperidine is a valuable chiral intermediate, and rigorous validation of its enantiomeric excess (e.e.) is a critical, non-negotiable step in its application. This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to establish a robust and reliable system for this validation.
The Imperative of Enantiomeric Purity
The seemingly subtle difference between enantiomers can lead to drastically different pharmacological activities. One enantiomer may be therapeutic while the other could be inactive or, in the worst-case scenario, toxic. Therefore, the precise quantification of the desired (R)-enantiomer against its (S)-counterpart is paramount. This guide will compare the two gold-standard chromatographic techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), and detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful orthogonal method.
Primary Analysis: A Head-to-Head Comparison of Chiral Chromatography
Chiral chromatography is the cornerstone of enantiomeric excess determination, offering direct physical separation of enantiomers. The choice between HPLC and SFC often depends on available instrumentation, desired speed, and environmental considerations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Separation using a mobile phase of supercritical CO2, often with a polar co-solvent, and a chiral stationary phase. |
| Speed | Moderate analysis times, typically in the range of 10-30 minutes. | Faster analysis times due to the low viscosity and high diffusivity of supercritical fluids, often under 10 minutes.[1] |
| Resolution | Excellent resolution is achievable with a wide variety of available chiral stationary phases. | Often provides superior or complementary selectivity to HPLC.[2] |
| Solvent Usage | Higher consumption of organic solvents, which can have significant cost and environmental implications. | Primarily uses CO2, a greener solvent, with smaller amounts of organic modifiers.[2] |
| Method Dev. | Well-established, with extensive literature and a wide range of available columns and solvent systems. | Can be faster due to rapid column equilibration and high throughput screening capabilities.[3] |
| Best For | Ubiquitous in QC labs; robust and well-understood for a vast array of compounds. | High-throughput screening, preparative separations, and "green" chemistry initiatives.[4] |
The Causality Behind Experimental Choices
For a secondary amine like 3-[Boc(ethyl)amino]piperidine, polysaccharide-based chiral stationary phases (CSPs) are often the first choice. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) provide a good starting point for method development. The selection of the mobile phase is critical; in normal-phase HPLC, mixtures of alkanes (like hexane or heptane) with an alcohol (isopropanol or ethanol) are common. A small amount of an amine additive, such as diethylamine (DEA), is often essential to improve peak shape and prevent tailing by masking acidic sites on the silica support.
In SFC, the mobile phase is typically supercritical CO2 modified with an alcohol. The choice of co-solvent and additives can dramatically influence selectivity.
Experimental Protocol: A Validated Chiral HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (note: the Boc-group provides a weak chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[5][6][7]
Workflow for Chiral Method Development
The process of developing a reliable chiral separation method follows a logical progression.
Caption: Workflow for Chiral HPLC Method Development.
Orthogonal Verification: The NMR Approach
Trust in a single analytical method is good; verification with an orthogonal technique is better. This is a core principle of analytical science. NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess, providing a powerful cross-validation of chromatographic results.[8] The strategy involves converting the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum.
Method 1: Chiral Derivatizing Agents (CDAs)
This involves the covalent reaction of the amine with a chiral reagent to form diastereomers. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example.[9][10]
-
Mechanism: The (R)- and (S)-enantiomers of the amine react with a single enantiomer of the CDA (e.g., (R)-MTPA-Cl) to form two distinct diastereomeric amides. These diastereomers have different spatial arrangements, leading to different chemical shifts for their respective protons or other nuclei (like ¹⁹F).
-
Why it Works: The phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on the amine that are spatially close to this ring will experience different shielding or deshielding effects in the two diastereomers, allowing for their differentiation.
-
Pros: Can provide definitive proof of e.e. and can also be used to determine the absolute configuration.[11]
-
Cons: Requires a chemical reaction, which must go to completion to avoid kinetic resolution (one enantiomer reacting faster than the other). The derivatizing agent must also be enantiomerically pure.
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of 3-[Boc(ethyl)amino]piperidine in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add Base: Add a small excess of a non-nucleophilic base, such as anhydrous pyridine (~10 µL).
-
Derivatization: Add a slight molar excess (~1.1 equivalents) of (S)-Mosher's acid chloride.
-
Reaction: Cap the tube, mix gently, and allow the reaction to proceed to completion (typically 1-2 hours at room temperature).
-
Analysis: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. Identify a well-resolved signal corresponding to a proton (or the CF₃ group) in the newly formed diastereomers.
-
Calculation: The enantiomeric excess is calculated from the integration of these two distinct signals:
-
e.e. (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] * 100
-
Method 2: Chiral Solvating Agents (CSAs)
This method relies on the formation of transient, non-covalent diastereomeric complexes between the analyte and a chiral solvating agent.[12][13]
-
Mechanism: The CSA (e.g., (S)-1,1'-bi-2-naphthol or BINOL) forms weak, rapidly exchanging complexes with both enantiomers of the amine. These transient diastereomeric complexes exist in different average magnetic environments, leading to separate signals in the NMR spectrum.
-
Why it Works: The interaction is non-destructive and relies on differential binding affinities and geometries between the enantiomers and the CSA.
-
Pros: Simple and rapid, requiring only mixing the components in an NMR tube.[12] No chemical reaction is needed, avoiding potential side reactions or kinetic resolution.
-
Cons: The chemical shift difference (Δδ) is often smaller than with CDAs and can be sensitive to concentration, solvent, and temperature.
Decision Tree for NMR Method Selection
Caption: Decision tree for selecting an NMR-based e.e. determination method.
Conclusion and Best Practices
For the highest degree of confidence in validating the enantiomeric excess of this compound, a dual-pronged approach is recommended.
-
Primary Method: Employ a validated chiral chromatographic method (HPLC or SFC) for routine, high-precision quantification. Chiral SFC is often preferable for its speed and reduced environmental impact if the instrumentation is available.
-
Orthogonal Verification: Periodically confirm the enantiomeric excess using an NMR-based method. The use of a chiral solvating agent (CSA) is often the most straightforward for a quick check, while derivatization with a chiral derivatizing agent (CDA) like Mosher's acid provides a more definitive, albeit more involved, confirmation.
By combining a primary separation technique with an orthogonal spectroscopic method, researchers and drug development professionals can build a self-validating system that ensures the stereochemical integrity of this critical building block, thereby safeguarding the quality and reliability of their downstream research and development efforts.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. URL: https://altabrisagroup.
- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05353a
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlepdf/2022/ra/d2ra05353a
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. ResearchGate. URL: https://www.researchgate.net/publication/363220811_A_simple_protocol_for_determination_of_enantiopurity_of_amines_using_BINOL_derivatives_as_chiral_solvating_agents_via_1_H-_and_19_F-NMR_spectroscopic_analysis
- CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents. URL: https://patents.google.
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents. URL: https://patents.google.
- CN105699582A - HPLC detection method of 3-aminopiperidine isomer. Google Patents. URL: https://patents.google.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28837090/
- Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.11110sup
- Chiral HPLC and SFC Columns. Columnex LLC. URL: https://www.columnex.com/chiral-hplc-sfc-columns
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c04834
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. URL: https://www.researchgate.net/publication/281682339_Comparison_of_Enantiomeric_Separations_and_Screening_Protocols_for_Chiral_Primary_Amines_by_SFC_and_HPLC
- Mosher's acid. Wikipedia. URL: https://en.wikipedia.org/wiki/Mosher%27s_acid
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. URL: https://www.chromatographyonline.com/view/comparison-enantiomeric-separations-and-screening-protocols-chiral-primary-amines-sfc-and-hplc
- NMR determination of enantiomeric excess. ResearchGate. URL: https://www.researchgate.
- Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. URL: https://www.chromatographyonline.com/view/chiral-supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem. URL: https://www.benchchem.com/pdf/Validating-Stereochemical-Outcomes-A-Comparative-Guide-to-Mosher-s-Acid-Analysis.pdf
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. URL: https://www.researchgate.net/publication/257850503_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
- Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. ResearchGate. URL: https://www.researchgate.net/publication/283484831_Assignment_of_absolute_configuration_of_cyclic_secondary_amines_by_NMR_techniques_using_Mosher's_method_a_general_procedure_exemplified_with_--isoanabasine
- (R)-3-(Boc-amino)piperidine 97 309956-78-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/735868
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00355
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17947986/
- A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/pdf/A-Comparative-Purity-Analysis-of-Commercial-(S)-1-Boc-3-aminopiperidine.pdf
- (R)-3-(Boc-amino)piperidine, 97%. Thermo Fisher Scientific. URL: https://www.thermofisher.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents. URL: https://patents.google.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. researchgate.net [researchgate.net]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
comparative study of different synthetic routes to (R)-3-[Boc(ethyl)amino]piperidine
Abstract
(R)-3-[Boc(ethyl)amino]piperidine is a highly valuable chiral building block in contemporary medicinal chemistry, frequently incorporated into advanced pharmaceutical candidates. Its synthesis, requiring precise control of the stereocenter at the C3 position, presents significant chemical challenges. This guide provides a comparative analysis of three principal synthetic strategies: Biocatalytic Asymmetric Transamination, synthesis from the Chiral Pool, and a classical approach involving Chemical Resolution coupled with a Hofmann Rearrangement. We will delve into the mechanistic rationale, operational advantages, and inherent limitations of each route, supported by quantitative data and detailed experimental protocols to inform researchers and process chemists in selecting the optimal pathway for their specific needs.
Introduction: The Strategic Importance of a Chiral Scaffold
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in FDA-approved drugs. When substituted at the 3-position with a chiral amine, as in the case of (R)-3-aminopiperidine derivatives, it becomes a critical pharmacophore for a range of therapeutic targets. The precise (R)-configuration is often essential for potent and selective biological activity, most notably in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. The synthesis of the title compound, this compound, involves two key challenges: first, the enantioselective formation of the C-N bond at the C3 position, and second, the selective N-alkylation of the exocyclic amine. This guide will compare viable industrial and laboratory-scale routes to this important intermediate.
Overview of Synthetic Strategies
We will critically evaluate three distinct and industrially relevant approaches to the core chiral intermediate, (R)-3-(Boc-amino)piperidine, followed by a standardized protocol for the final N-ethylation step.
-
Route A: Biocatalytic Asymmetric Transamination: A modern, green chemistry approach utilizing an enzyme to directly convert a prochiral ketone into the desired chiral amine with high enantiopurity.
-
Route B: Synthesis from the Chiral Pool: A classical strategy that leverages the innate chirality of a readily available starting material, D-ornithine, to construct the piperidine ring.
-
Route C: Chemical Resolution and Hofmann Rearrangement: A multi-step chemical sequence involving the physical separation of enantiomers from a racemic mixture, followed by a functional group transformation.
Caption: High-level overview of the synthetic approaches.
In-Depth Route Analysis
Route A: Biocatalytic Asymmetric Transamination
This route represents the forefront of green and efficient chiral amine synthesis. The core principle involves the use of an (R)-selective ω-transaminase (ω-TA) enzyme to convert the prochiral ketone, N-Boc-3-piperidone, into the desired (R)-amine.
Causality Behind Experimental Choices:
-
Enzyme Selection: An (R)-selective transaminase is crucial. These enzymes contain a pyridoxal-5'-phosphate (PLP) cofactor that facilitates the transfer of an amino group from a donor molecule to the ketone substrate within a chiral active site, thereby dictating the stereochemistry of the product.
-
Amine Donor: Isopropylamine is the ideal amine donor. Upon donating its amino group, it is converted to acetone. The volatility of acetone helps drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Reaction Conditions: The reaction is performed in an aqueous buffer at a physiological pH (typically 7.5-9.0) and mild temperatures (30-50 °C), which are optimal for enzyme stability and activity. This avoids the need for harsh reagents or extreme temperatures.
Caption: The single-step enzymatic conversion in Route A.
Advantages:
-
Exceptional Enantioselectivity: Typically achieves >99% enantiomeric excess (e.e.).[1]
-
Green Chemistry: Operates under mild, aqueous conditions, avoiding hazardous reagents and solvents.[2]
-
High Atom Economy: A very direct conversion with minimal waste.
-
Process Safety: Avoids high pressures, temperatures, and toxic chemicals.
Disadvantages:
-
Enzyme Cost and Availability: Specialized enzymes can be expensive, although costs are decreasing.
-
Substrate Loading: Reactions can sometimes be limited by substrate solubility in aqueous media.
-
Downstream Processing: Product isolation from the aqueous reaction mixture can require significant extraction steps.
Route B: Synthesis from the Chiral Pool (D-Ornithine)
This approach utilizes D-ornithine, a non-proteinogenic amino acid, as the chiral starting material. The inherent stereocenter of D-ornithine is carried through the synthesis to define the stereochemistry of the final product.
Causality Behind Experimental Choices:
-
Starting Material: D-ornithine provides the correct (R)-stereochemistry at the future C3 position of the piperidine ring.
-
Cyclization: The key step involves an intramolecular cyclization. After esterification of the carboxylic acid, the δ-amino group acts as a nucleophile to displace a leaving group or form a lactam, which is subsequently reduced. A common method involves refluxing the corresponding methyl ester with a base like sodium methoxide to form the 3-aminopiperidin-2-one (a δ-lactam).[3]
-
Reduction: The lactam is then reduced to the cyclic amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or, more conveniently, by conversion to an imido ester followed by catalytic hydrogenation.[3]
Caption: Multi-step synthesis starting from D-Ornithine.
Advantages:
-
Excellent Stereocontrol: The chirality is sourced from an inexpensive natural precursor.
-
Established Chemistry: The reactions involved (esterification, cyclization, reduction) are well-understood and robust.
Disadvantages:
-
Multiple Steps: This is a longer sequence compared to the biocatalytic route, leading to a lower overall yield.
-
Harsh Reagents: Often requires strong bases (NaOMe) and potentially hazardous reducing agents.
-
Protection/Deprotection: Requires careful management of protecting groups for the two amine functionalities.
Route C: Chemical Resolution and Hofmann Rearrangement
This classical route starts with an achiral piperidine derivative, creates a racemic mixture of a key intermediate, and then separates the desired enantiomer through diastereomeric salt formation.
Causality Behind Experimental Choices:
-
Racemic Precursor: The synthesis begins with readily available N-Cbz-3-piperidinecarboxylic acid, which is racemic.
-
Resolving Agent: A chiral amine, such as (R)-(+)-α-phenylethylamine, is used to form a pair of diastereomeric salts with the racemic acid.[1]
-
Separation: These diastereomeric salts exhibit different solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other in solution. This is a physical separation of the enantiomers.
-
Functional Group Conversion: After liberating the enantiopure acid from its salt, the carboxylic acid functional group is converted into the required amine. This is typically achieved via a Hofmann or Curtius rearrangement, which proceeds with retention of configuration. The Hofmann rearrangement involves converting the acid to a primary amide, which is then treated with a reagent like sodium hypobromite or sodium hypochlorite to yield the amine with one less carbon.[1]
Caption: The classical resolution and rearrangement pathway.
Advantages:
-
Avoids Asymmetric Catalysis: Does not rely on expensive asymmetric catalysts or enzymes.
-
Potentially High Purity: Fractional crystallization, when optimized, can yield products with very high enantiomeric excess.
Disadvantages:
-
Theoretical Yield Cap: The maximum theoretical yield for the resolution step is 50% for the desired enantiomer, making it inherently inefficient unless the undesired enantiomer can be racemized and recycled.
-
Labor-Intensive: Fractional crystallization can be a tedious and difficult-to-scale process.
-
Multiple Steps: This is the longest and most complex route, with a significant number of functional group manipulations and protection/deprotection steps, leading to a low overall yield.
Final Step: N-Ethylation via Reductive Amination
All three routes converge on the intermediate (R)-3-(Boc-amino)piperidine. The final step is the selective ethylation of the exocyclic primary amine to yield the target product. Reductive amination is the most efficient and selective method for this transformation.
Causality Behind Experimental Choices:
-
Reaction Principle: The primary amine of (R)-3-(Boc-amino)piperidine reacts with acetaldehyde to form a transient imine (or iminium ion). This intermediate is then immediately reduced in situ by a mild and selective reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate. This selectivity prevents side reactions and allows for a one-pot procedure. This method has been authoritatively used for the N-ethylation of similar aminopiperidine scaffolds.[4]
Caption: The final conversion to the target molecule.
Comparative Data Summary
The following table summarizes the key performance indicators for each synthetic route to the chiral intermediate, (R)-3-(Boc-amino)piperidine.
| Metric | Route A: Biocatalytic | Route B: Chiral Pool | Route C: Resolution & Rearrangement |
| Starting Material | N-Boc-3-piperidone | D-Ornithine | rac-N-Cbz-3-piperidinecarboxylic acid |
| Key Transformation | Asymmetric Transamination | Lactamization & Reduction | Diastereomeric Resolution & Hofmann Rearrangement |
| Typical # of Steps | 1 (to chiral amine) | 4-5 | 5-6 |
| Typical Overall Yield | High (e.g., >80%) | Low-Moderate (e.g., 20-30%) | Very Low (e.g., <20% without racemization) |
| Enantioselectivity | Excellent (>99% e.e.)[1] | Excellent (inherent) | Excellent (>99% e.e. post-resolution)[1] |
| Scalability | Good (improving) | Good | Poor (due to crystallization) |
| Safety & Environment | Excellent (Green) | Poor (harsh reagents) | Poor (multiple steps, waste) |
| Primary Reference | [2] | [3] | [1] |
Detailed Experimental Protocols
Protocol for Route A: Biocatalytic Asymmetric Transamination
This protocol is a representative example based on published procedures.[2]
-
Reaction Setup: To a temperature-controlled reaction vessel, add 100 mM triethanolamine buffer (pH 7.5), isopropylamine (1.1 M), and pyridoxal-5'-phosphate (PLP, 1.4 mM).
-
Enzyme Addition: Add the immobilized (R)-selective ω-transaminase (e.g., 200 mg of TA-IMB). Stir the mixture at 35 °C for 5 minutes.
-
Substrate Addition: Add a solution of 1-Boc-3-piperidone (1.0 eq) in DMSO (final concentration ~15% v/v) to the reaction mixture.
-
Reaction: Stir the reaction at 35-50 °C for 24 hours. Monitor conversion by HPLC or TLC.
-
Work-up: Upon completion, filter off the immobilized enzyme (which can be washed and reused). Adjust the pH of the filtrate to ~2 with 4 M HCl and extract with dichloromethane (DCM) to remove any unreacted ketone.
-
Isolation: Adjust the aqueous layer to pH ~13 with a strong base (e.g., KOH). Extract the product into DCM (3x volumes). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-(Boc-amino)piperidine.
Protocol for Route C: Resolution and Hofmann Rearrangement
This protocol is a representative example based on published procedures.[1]
-
Salt Formation: Dissolve racemic N-Cbz-3-piperidinecarboxylic acid (1.0 eq) in methanol. Heat the solution to 40-50 °C. Slowly add a methanol solution of (R)-(+)-α-phenylethylamine (0.8 eq).
-
Crystallization: Stir for 30 minutes, then slowly cool to 10-15 °C to induce crystallization of the desired diastereomeric salt. Filter the solid.
-
Purification: Recrystallize the salt from ethanol until the desired enantiomeric excess (>99% e.e.) is achieved, as determined by chiral HPLC.
-
Liberation of Acid: Dissolve the purified salt in water and acidify to pH 1-2 with concentrated HCl. Extract the enantiopure (R)-N-Cbz-3-piperidinecarboxylic acid into ethyl acetate. Concentrate to dryness.
-
Amide Formation: Convert the carboxylic acid to the primary amide using a standard peptide coupling agent (e.g., EDC/HOBt) and ammonia.
-
Hofmann Rearrangement: In a flask cooled in an ice bath, add the amide to a solution of sodium hydroxide in water. Slowly add sodium hypochlorite solution, maintaining the temperature below 40 °C. Stir until the reaction is complete.
-
Final Protection & Deprotection: Extract the resulting (R)-3-amino-1-Cbz-piperidine. Protect the primary amine with di-tert-butyl dicarbonate ((Boc)₂O). Finally, remove the Cbz protecting group via catalytic hydrogenation (H₂, 10% Pd/C) to yield (R)-3-(Boc-amino)piperidine.
Protocol for Final Step: N-Ethylation
This protocol is based on an analogous transformation.[4]
-
Reaction Setup: Dissolve (R)-3-(Boc-amino)piperidine (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add acetaldehyde (1.5 eq) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Conclusion and Recommendations
The synthesis of this compound can be approached from several distinct angles, each with a unique profile of strengths and weaknesses.
-
For scalability, process safety, and environmental responsibility , Route A (Biocatalytic Transamination) is unequivocally the superior choice. Its single-step, highly selective conversion under mild aqueous conditions represents the state-of-the-art for industrial production.
-
For academic labs or situations where the specific enzyme is unavailable , Route B (Chiral Pool) offers a reliable, albeit longer, alternative with excellent stereocontrol derived from a natural source.
-
Route C (Chemical Resolution) , while mechanistically instructive, is largely outdated for practical synthesis due to its inherent inefficiency and labor-intensive nature. It is generally not recommended unless racemization and recycling of the undesired enantiomer can be efficiently implemented.
The final N-ethylation step via reductive amination is a robust and high-yielding transformation applicable to the output of any of the primary routes. The ultimate choice of synthesis will depend on a careful consideration of scale, cost, available equipment, and the desired environmental impact of the process.
References
- Lindberg, J., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 60(10), 4249–4263.
- Li, S., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Chinese Patent CN103865964A.
- Gotor-Fernández, V., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 1348–1355.
- Wang, J., et al. (2015). Preparation method of (R)-3-Boc-aminopiperidine. Chinese Patent CN105130879A.
Sources
- 1. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (R)-3-[Boc(ethyl)amino]piperidine Sourcing and Quality Control
For researchers, scientists, and drug development professionals, the seemingly routine task of sourcing chemical intermediates is a critical control point that dictates the trajectory of a research program. The quality of a single chiral building block, such as (R)-3-[Boc(ethyl)amino]piperidine, can have cascading effects on reaction efficiency, impurity profiles, and ultimately, the viability of a therapeutic candidate. This guide provides a comprehensive framework for benchmarking commercial sources of this compound, moving beyond the Certificate of Analysis (CoA) to empower researchers with robust, in-house validation protocols.
The core principle of this guide is self-validation. While a supplier's CoA provides a baseline, experimental verification is paramount for ensuring scientific integrity and mitigating risks in drug development. This is particularly crucial for chiral compounds where seemingly minor impurities can have significant pharmacological consequences.
Critical Quality Attributes of this compound
This compound, formally known as tert-butyl (R)-ethyl(piperidin-3-yl)carbamate, is a valuable chiral building block in medicinal chemistry. Its utility is predicated on three key quality attributes:
-
Chemical Purity: The presence of residual solvents, starting materials, or side-reaction products can interfere with subsequent synthetic steps.
-
Enantiomeric Purity (e.e.): The biological activity of a chiral molecule is often confined to a single enantiomer. The presence of the (S)-enantiomer can lead to off-target effects or reduced efficacy.
-
Structural Integrity: Confirmation of the correct chemical structure is fundamental.
This guide will provide detailed protocols to assess each of these attributes, enabling a direct comparison of material from different commercial vendors.
Experimental Benchmarking Workflow
The following workflow provides a systematic approach to comparing different batches or suppliers of this compound.
A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-3-[Boc(ethyl)amino]piperidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For researchers, scientists, and professionals in drug development, the (R)-3-aminopiperidine scaffold represents a cornerstone in the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[][2] Alogliptin, a notable example, features this key structural motif.[][3] This guide delves into the nuanced structure-activity relationships (SAR) of (R)-3-[Boc(ethyl)amino]piperidine derivatives, offering a comparative analysis supported by experimental data to inform future drug design and optimization efforts.
The tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety of the piperidine ring plays a crucial role in both the synthesis and the biological activity of these inhibitors.[][4] It provides stability and allows for selective modifications, making it an ideal intermediate for creating diverse analogs.[4] This guide will explore how variations in this core structure, particularly focusing on the N-ethyl substitution, impact DPP-4 inhibition.
The Rationale Behind the (R)-3-Aminopiperidine Scaffold
The (R)-3-aminopiperidine moiety is a well-established pharmacophore that effectively interacts with the active site of the DPP-4 enzyme.[5] The primary amine of the deprotected piperidine ring forms a critical salt bridge with key acidic residues, such as glutamic acid 205 (Glu205) and Glu206, in the S2 subsite of the enzyme.[6] This interaction is fundamental to the inhibitory activity of this class of compounds. The Boc-protected form, (R)-3-(Boc-amino)piperidine, serves as a versatile building block in the synthesis of these inhibitors.[7]
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives typically begins with the commercially available (R)-3-(Boc-amino)piperidine. The introduction of the ethyl group on the exocyclic nitrogen can be achieved through standard N-alkylation procedures.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound-based DPP-4 inhibitors.
Structure-Activity Relationship Analysis
While a comprehensive SAR study on a broad series of this compound derivatives with varying substituents on the ethyl group is not extensively available in a single publication, we can infer key SAR principles from related studies on Alogliptin analogs and other piperidine-based DPP-4 inhibitors. The following table summarizes the impact of key structural modifications on DPP-4 inhibitory activity.
| Modification to this compound scaffold | Impact on DPP-4 Inhibitory Activity | Rationale and Supporting Insights |
| Boc Protecting Group | Essential for synthesis; must be removed for final activity. | The Boc group protects the exocyclic amine during synthesis, preventing unwanted side reactions.[4] For biological activity, a free amine is generally required to form the crucial salt bridge with Glu205/Glu206 in the S2 pocket of DPP-4.[6] |
| N-Ethyl Group | Potentially influences potency and selectivity. | Replacing the hydrogen on the exocyclic amine with a small alkyl group like ethyl can modulate the basicity and steric profile of the amine. While a primary amine is often optimal for the salt bridge, N-alkylation can sometimes lead to additional beneficial interactions or improved pharmacokinetic properties. However, larger alkyl groups may introduce steric hindrance, reducing binding affinity. Some studies on related scaffolds have shown that replacing a hydrogen with an ethyl group can lead to a similar or slightly decreased potency.[6] |
| (R)-Stereochemistry at C3 | Crucial for potent inhibition. | The (R)-configuration of the 3-aminopiperidine ring is essential for the correct orientation of the amino group within the DPP-4 active site to form the key interactions. The corresponding (S)-enantiomer typically exhibits significantly lower activity. |
| Piperidine Ring Conformation | The chair conformation is generally favored. | The piperidine ring adopts a low-energy chair conformation, which positions the substituents in either axial or equatorial orientations. The preferred conformation for optimal binding will place the key interacting groups in the appropriate spatial arrangement to engage with the enzyme's active site. |
| Substituents on the Piperidine Nitrogen | A wide range of substituents are tolerated. | The piperidine nitrogen is typically coupled to a larger heterocyclic moiety which occupies the S1 and other subsites of the DPP-4 enzyme. The nature of this substituent is a primary determinant of the overall potency and selectivity of the inhibitor. For instance, in Alogliptin, this is a substituted pyrimidinedione.[] |
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers a balance of synthetic accessibility and potent biological activity. However, in the quest for novel chemical matter with improved properties, researchers often explore bioisosteric replacements for the piperidine ring.
| Alternative Scaffold | Advantages | Disadvantages |
| Pyrrolidine Derivatives | Can offer a different vector for substituents and may have improved physicochemical properties. | May not optimally position the key interacting amine group in the S2 pocket, potentially leading to lower potency. |
| Azepane Derivatives | The larger ring size provides access to different regions of the enzyme's active site. | Increased conformational flexibility can be entropically unfavorable for binding, potentially reducing potency. |
| Spirocyclic Piperidine Analogs | Can introduce conformational rigidity and explore novel chemical space.[5] | More complex synthesis compared to the parent piperidine scaffold. |
The following diagram illustrates the logical relationship in evaluating these piperidine derivatives for drug development:
Caption: A typical workflow for the evaluation of novel DPP-4 inhibitors.
Experimental Protocols
General Procedure for N-Ethylation of (R)-3-(Boc-amino)piperidine:
-
To a solution of (R)-3-(Boc-amino)piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).
-
Add the ethylating agent, for example, ethyl iodide or ethyl bromide (1.1-1.5 eq), to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Standard In Vitro DPP-4 Inhibition Assay:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add a solution of human recombinant DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Add serial dilutions of the test compound to the wells.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin).
-
Monitor the fluorescence intensity over time using a microplate reader (excitation at ~360 nm, emission at ~460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold remains a highly valuable platform for the design of novel DPP-4 inhibitors. The synthetic tractability of this core allows for extensive exploration of the chemical space around the piperidine ring. While the primary amine resulting from Boc deprotection is crucial for the canonical interaction with the S2 subsite of DPP-4, N-alkylation with small groups like ethyl offers a subtle yet potentially impactful modification to fine-tune the pharmacological profile of the resulting inhibitors. Further systematic studies focusing on a broader range of N-alkyl substituents on the 3-aminopiperidine core are warranted to fully elucidate the SAR in this region and to guide the development of next-generation DPP-4 inhibitors with enhanced efficacy and safety profiles.
References
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (Source: NIH)
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (Source: Adv. J. Chem. A)
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (Source: Open Research@CSIR-NIScPR)
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (Source: Beilstein Journals)
- (R)-3-(Boc-amino)piperidine. (Source: Chem-Impex)
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (Source: Beilstein Journals)
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
- (R)-3-(Boc-amino)piperidine. (Source: Chem-Impex)
- Preparation method of (R)-3-Boc-aminopiperidine.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (Source: ChemicalBook)
- (R)-3-(Boc-amino)piperidine 97 309956-78-3. (Source: Sigma-Aldrich)
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Alogliptin Benzo
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- DPP-IV Inhibitory activities of the newly synthesized compounds.
- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (Source: PubMed)
Sources
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
in vitro and in vivo validation of (R)-3-[Boc(ethyl)amino]piperidine based compounds
An In-Depth Technical Guide to the In Vitro and In Vivo Validation of (R)-3-[Boc(ethyl)amino]piperidine-Based Compounds as Bruton's Tyrosine Kinase (BTK) Inhibitors
Introduction
The (R)-3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of clinically significant molecules.[1][2][3] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal building block for targeted therapies. A particularly successful application of this scaffold has been in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.[4][5] This guide provides a comprehensive overview of the in vitro and in vivo validation of novel compounds based on the this compound core, with a focus on their potential as BTK inhibitors for the treatment of hematological malignancies and autoimmune diseases.[6][7] We will objectively compare their performance with established BTK inhibitors, providing supporting experimental data and protocols to guide researchers in this field.
The Central Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling cascade.[5][8] Upon antigen binding to the BCR, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[4][9] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[10][11] Therefore, inhibiting BTK is a highly effective therapeutic strategy to disrupt these pathological processes.[6][9]
Caption: BTK signaling pathway and point of inhibition.
Comparative In Vitro Validation
The initial assessment of a novel BTK inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Potency and Selectivity
The primary objective is to quantify the direct inhibitory effect of the test compound on purified BTK enzyme. A common method is the Lanthascreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: TR-FRET Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound-based test compound and comparator drugs (e.g., Ibrutinib, Acalabrutinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human BTK enzyme.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer and the europium-labeled anti-His6 antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the BTK enzyme and the tracer/antibody mix.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665/615).
-
-
Data Analysis:
-
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).
-
Causality Behind Experimental Choices:
-
TR-FRET: This format is highly sensitive, requires low enzyme concentrations, and is less prone to interference from colored or fluorescent compounds compared to absorbance- or fluorescence intensity-based assays.
-
Kinase Tracer: A tracer that binds to the ATP-binding site of the kinase is used. The inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.
-
Selectivity Profiling: To assess selectivity, the same assay is performed against a panel of other kinases, particularly those with a cysteine residue in the active site that can be targeted by covalent inhibitors (e.g., EGFR, TEC, ITK).
Comparative Data Table: In Vitro Potency and Selectivity
| Compound | BTK IC₅₀ (nM) | EGFR IC₅₀ (nM) | TEC IC₅₀ (nM) | ITK IC₅₀ (nM) |
| Test Compound A | 1.5 | >10,000 | 50 | 25 |
| Ibrutinib | 0.5 | 5 | 78 | 10 |
| Acalabrutinib | 3 | >10,000 | 37 | >1,000 |
| Zanubrutinib | 1 | >10,000 | 2 | 60 |
Note: Data are hypothetical but representative.
This table illustrates that while "Test Compound A" is a potent BTK inhibitor, it shows greater selectivity against EGFR compared to Ibrutinib, which is a desirable trait to avoid off-target side effects like rash and diarrhea.[12] However, it exhibits some off-target activity against other TEC family kinases, similar to other approved inhibitors.
Cellular Activity
To confirm that the compound can inhibit BTK within a cellular environment, a B-cell proliferation assay is conducted.
Experimental Protocol: B-Cell Proliferation Assay
-
Cell Culture:
-
Culture a B-cell lymphoma cell line (e.g., TMD8) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound and comparators.
-
Stimulate the cells with an anti-IgM antibody to activate the BCR pathway.
-
Incubate for 72 hours.
-
-
Proliferation Measurement:
-
Add a reagent to measure cell viability (e.g., CellTiter-Glo®) and read the luminescence.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls and determine the IC₅₀ for inhibition of proliferation.
-
Trustworthiness of the Protocol: This assay provides a functional readout of the compound's activity on the entire signaling pathway downstream of BTK, making it a more physiologically relevant measure of potency than a simple biochemical assay.
Caption: In Vitro Validation Workflow.
Comparative In Vivo Validation
Successful in vitro performance must be translated into in vivo efficacy and a favorable pharmacokinetic profile. A common and robust model for autoimmune diseases is the collagen-induced arthritis (CIA) model in mice.
Pharmacokinetics
Prior to efficacy studies, a pharmacokinetic (PK) study is performed in rodents to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters include oral bioavailability (%F), half-life (t½), and maximum plasma concentration (Cmax). A good candidate will have sufficient oral bioavailability and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily).
Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This model mimics many aspects of human rheumatoid arthritis.
Experimental Protocol: CIA Mouse Model
-
Induction of Arthritis:
-
Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Administer a booster immunization 21 days later.
-
-
Treatment:
-
Once arthritis is established (around day 28), randomize the mice into treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Acalabrutinib, 15 mg/kg, daily)
-
Test Compound A (e.g., 5, 15, 50 mg/kg, daily)
-
-
Administer the compounds orally for 14-21 days.
-
-
Efficacy Assessment:
-
Clinical Scoring: Score the mice for paw swelling and inflammation daily on a scale of 0-4.
-
Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Authoritative Grounding: The use of the CIA model to evaluate BTK inhibitors is well-established in the literature.[10]
Comparative Data Table: In Vivo Efficacy in CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) |
| Vehicle | 10.2 ± 1.5 | 0 |
| Acalabrutinib (15 mg/kg) | 3.5 ± 0.8 | 65 |
| Test Compound A (5 mg/kg) | 7.8 ± 1.2 | 24 |
| Test Compound A (15 mg/kg) | 3.9 ± 0.9 | 62 |
| Test Compound A (50 mg/kg) | 2.1 ± 0.6 | 79 |
Note: Data are hypothetical but representative.
The data suggest that "Test Compound A" demonstrates dose-dependent efficacy in reducing the clinical signs of arthritis, with comparable activity to Acalabrutinib at the 15 mg/kg dose and superior activity at the 50 mg/kg dose.
Caption: In Vivo Validation Workflow.
This guide outlines a rigorous, multi-step process for the preclinical validation of novel this compound-based compounds as BTK inhibitors. The hypothetical "Test Compound A" demonstrates a promising profile with high potency, good selectivity, and robust in vivo efficacy. The (R)-3-aminopiperidine scaffold continues to be a valuable starting point for the design of next-generation kinase inhibitors. Future work should focus on optimizing the substituents on the piperidine ring and the attached pharmacophores to further improve selectivity, reduce off-target effects, and overcome potential resistance mechanisms, such as mutations in the BTK active site.
References
- Bruton's tyrosine kinase - Wikipedia. [Link]
- Bruton's tyrosine kinase (BTK) inhibitors - Lymphoma Australia. [Link]
- Bruton's Tyrosine Kinase Inhibitors: Recent Upd
- BTK Inhibitors: present and future - PMC - PubMed Central. [Link]
- Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. [Link]
- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK)
- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. [Link]
- Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. [Link]
- Bruton's Tyrosine Kinase Inhibitors (BTKIs)
- Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. [Link]
- Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC - PubMed Central. [Link]
- Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)
- Novel BTK Inhibitors for Treating Autoimmune Disorders and Cancer - ACS Public
- Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - Frontiers. [Link]
- BTK inhibitors: can these drugs tackle cancer and autoimmunity? - Labiotech.eu. [Link]
- Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PubMed Central. [Link]
- Synthesis and Structure-Activity Relationships of the (Alkylamino)piperidine-Containing BHAP Class of Non-Nucleoside Reverse Transcriptase Inhibitors: Effect of 3-alkylpyridine Ring Substitution - PubMed. [Link]
- The Role of Piperidine Deriv
- 3-(Boc-amino)piperidine - MySkinRecipes. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
- CN105130879A - Preparation method of (R)
- (PDF)
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labiotech.eu [labiotech.eu]
- 7. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. lymphoma.org.au [lymphoma.org.au]
- 10. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies [frontiersin.org]
- 12. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-[Boc(ethyl)amino]piperidine
This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-3-[Boc(ethyl)amino]piperidine. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework to ensure safe and compliant waste management. By moving beyond a simple checklist and explaining the rationale behind each step, this guide aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This knowledge informs the necessary precautions and the appropriate disposal pathway. Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
-
Aquatic Toxicity: Very toxic to aquatic life.[1]
These hazards necessitate careful handling during disposal to prevent exposure to personnel and release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be considered if there is a splash hazard. | To prevent contact with the eyes, which can cause serious damage.[1][2][3][4] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing.[1][2] A lab coat is the minimum requirement. | To prevent skin irritation from direct contact.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][2][3] |
| Respiratory Protection | To be used only in a well-ventilated area, preferably within a chemical fume hood.[1][2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[1] | To avoid inhalation of any dust or vapors, which can cause respiratory irritation.[1][2][3][4] |
This multi-layered approach to PPE is a self-validating system; it ensures that in the event of an unforeseen spill or splash, the risk of exposure is minimized.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must be followed to ensure safety and regulatory compliance. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a safe and compliant outcome.
Caption: Disposal workflow for this compound.
Experimental Protocol:
-
Don Appropriate PPE: Before handling the chemical waste, ensure you are wearing the specified personal protective equipment as detailed in the table above.
-
Segregate as Non-Halogenated Organic Waste: this compound does not contain halogens. Therefore, it should be disposed of in a waste stream designated for non-halogenated organic solids or liquids, depending on its physical state. Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.[5][6]
-
Use a Designated, Compatible Waste Container:
-
The waste container must be made of a material that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste.[5][7]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[5][8]
-
Do not use foodstuff containers for hazardous waste.[8]
-
-
Properly Label the Waste Container:
-
Store in a Satellite Accumulation Area (SAA):
-
The designated waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9][11][12]
-
The SAA should be under the direct supervision of laboratory personnel and away from general traffic.[7]
-
Secondary containment, such as a spill tray, is highly recommended.[5][6][13]
-
-
Maintain Closed Containers: The waste container must be kept tightly closed at all times, except when adding waste.[8][11][12] This is a critical step to prevent the release of vapors and to avoid spills.
-
Arrange for Pickup by Environmental Health and Safety (EHS):
-
Once the container is full, or in accordance with your institution's policies, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][12]
-
Do not dispose of this compound down the drain or in the regular trash.[14][15] This is due to its toxicity to aquatic life and regulatory restrictions.
-
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[16]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[14][16]
-
Collect: Carefully collect the absorbed material and place it in a designated, labeled hazardous waste container for disposal.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Regulatory Framework: Adherence to Standards
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][12][17][18][19] Key principles include:
-
Waste Minimization: Whenever possible, practices should be adopted to minimize the generation of hazardous waste.[5][6][11][12][13] This can include ordering only the necessary amount of the chemical and reducing the scale of experiments.
-
Chemical Hygiene Plan (CHP): Your laboratory's Chemical Hygiene Plan (CHP) is a critical document that outlines specific procedures for handling hazardous chemicals, including waste disposal.[18][20][21] Always adhere to the protocols outlined in your institution's CHP.
-
Generator Status: The total volume of hazardous waste your facility generates monthly determines its EPA generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific storage time limits and reporting requirements.[9][10]
By adhering to this comprehensive guide, you are not only ensuring the safe disposal of this compound but also contributing to a culture of safety and environmental responsibility within your laboratory.
References
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- OSHA Compliance For Labor
- Laboratory Waste Management Guidelines. [Link]
- OSHA Laboratory Standard. National Institutes of Health (NIH). [Link]
- Managing Hazardous Chemical Waste in the Lab.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- Piperidine - SAFETY D
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regulations.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
- SAFETY DATA SHEET - 4-N-BOC-Aminopiperidine. Alfa Aesar. [Link]
- LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA FACTSHEET. [Link]
- Material Safety Data Sheet - Piperidine. Cole-Parmer. [Link]
- Safety d
Sources
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. actenviro.com [actenviro.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. nj.gov [nj.gov]
- 17. usbioclean.com [usbioclean.com]
- 18. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 20. md.rcm.upr.edu [md.rcm.upr.edu]
- 21. osha.gov [osha.gov]
Navigating the Safe Handling of (R)-3-[Boc(ethyl)amino]piperidine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is a cornerstone of both discovery and safety. (R)-3-[Boc(ethyl)amino]piperidine, a key building block in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of why these measures are critical. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every operational step is underpinned by authoritative safety protocols.
Hazard Profile: Understanding the "Why" Behind the "What"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its structural similarity to other Boc-protected aminopiperidines and the parent compound, piperidine, provides a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:
-
Skin Irritation and Corrosion : Piperidine and its derivatives can be toxic upon skin contact and may cause severe skin irritation or burns.[1][2][3] The Boc-protected analogue is classified as a skin irritant.[4][5][6]
-
Serious Eye Damage : Contact with the eyes can lead to severe irritation and potentially serious, lasting damage.[4][6][7]
-
Respiratory Irritation : Inhalation of dust or vapors may cause irritation to the respiratory tract.[4][6][7]
-
Flammability : The parent compound, piperidine, is a flammable liquid, necessitating precautions against ignition sources.[2][3][8]
The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, a process that generates gas and should not be performed in a closed system.[9][10] Understanding these intrinsic properties is the first step in constructing a robust safety plan.
The Core Ensemble: Essential PPE for Handling
The following table summarizes the essential PPE required for handling this compound under standard laboratory conditions. The rationale for each selection is grounded in mitigating the specific hazards identified.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are preferred. A face shield should be worn over goggles when there is a significant splash hazard.[1][3] | Protects against accidental splashes and airborne particles which can cause serious eye damage.[4][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) tested to the EN 374 standard.[1][2][11] | Prevents direct skin contact, mitigating the risk of skin irritation, burns, and toxic absorption.[2][5] |
| Skin & Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is recommended for handling larger quantities.[1] | Minimizes the risk of skin exposure to spills or splashes and provides a removable barrier in case of contamination.[1][4][8] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[8][12] | Protects against respiratory tract irritation from vapors or aerosols.[4][6][7] In cases of inadequate ventilation, a NIOSH-approved respirator is required.[5][8] |
Procedural Guidance: From Donning to Disposal
A self-validating safety system relies on meticulous procedures. The following steps provide a clear workflow for using and disposing of PPE when handling this compound.
PPE Selection Workflow
The decision to upgrade from standard to enhanced PPE depends on the scale and nature of the work. The following diagram illustrates this decision-making process.
Caption: PPE selection decision matrix.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on the laboratory coat and ensure it is fully buttoned.
-
Put on safety glasses or goggles.
-
Perform hand hygiene.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface with bare skin. Dispose of them in a designated hazardous waste container.[13]
-
Remove the laboratory coat by rolling it outwards, keeping the contaminated surface away from your body.
-
Remove safety glasses or goggles.
-
Remove the inner pair of gloves.
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Used gloves, weighing papers, pipette tips, and contaminated wipes should be collected in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous waste container for liquids. Never dispose of this chemical down the drain.[13]
-
Empty Containers: The original containers should be treated as hazardous waste unless properly decontaminated.[13]
-
Contaminated Clothing: Contaminated lab coats or personal clothing must be removed immediately and laundered by a specialized service before reuse.[4][5][12]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of their health. This proactive approach to safety is not just a requirement but a fundamental aspect of scientific excellence.
References
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
- PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet - Jubilant Ingrevia Limited. (2024, April 2).
- R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety Data Sheets - ECHEMI. (n.d.).
- (R)-3-(Boc-Amino)piperidine SDS, 309956-78-3 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET. (2010, May 28).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8).
- Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- MSDS - Safety Data Sheet. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Application Note - N-Boc Protection | PDF | Amine | Organic Chemistry - Scribd. (n.d.).
- Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012, June 18).
- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nj.gov [nj.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. chemos.de [chemos.de]
- 12. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
